3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O8/c1-23-10-6-8(4-5-9(10)19)17-16(22)14(20)13-11(26-17)7-12(24-2)18(25-3)15(13)21/h4-7,19,21-22H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQJFJWHHIIPKGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C(=C(C=C3O2)OC)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30206492 | |
| Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
578-71-2 | |
| Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30206492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Natural Sources and Isolation of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known natural sources and a detailed, generalized methodology for the isolation of the flavonoid, 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. This compound is of interest to the scientific community for its potential biological activities, characteristic of the flavonoid class of natural products.
Natural Occurrences
This compound is a substituted flavone that has been reported in a limited number of plant species. The primary documented sources belong to the Asteraceae family, a large and diverse family of flowering plants.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Reported Presence |
| Dichrocephala integrifolia | Asteraceae | Yes[1] |
| Brickellia veronicifolia | Asteraceae | Yes[1] |
Generalized Experimental Protocol for Isolation
The following protocol is a representative methodology for the extraction and isolation of this compound from plant material. This procedure is based on common techniques used for the separation of flavonoids and may require optimization depending on the specific plant matrix.
Extraction
-
Preparation of Plant Material: Air-dry the collected plant material (e.g., aerial parts of Dichrocephala integrifolia or Brickellia veronicifolia) at room temperature in a well-ventilated area, protected from direct sunlight. Once dried, grind the material into a coarse powder.
-
Solvent Extraction:
-
Macerate the powdered plant material with methanol (or ethanol) at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).
-
Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.
-
Fractionation
-
Liquid-Liquid Partitioning:
-
Suspend the crude methanolic extract in a mixture of methanol and water (9:1 v/v).
-
Perform successive liquid-liquid partitioning with solvents of increasing polarity, starting with n-hexane to remove non-polar compounds like fats and waxes.
-
Subsequently, partition the aqueous-methanolic phase with dichloromethane, followed by ethyl acetate. The flavonoid glycosides and some less polar aglycones are often found in the ethyl acetate fraction.
-
Concentrate each fraction to dryness in vacuo.
-
Chromatographic Purification
-
Column Chromatography:
-
Subject the ethyl acetate fraction to column chromatography on silica gel.
-
Elute the column with a gradient of increasing polarity, typically starting with a mixture of n-hexane and ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by the introduction of methanol.
-
Collect fractions and monitor by thin-layer chromatography (TLC), visualizing the spots under UV light (254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., natural product-polyethylene glycol reagent).
-
-
Preparative Thin-Layer Chromatography (pTLC) or Sephadex LH-20 Chromatography:
-
Pool fractions containing the compound of interest (based on TLC profiles).
-
Further purify the combined fractions using pTLC with an appropriate solvent system or by size-exclusion chromatography on a Sephadex LH-20 column, eluting with methanol, to remove remaining impurities.
-
Characterization
The structure of the isolated compound should be elucidated using spectroscopic methods:
-
UV-Vis Spectroscopy: To determine the absorption maxima characteristic of the flavone skeleton.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and aromatic rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR, 13C-NMR, and 2D-NMR (COSY, HMQC, HMBC) experiments to establish the complete chemical structure.
Table 2: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C18H16O8 |
| Molecular Weight | 360.3 g/mol |
| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxy-5-methoxyphenyl)-3,6-dimethoxychromen-4-one |
| CAS Number | 578-71-2 |
Note: Detailed NMR and MS data would be obtained from the analysis of the purified compound.
Visualized Workflows and Pathways
General Isolation Workflow
The following diagram illustrates the general workflow for the isolation of this compound from a plant source.
Caption: Generalized workflow for the isolation of this compound.
Generalized Flavonoid Biosynthesis Pathway
This diagram provides a simplified overview of the shikimate and phenylpropanoid pathways leading to the biosynthesis of the flavonoid backbone. The specific enzymatic steps for the hydroxylation and methoxylation of the target compound are species-dependent.
Caption: Simplified biosynthetic pathway leading to the flavone backbone.
Conclusion
This compound is a naturally occurring flavonoid with documented presence in Dichrocephala integrifolia and Brickellia veronicifolia. While specific isolation protocols for this compound are not widely published, a generalized approach involving solvent extraction, liquid-liquid partitioning, and chromatographic techniques can be employed for its purification. The methodologies and data presented in this guide serve as a valuable resource for researchers in natural product chemistry and drug discovery who are interested in isolating and studying this and other related flavonoids. Further research is warranted to fully characterize the biological activities of this compound and to optimize its isolation from its natural sources.
References
An In-depth Technical Guide to the Properties of 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one (Casticin)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one, commonly known as casticin. Casticin, a polymethoxyflavone found in various medicinal plants, notably of the Vitex genus, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] This document summarizes its physicochemical characteristics, details its potent anticancer and anti-inflammatory effects, and elucidates the underlying molecular mechanisms of action. Detailed experimental protocols for extraction, purification, quantification, and key biological assays are provided to facilitate further research and development.
Chemical and Physical Properties
Casticin is a methoxylated flavonol with the IUPAC name 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one.[3][4] It is also known by the synonym Vitexicarpin.[3][4] The compound has demonstrated a range of biological activities, including antimitotic and anti-inflammatory effects.[5]
Table 1: Physicochemical Properties of Casticin
| Property | Value | Source(s) |
| IUPAC Name | 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,6,7-trimethoxychromen-4-one | [3][4] |
| Common Names | Casticin, Vitexicarpin | [3][4] |
| Molecular Formula | C₁₉H₁₈O₈ | [3][4] |
| Molecular Weight | 374.34 g/mol | [3][4] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 186-187 °C | [5][6][7] |
| Boiling Point | 617.7 ± 55.0 °C (Predicted) | [5][7] |
| Density | 1.44 ± 0.1 g/cm³ (Predicted) | [7] |
| pKa (Predicted) | 6.13 ± 0.40 | [7] |
| UV/Vis (λmax) | 210, 258, 350 nm | [3][4] |
Table 2: Solubility of Casticin
| Solvent | Solubility | Source(s) |
| Dimethylformamide (DMF) | ~20 mg/mL | [3][4] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [3][4] |
| Ethanol | ~5 mg/mL | [3][4] |
| DMF:PBS (pH 7.2) (1:5) | ~1 mg/mL | [3][4] |
| Water | Insoluble | [8][9] |
Biological Activities and Mechanism of Action
Casticin exhibits a broad spectrum of pharmacological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.[1][2][10]
Anticancer Activity
Casticin has been shown to inhibit the proliferation of a wide range of cancer cell lines in a dose- and time-dependent manner.[11] Its anticancer effects are mediated through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[10]
Table 3: Cytotoxic Activity of Casticin (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Incubation Time (h) | Source(s) |
| K562 | Leukemia | 5.95 | 48 | [4][11] |
| HL-60 | Leukemia | 4.82 | 48 | [4][11] |
| Kasumi-1 | Leukemia | 15.56 | 48 | [4][11] |
| MCF-7 | Breast Cancer | 8.5 | Not Specified | [3] |
| SNU16 | Gastric Cancer | 7.0 | Not Specified | [3] |
| RPMI8226 | Myeloma | 6.0 | Not Specified | [3] |
Anti-inflammatory Activity
Casticin demonstrates significant anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[12] It has been shown to suppress the activation of key inflammatory signaling pathways.
Signaling Pathways Modulated by Casticin
Casticin exerts its biological effects by modulating several critical intracellular signaling pathways.
-
PI3K/Akt/mTOR Pathway: Casticin has been observed to suppress the activation of the PI3K/Akt pathway, which is frequently deregulated in cancer and plays a crucial role in cell survival and proliferation.[3] Inhibition of this pathway by casticin leads to decreased cell viability and induction of apoptosis.[3]
-
NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and is also implicated in cancer progression. Casticin has been shown to inhibit the activation of NF-κB.
-
STAT3 Pathway: Casticin has been reported to inhibit the activation of STAT3, a transcription factor involved in cell growth and survival.[5]
-
FOXO3a/FoxM1 Pathway: This pathway is involved in the regulation of cell cycle progression and apoptosis. Casticin can induce growth suppression and cell cycle arrest through the activation of FOXO3a.
Experimental Protocols
Extraction and Purification of Casticin from Vitex agnus-castus
This protocol describes a general method for the extraction and purification of casticin from the fruits of Vitex agnus-castus.
Materials:
-
Dried and powdered fruits of Vitex agnus-castus
-
Methanol or Ethanol (90-100%)
-
n-hexane
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, methylene chloride)
-
High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) system
Protocol:
-
Extraction:
-
Initial Clean-up (Optional):
-
Defat the crude extract by partitioning with n-hexane to remove non-polar compounds.[14]
-
-
Purification by Chromatography:
-
Perform an initial clean-up of the crude extract using a silica gel column.[4][5]
-
For further purification, employ High-Speed Counter-Current Chromatography (HSCCC) with a two-phase solvent system (e.g., n-hexane-ethyl acetate-methanol-water at a 7:10:7:10 v/v ratio).[4][5]
-
Alternatively, use preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase gradient.[6]
-
-
Purity Assessment:
Quantification of Casticin by HPLC
This protocol outlines a method for the quantitative analysis of casticin in an extract.[6]
Materials:
-
Casticin standard of known purity
-
Methanol (HPLC grade)
-
Phosphoric acid (0.5% solution)
-
HPLC system with a diode array detector
-
C18 reversed-phase column (e.g., 125 x 3.1 mm, 5 µm particle size)
Protocol:
-
Preparation of Standard Solutions: Prepare a series of casticin standard solutions in methanol at different concentrations (e.g., 50, 100, 200 µg/mL).[6]
-
Sample Preparation: Dissolve a known amount of the extract in methanol, filter through a 0.2 µm filter, and transfer to an HPLC vial.[6]
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. Construct a calibration curve from the peak areas of the standard solutions. Calculate the concentration of casticin in the sample by comparing its peak area to the calibration curve.
Cell Viability Assay (MTT Assay)
This protocol describes the use of the MTT assay to determine the effect of casticin on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Casticin stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate overnight.[15]
-
Treatment: Treat the cells with various concentrations of casticin (prepared by diluting the stock solution in culture medium) for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO) and a no-treatment control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1] Shake the plate for 15 minutes on an orbital shaker.[9]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the detection of apoptosis induced by casticin using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cancer cells treated with casticin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Preparation:
-
Treat cells with the desired concentrations of casticin for the appropriate duration.
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.[16]
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.[17]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[11]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the cells by flow cytometry within one hour.
-
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells[17]
-
Cell Cycle Analysis
This protocol describes the analysis of cell cycle distribution in casticin-treated cells using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Cancer cells treated with casticin
-
PBS
-
Cold 70% ethanol
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Fixation:
-
Harvest the casticin-treated cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 2 hours or overnight at -20°C.[19]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.[19]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20]
-
Western Blot Analysis of PI3K/Akt and NF-κB Pathways
This protocol provides a general framework for analyzing the protein expression levels in the PI3K/Akt and NF-κB signaling pathways after casticin treatment.
Materials:
-
Casticin-treated and control cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IKKα/β, anti-IKKα, anti-p-IκBα, anti-IκBα, anti-NF-κB p65, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a protein assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.
Conclusion
Casticin is a promising natural compound with well-documented anticancer and anti-inflammatory properties. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as PI3K/Akt and NF-κB, makes it a valuable candidate for further investigation in drug discovery and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the therapeutic potential of casticin in various disease models. Further preclinical and clinical studies are warranted to fully elucidate its efficacy and safety profile for potential therapeutic applications.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Casticin from Vitex species: a short review on its anticancer and anti-inflammatory properties [pubmed.ncbi.nlm.nih.gov]
- 3. Casticin-Induced Inhibition of Cell Growth and Survival Are Mediated through the Dual Modulation of Akt/mTOR Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation of high-purity casticin from Artemisia annua L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Casticin as potential anticancer agent: recent advancements in multi-mechanistic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Complex Systems Biology Approach in Connecting PI3K-Akt and NF-κB Pathways in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. kumc.edu [kumc.edu]
- 19. cancer.wisc.edu [cancer.wisc.edu]
- 20. Flow Cytometry Protocol [sigmaaldrich.com]
A Comprehensive Technical Guide to 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone (Chrysosplenol D)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, biological activities, and mechanisms of action of the flavonoid 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone, also known by its synonym Chrysosplenol D. The information presented is intended to support research and development efforts in oncology and anti-inflammatory therapeutics.
Chemical Identity and Structure
This compound is a distinct polymethoxylated flavonoid that has been isolated from various plant species, including Artemisia annua L. and Plectranthus cylindraceus.[1][2] The specific arrangement of its hydroxyl and methoxy groups is a key determinant of its biological functions.[1]
Chemical Structure:
-
Compound Name: this compound
-
Synonym: Chrysosplenol D
-
CAS Number: 578-71-2[3]
-
Molecular Formula: C₁₈H₁₆O₈[3]
-
IUPAC Name: 3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxychromen-4-one[3]
-
Molecular Weight: 360.3 g/mol [3]
(A 2D representation of the chemical structure is available from public chemical databases such as PubChem, CID 6453535)[3]
Biological Activities and Therapeutic Potential
Chrysosplenol D has demonstrated significant potential as a therapeutic agent, primarily in the fields of oncology and inflammation. Its biological activities are multifaceted, targeting key cellular pathways involved in disease progression.
Anticancer Activity:
Chrysosplenol D exhibits potent cytotoxic and pro-apoptotic effects across a range of human cancer cell lines.[1][4][5] This flavonoid has been shown to inhibit cancer cell proliferation, induce cell cycle arrest, and trigger programmed cell death (apoptosis) in various cancer models, including:
-
Non-Small-Cell Lung Cancer (NSCLC)[4]
-
Triple-Negative Breast Cancer (TNBC)[5]
-
Prostate Cancer[7]
-
Pancreatic Cancer[2]
Anti-inflammatory Activity:
In addition to its anticancer properties, Chrysosplenol D possesses anti-inflammatory effects. It has been shown to inhibit inflammation in both in vitro and in vivo models.[8]
Quantitative Biological Data
The following tables summarize the quantitative data regarding the biological activity of Chrysosplenol D from various studies.
Table 1: In Vitro Cytotoxicity of Chrysosplenol D
| Cell Line | Cancer Type | Assay | IC₅₀ / PC₅₀ | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | XTT | 11.6 µM (48h) | [5] |
| A549 | Non-Small-Cell Lung Carcinoma | XTT | < 11.6 µM | [5] |
| PANC-1 | Pancreatic Cancer | - | 4.6 µg/mL | [2] |
Table 2: In Vivo Anti-inflammatory Activity of Chrysosplenol D
| Model | Treatment | Dosage | Inhibition of Edema | Reference |
| Croton oil-induced ear edema in mice | Topical Chrysosplenol D | 1 µmol/cm² | 37.76% | [8] |
| Croton oil-induced ear edema in mice | Topical Chrysosplenol D | 1.5 µmol/cm² | 65.89% | [8] |
Mechanisms of Action
Chrysosplenol D exerts its biological effects through the modulation of multiple critical signaling pathways.
Apoptosis Induction:
Chrysosplenol D induces apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][9] Key molecular events include:
-
Mitochondrial Membrane Permeabilization: A notable loss of mitochondrial membrane potential is an early event in Chrysosplenol D-induced apoptosis.[5]
-
Regulation of Bcl-2 Family Proteins: It upregulates pro-apoptotic proteins like Bax and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[9]
-
Caspase Activation: Chrysosplenol D treatment leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3).[9]
-
PARP Cleavage: The activation of caspases results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[9]
Modulation of Kinase Signaling Pathways:
Chrysosplenol D has been found to significantly impact key kinase signaling cascades that are often dysregulated in cancer.
-
MAPK Pathway: It downregulates the phosphorylation of ERK, JNK, and p38 MAPKs in oral squamous cell carcinoma.[1] Conversely, in triple-negative breast cancer, it can lead to a sustained, aberrant activation of ERK1/2, which promotes apoptosis.[5]
-
PI3K/Akt/mTOR Pathway: This pro-survival pathway is inhibited by Chrysosplenol D, as evidenced by the decreased phosphorylation of Akt and mTOR in prostate cancer cells.[7]
Other Mechanisms:
-
Heme Oxygenase-1 (HO-1) Upregulation: The induction of HO-1 expression is a critical component of Chrysosplenol D-mediated apoptosis in oral cancer cells.[1][6]
-
Topoisomerase IIα Inhibition: It can induce DNA damage and subsequent apoptosis by inhibiting the activity of topoisomerase IIα.[4]
-
Autophagy Modulation: Chrysosplenol D has been observed to induce autophagy in some cancer cell types.[1][7]
-
Cell Cycle Arrest: It causes cell cycle arrest, particularly at the G2/M phase, preventing cancer cell division.[1][5]
Experimental Protocols
This section outlines common methodologies employed in the investigation of Chrysosplenol D's biological effects.
Cell Viability Assay (XTT/MTT):
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of Chrysosplenol D (and a vehicle control, e.g., DMSO) for a specified duration (e.g., 24, 48, 72 hours).[5]
-
Reagent Addition: Add XTT or MTT reagent to each well and incubate according to the manufacturer's instructions to allow for the conversion of the tetrazolium salt to a colored formazan product by metabolically active cells.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. IC₅₀ values can be determined by plotting cell viability against the logarithm of the drug concentration.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining):
-
Cell Culture and Treatment: Culture cells and treat with Chrysosplenol D as described for the viability assay.[10]
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.[10]
Western Blot Analysis:
-
Protein Extraction: Following treatment with Chrysosplenol D, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, p-ERK, p-Akt) overnight.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities relative to a loading control (e.g., β-actin).[9]
Conclusion
This compound (Chrysosplenol D) is a promising natural compound with well-documented anticancer and anti-inflammatory properties. Its ability to modulate multiple key signaling pathways, including those governing apoptosis and cell proliferation, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational understanding of its chemical nature, biological activities, and mechanisms of action to aid researchers and drug development professionals in exploring its therapeutic potential.
References
- 1. Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. - [ebi.ac.uk]
- 3. This compound | C18H16O8 | CID 6453535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Chrysosplenol D Triggers Apoptosis through Heme Oxygenase-1 and Mitogen-Activated Protein Kinase Signaling in Oral Squamous Cell Carcinoma - ProQuest [proquest.com]
- 7. Chrysosplenol D can inhibit the growth of prostate cancer by inducing reactive oxygen species and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flavonoids casticin and chrysosplenol D from Artemisia annua L. inhibit inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chrysosplenol d, a Flavonol from Artemisia annua, Induces ERK1/2-Mediated Apoptosis in Triple Negative Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis Pathway of Polymethoxyflavonoids in Plants
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Polymethoxyflavonoids (PMFs) are a specialized class of flavonoids characterized by multiple methoxy groups on their basic C6-C3-C6 flavone skeleton.[1][2] Primarily found in the peels of citrus fruits like oranges and tangerines, PMFs such as nobiletin and tangeretin have garnered significant attention for their wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][3] Understanding their biosynthesis is critical for metabolic engineering, enhancing their production in plants, and developing microbial cell factories for sustainable synthesis.[4] This guide provides a detailed overview of the PMF biosynthesis pathway, focusing on the key enzymatic steps, regulatory mechanisms, quantitative data, and common experimental protocols.
The Core Biosynthesis Pathway
The formation of PMFs is a multi-step enzymatic process that begins with the general phenylpropanoid pathway and proceeds through the flavonoid biosynthesis pathway, culminating in a series of hydroxylation and methylation reactions.
General Phenylpropanoid Pathway: The Starting Blocks
The journey begins with the aromatic amino acid L-phenylalanine, which is derived from the shikimate pathway.[5] Three key enzymes convert L-phenylalanine into p-coumaroyl-CoA, the primary precursor for all flavonoids.[6][7]
-
Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to form cinnamic acid.[8]
-
Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 enzyme that hydroxylates cinnamic acid to produce p-coumaric acid.[6]
-
4-Coumarate-CoA Ligase (4CL): Activates p-coumaric acid by adding a Coenzyme A molecule, yielding p-coumaroyl-CoA.[5][8]
Flavonoid Backbone Synthesis: Creating the Core
p-Coumaroyl-CoA enters the flavonoid-specific pathway to form the characteristic flavanone ring structure.
-
Chalcone Synthase (CHS): This is the first committed and rate-limiting enzyme in flavonoid biosynthesis.[6] It catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone.[6]
-
Chalcone Isomerase (CHI): Rapidly catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a key flavanone intermediate.[8]
Formation of the Flavone Core and Subsequent Modifications
Naringenin is the central precursor that is channeled into various flavonoid classes. For PMF synthesis, it must first be converted into a flavone.
-
Flavone Synthase (FNS): This enzyme introduces a double bond into the C-ring of naringenin to produce the flavone apigenin.[8] In plants, there are two types of FNS. In citrus, the key enzymes are FNS type II (FNSII), which are cytochrome P450 monooxygenases (CYP93B subfamily).[9][10]
-
Hydroxylation: Before or after the formation of the flavone backbone, the A and B rings can be hydroxylated by various cytochrome P450 enzymes, such as Flavonoid 3'-hydroxylase (F3'H) and Flavonoid 3',5'-hydroxylase (F3'5'H). These hydroxylation steps are crucial for determining the final substitution pattern of the PMF.[8]
-
O-Methylation: The final and defining step in PMF biosynthesis is the sequential methylation of the hydroxyl groups. This process is catalyzed by a series of O-methyltransferases (OMTs) , which use S-adenosyl-L-methionine (SAM) as a methyl donor. OMTs exhibit regioselectivity, adding methyl groups to specific positions on the flavonoid rings.[11][12] In citrus, a cluster of tandemly duplicated OMT genes, including CreOMT3, CreOMT4, and CreOMT5, plays a dominant role in converting hydroxylated flavones into the primary PMFs like nobiletin and tangeretin.[11][12]
Visualization of the PMF Biosynthesis Pathway
The following diagram illustrates the core enzymatic steps from L-Phenylalanine to the formation of a representative polymethoxyflavone.
References
- 1. researchgate.net [researchgate.net]
- 2. Polymethoxylated flavonoids in citrus fruits: absorption, metabolism, and anticancer mechanisms against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Neofunctionalization of an OMT cluster dominates polymethoxyflavone biosynthesis associated with the domestication of citrus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
In Vitro Antioxidant Potential of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro antioxidant potential of the flavonoid 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. Flavonoids are a class of polyphenolic compounds widely recognized for their antioxidant properties, which are attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems. This document details the standard experimental protocols for assessing antioxidant capacity, including DPPH, ABTS, and FRAP assays, as well as the cell-based Cellular Antioxidant Activity (CAA) assay. While direct quantitative data for this compound is limited in publicly available literature, this guide presents data for structurally similar flavonoids to provide a comparative context for its potential antioxidant efficacy. Furthermore, it explores the key signaling pathways, such as the Nrf2 and MAPK pathways, that are commonly modulated by flavonoids to exert their antioxidant effects. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and nutritional science who are interested in the antioxidant properties of this specific flavone and related compounds.
Introduction
This compound is a polymethoxyflavone, a subclass of flavonoids characterized by the presence of multiple methoxy groups on the basic flavone structure. The substitution pattern of hydroxyl and methoxy groups on the flavone skeleton plays a crucial role in determining its antioxidant activity. The presence of hydroxyl groups, particularly in the B-ring, is generally associated with potent free radical scavenging activity. This document outlines the methodologies to evaluate such potential and discusses the underlying molecular mechanisms.
In Vitro Antioxidant Capacity Assays
A variety of assays are employed to determine the antioxidant capacity of chemical compounds in vitro. These assays are based on different mechanisms, including hydrogen atom transfer (HAT) and single electron transfer (SET).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants. The stable DPPH radical has a deep violet color, which turns to a pale yellow upon reduction by an antioxidant.
Experimental Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample Preparation: Dissolve the test compound (this compound) and a positive control (e.g., ascorbic acid, quercetin, or Trolox) in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
Assay Procedure:
-
Add a specific volume of the sample or standard solution to the DPPH solution in a 96-well plate or cuvettes.
-
Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula:
The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The blue-green ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare serial dilutions of the test compound and a standard antioxidant.
-
Assay Procedure:
-
Add a specific volume of the sample or standard to the diluted ABTS•+ solution.
-
Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.
Experimental Protocol:
-
Reagent Preparation:
-
Acetate buffer (300 mM, pH 3.6): Dissolve sodium acetate trihydrate in water, adjust pH with acetic acid.
-
TPTZ solution (10 mM): Dissolve 2,4,6-tripyridyl-s-triazine in 40 mM HCl.
-
FeCl₃ solution (20 mM): Dissolve ferric chloride hexahydrate in water.
-
FRAP reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
-
Sample Preparation: Prepare different concentrations of the test compound and a standard (e.g., FeSO₄ or Trolox).
-
Assay Procedure:
-
Add a small volume of the sample or standard to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation: The antioxidant capacity is determined from a standard curve of a known antioxidant and is typically expressed as micromolar equivalents of the standard.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound within a cellular environment, providing a more biologically relevant assessment. It utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Experimental Protocol:
-
Cell Culture:
-
Culture a suitable cell line, such as human hepatocarcinoma (HepG2) cells, in an appropriate medium and conditions (e.g., 37°C, 5% CO₂).
-
Seed the cells in a 96-well microplate and allow them to adhere.
-
-
Assay Procedure:
-
Wash the cells with a buffer (e.g., PBS).
-
Treat the cells with various concentrations of the test compound along with DCFH-DA for a specific incubation period (e.g., 1 hour).
-
Wash the cells again to remove the compound and extracellular DCFH-DA.
-
Induce oxidative stress by adding a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 538 nm, respectively) over time using a microplate reader.
-
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve. The results are often expressed as quercetin equivalents (QE).
Quantitative Data Summary (Comparative Analysis)
| Flavonoid | Assay | IC50 / Activity | Reference |
| Cirsiliol (5,3',4'-Trihydroxy-6,7-dimethoxyflavone) | H₂O₂ scavenging | Effective in reducing H₂O₂ production | [1][2] |
| Eupatorin (5,3'-Dihydroxy-6,7,4'-trimethoxyflavone) | Anti-proliferative (related to oxidative stress) | IC50 of 17.19 µg/mL on PA-1 cells | [3] |
| 6,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | IC50 = 3.02 µM | [4] |
| 7,3',4'-Trihydroxyflavone | Cellular ROS Scavenging | IC50 = 2.71 µM | [4] |
| 7,3',4'-Trihydroxyflavone | DPPH Scavenging | IC50 = 2.2 µM | [5] |
| 3',4',5-Trihydroxyflavone | DPPH Scavenging | Most active among tested trihydroxyflavones | [6] |
Note: The antioxidant activity of flavonoids is highly dependent on their chemical structure. The presence of a catechol group (ortho-dihydroxy) in the B-ring, as seen in the target molecule (at positions 3' and 4'), is a significant contributor to high antioxidant activity. The additional hydroxyl group at the 5' position may further enhance this activity. The methoxy groups can influence the lipophilicity and metabolic stability of the compound.
Potential Signaling Pathways in Antioxidant Action
Flavonoids exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.
Nrf2-Keap1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Oxidative or electrophilic stress can induce conformational changes in Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, upregulating their expression.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
The MAPK family of serine/threonine kinases, including ERK, JNK, and p38, are involved in a variety of cellular processes, including the response to oxidative stress. Flavonoids have been shown to modulate MAPK signaling, which can, in turn, influence the expression of antioxidant enzymes and inflammatory mediators. The specific effect (activation or inhibition) can be cell-type and stimulus-dependent.
Experimental Workflows
The following diagrams illustrate the general workflows for the in vitro antioxidant assays described in this guide.
DPPH/ABTS Assay Workflow
FRAP Assay Workflow
CAA Assay Workflow
Conclusion
While direct experimental evidence for the in vitro antioxidant potential of this compound is currently sparse in the scientific literature, its chemical structure suggests a strong likelihood of significant antioxidant activity. The presence of multiple hydroxyl groups, particularly the catechol moiety in the B-ring, is a key feature for potent radical scavenging. The detailed experimental protocols and comparative data for structurally similar flavonoids provided in this guide offer a solid foundation for researchers to design and conduct their own investigations into the antioxidant properties of this compound. Furthermore, the exploration of potential signaling pathways, such as Nrf2 and MAPK, provides a framework for mechanistic studies to elucidate how this flavone may exert its cytoprotective effects at a cellular level. Future research is warranted to generate specific quantitative data for this compound and to validate its effects on these and other relevant signaling pathways. Such studies will be crucial for a comprehensive understanding of its potential as a therapeutic or nutraceutical agent.
References
- 1. The Flavone Cirsiliol from Salvia x jamensis Binds the F1 Moiety of ATP Synthase, Modulating Free Radical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [bia.unibz.it]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. mdpi.com [mdpi.com]
Preliminary cytotoxic screening of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone on cancer cell lines
Disclaimer: Publicly available research data on the specific cytotoxic effects of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone on cancer cell lines is not available at the time of this writing. This guide has been prepared using data from its close structural analogue, 3',4',5-trihydroxyflavone , to provide a representative overview of the methodologies and potential outcomes of such a screening. All data and protocols presented herein pertain to this analogue.
Introduction
Flavonoids are a diverse group of polyphenolic compounds naturally occurring in plants, which have garnered significant interest in oncological research for their potential as anticancer agents. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. This technical guide outlines the preliminary cytotoxic screening of 3',4',5-trihydroxyflavone, a representative member of the trihydroxyflavone subclass, against various human cancer cell lines. The objective of such a screening is to determine the concentration-dependent inhibitory effects of the compound and to identify promising candidates for further preclinical development.
Data Presentation: Cytotoxic Activity of 3',4',5-trihydroxyflavone
The cytotoxic activity of 3',4',5-trihydroxyflavone was evaluated against a panel of human cancer cell lines. The half-maximal effective concentration (EC₅₀), which represents the concentration of the compound required to inhibit 50% of cell proliferation, was determined for each cell line. The results are summarized in the table below.
| Cancer Cell Line | Tissue of Origin | EC₅₀ (µM) |
| A549 | Lung Carcinoma | < 25 |
| MCF-7 | Breast Adenocarcinoma | < 25 |
| U87 | Glioblastoma | > 50 |
Data sourced from Grigalius & Petrikaite, 2017.[1]
Experimental Protocols
A detailed methodology for the preliminary cytotoxic screening of a flavonoid compound is provided below. This protocol is based on the widely used MTT assay, a colorimetric method for assessing cell viability.
Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, U87) are obtained from a reputable cell bank.
-
Culture Medium: Cells are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cultures are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency to maintain exponential growth.
MTT Cytotoxicity Assay
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium. Plates are incubated for 24 hours to allow for cell attachment.
-
Compound Preparation: The test flavonoid is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with culture medium to achieve a range of final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.
-
Treatment: The culture medium from the seeded wells is replaced with 100 µL of medium containing the various concentrations of the test compound. Control wells containing medium with DMSO and wells with untreated cells are also included.
-
Incubation: The plates are incubated for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The EC₅₀ value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for determining the cytotoxic effects of a flavonoid using the MTT assay.
Postulated Signaling Pathway for Flavonoid-Induced Apoptosis
Caption: A simplified representation of the intrinsic apoptosis pathway often implicated in flavonoid cytotoxicity.
Conclusion
The preliminary cytotoxic screening of 3',4',5-trihydroxyflavone reveals its potential as an anticancer agent, particularly against lung and breast cancer cell lines. The methodologies outlined in this guide provide a robust framework for the initial evaluation of novel flavonoid compounds. Further investigation into the precise molecular mechanisms, including the specific signaling pathways involved, is warranted to fully elucidate the therapeutic potential of this and other related flavonoids. The lack of data on this compound highlights an opportunity for future research to explore the structure-activity relationships within this promising class of natural compounds.
References
An In-depth Technical Guide to the Solubility and Stability of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone in DMSO
This technical guide provides a comprehensive overview of the solubility and stability of the flavonoid 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone in dimethyl sulfoxide (DMSO). Designed for researchers, scientists, and professionals in drug development, this document outlines essential experimental protocols and data presentation standards.
Introduction to this compound
This compound is a flavonoid compound that, like many others in its class, is of interest for its potential biological activities. Flavonoids are a diverse group of polyphenolic compounds found in plants and are known to exhibit a wide range of effects, including antioxidant and anti-inflammatory properties. For in vitro studies and high-throughput screening, DMSO is a commonly used solvent due to its ability to dissolve a wide range of polar and nonpolar compounds.[1] A thorough understanding of the solubility and stability of this compound in DMSO is therefore critical for accurate and reproducible experimental results.
Solubility in Dimethyl Sulfoxide (DMSO)
The solubility of a compound in a given solvent is a fundamental physical property that dictates its utility in various applications. For flavonoids, solubility in DMSO is generally good, which facilitates the preparation of stock solutions for biological assays.[2] However, the exact solubility can be influenced by factors such as temperature and the presence of water.[1][3][4]
Quantitative Solubility Data
To ensure accurate and reproducible experiments, it is imperative to quantitatively determine the solubility of this compound in DMSO. The following table provides a template for presenting such data.
| Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mM) |
| 25 | Data | Data |
| 37 | Data | Data |
Experimental Protocol for Solubility Determination
The isothermal shake-flask method is a reliable technique for determining the solubility of a compound.[1]
Materials:
-
This compound
-
Anhydrous DMSO
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
Procedure:
-
Add an excess amount of this compound to a known volume of DMSO in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with DMSO to a concentration within the linear range of the analytical method.
-
Determine the concentration of the dissolved flavonoid using a validated analytical method, such as UV-Vis spectrophotometry at its λmax or HPLC.[1]
-
Calculate the solubility in mg/mL and convert it to molar solubility using the molecular weight of the compound.
Stability in Dimethyl Sulfoxide (DMSO)
The chemical stability of a compound in its stock solution is crucial for the reliability of biological data. Several factors can influence the stability of flavonoids in DMSO, including storage temperature, exposure to light, presence of water, and the number of freeze-thaw cycles.[5]
Quantitative Stability Data
Stability should be assessed over time under various storage conditions. The following table is a template for recording stability data.
| Storage Condition | Time Point | % Remaining |
| Room Temperature, Light | 0 h | 100 |
| 24 h | Data | |
| 72 h | Data | |
| Room Temperature, Dark | 0 h | 100 |
| 24 h | Data | |
| 72 h | Data | |
| 4°C, Dark | 0 h | 100 |
| 1 week | Data | |
| 4 weeks | Data | |
| -20°C, Dark | 0 h | 100 |
| 1 month | Data | |
| 3 months | Data | |
| Freeze-Thaw Cycles (-20°C to RT) | 1 cycle | Data |
| 5 cycles | Data | |
| 10 cycles | Data |
Experimental Protocol for Stability Assessment
Materials:
-
Stock solution of this compound in DMSO
-
Vials appropriate for the storage conditions
-
HPLC system with a suitable column and detector
Procedure:
-
Prepare a stock solution of the flavonoid in DMSO at a known concentration.
-
Aliquot the stock solution into multiple vials for each storage condition to be tested.
-
Store the vials under the specified conditions (e.g., room temperature with and without light, 4°C, -20°C).
-
For the freeze-thaw study, cycle a set of aliquots between -20°C and room temperature.
-
At designated time points, retrieve a vial from each condition.
-
Analyze the concentration of the flavonoid in the sample using a validated stability-indicating HPLC method.
-
Calculate the percentage of the flavonoid remaining relative to the initial concentration at time zero.
Potential Signaling Pathway Interaction
Flavonoids are known to interact with a multitude of cellular signaling pathways, often through the inhibition of protein kinases. While the specific targets of this compound are yet to be fully elucidated, a general mechanism of action for many flavonoids involves the competitive inhibition of ATP binding to the kinase domain of signaling proteins. This can disrupt downstream signaling cascades that are involved in processes such as cell proliferation, inflammation, and apoptosis.
Conclusion
A precise understanding of the solubility and stability of this compound in DMSO is fundamental for its effective use in research and development. This guide provides standardized protocols for determining these key parameters and templates for the clear presentation of the resulting data. By following these guidelines, researchers can ensure the quality and reproducibility of their experimental outcomes. It is recommended that these properties be determined for each new batch of the compound to account for any potential variability.
References
- 1. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and mo ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA00038C [pubs.rsc.org]
- 2. dissolving flavonoids in DMSO - Microbiology [protocol-online.org]
- 3. Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Flavonoids from Dichrocephala integrifolia: A Technical Guide to Their Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichrocephala integrifolia, a plant widely used in traditional medicine, is a rich source of bioactive compounds, including a significant profile of flavonoids. These flavonoids are believed to be major contributors to the plant's therapeutic properties. This technical guide provides a comprehensive overview of the known biological activities of flavonoids and flavonoid-rich extracts derived from Dichrocephala integrifolia. It consolidates available quantitative data, details relevant experimental methodologies, and visualizes key biological pathways to serve as a resource for researchers and professionals in drug discovery and development. While specific data on flavonoids isolated directly from Dichrocephala integrifolia is limited, this guide combines findings on the plant's extracts with established knowledge of its identified flavonoid constituents from other sources to present a holistic view of their potential.
Introduction
Dichrocephala integrifolia (L.f.) Kuntze, belonging to the Asteraceae family, has a long history of use in traditional medicine across Africa and Asia for treating a variety of ailments, including inflammation, infections, and neurodegenerative disorders.[1] Phytochemical analyses have revealed the presence of several classes of secondary metabolites, with flavonoids being a prominent group.[2][3] Among the flavonoids identified are rutin (quercetin 3-O-rutinoside) and kaempferol 3-O-rutinoside. This guide focuses on the biological activities attributed to these flavonoids, drawing from studies on D. integrifolia extracts and complementing this with data on its key flavonoid components.
Biological Activities and Quantitative Data
The biological activities of flavonoids from Dichrocephala integrifolia are multifaceted, with significant evidence for their antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and antiviral properties. The following sections and tables summarize the key findings.
Antioxidant Activity
Flavonoids are potent antioxidants, capable of scavenging free radicals and reducing oxidative stress, a key factor in numerous pathologies. Aqueous extracts of D. integrifolia, rich in flavonoids, have demonstrated significant antioxidant effects in various studies.[2][4]
Table 1: Antioxidant Activity of Dichrocephala integrifolia Extracts
| Extract/Compound | Assay | Model | Key Findings | Reference |
| Aqueous Leaf Extract | Glutathione (GSH) Levels | Monosodium Glutamate-induced Neurotoxicity in Mice | Significantly reversed the decrease in brain GSH levels at doses of 87.5 and 175 mg/kg. | [4] |
| Aqueous Leaf Extract | Lipid Peroxidation (Malondialdehyde - MDA) | Monosodium Glutamate-induced Neurotoxicity in Mice | Significantly reversed the increase in brain MDA levels at doses of 87.5 and 175 mg/kg. | [4] |
| Aqueous Leaf Extract | Nitric Oxide (NO) and MDA Levels | Ethanol-induced Memory Dysfunction in Mice | Significantly alleviated the ethanol-induced increase in brain NO and MDA levels at doses of 100 and 200 mg/kg. | [2] |
| Aqueous Leaf Extract | Catalase Activity | Ethanol-induced Memory Dysfunction in Mice | Significantly increased brain catalase activity at a dose of 200 mg/kg. | [2] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Flavonoids from D. integrifolia have shown potential in modulating inflammatory responses.
Table 2: Anti-inflammatory Activity of Dichrocephala integrifolia Extracts
| Extract/Compound | Biomarker(s) | Model | Key Findings | Reference |
| Aqueous Leaf Extract | TNF-α, IL-1β, IL-6 | Ethanol-induced Memory Dysfunction in Mice | Significantly reduced brain levels of TNF-α, IL-1β, and IL-6 at doses of 100 and 200 mg/kg. | [2] |
| Diterpenoids (isolated from D. integrifolia) | Superoxide Anion Generation and Elastase Release | fMLP/CB-stimulated human neutrophils | Dichroditerpene A and (-)-Hardwickiic acid showed IC50 values of 1.74 µM and 4.40 µM for superoxide anion generation, and 1.32 µM and 3.67 µM for elastase release, respectively. | [5] |
Neuroprotective Activity
The neuroprotective effects of D. integrifolia extracts are likely linked to their antioxidant and anti-inflammatory properties. These extracts have shown promise in models of neurodegenerative diseases.[2][4][6]
Table 3: Neuroprotective Activity of Dichrocephala integrifolia Extracts
| Extract/Compound | Model | Key Findings | Reference | | --- | --- | --- | --- | --- | | Aqueous Leaf Extract | Monosodium Glutamate-induced Neurotoxicity in Mice | Protected the brain against neurotoxicity by inhibiting aggressiveness and counteracting the reduction in locomotor and muscle grip capacity at doses of 87.5 and 175 mg/kg. |[4] | | Aqueous Leaf Extract | D-galactose-induced Oxidative Stress and Accelerated Aging in Mice | Reversed learning deficits, recall of memories, and oxidative stress at doses of 87.5 and 175 mg/kg. |[6] |
Hepatoprotective Activity
Traditional use of D. integrifolia for liver ailments is supported by scientific evidence demonstrating the hepatoprotective effects of its extracts, which are attributed in part to their flavonoid content.[3]
Table 4: Hepatoprotective Activity of Dichrocephala integrifolia Extracts
| Extract/Compound | Model | Key Findings | Reference | | --- | --- | --- | --- | --- | | Aqueous Leaf Extract | Aflatoxin-containing Peanut-induced Hepatotoxicity in Rats | Significantly decreased the relative liver weight and reversed the increase in serum levels of TNF-α, INF-γ, and IL-13 at doses of 100 and 200 mg/kg. |[3] | | Aqueous Leaf Extract | Ethanol-induced Hepato-nephrotoxicity in Rats | Prevented the increase of LDL-cholesterol, atherogenic index, total cholesterol, and triglycerides, and protected from the decrease of HDL-cholesterol at doses of 100 and 200 mg/kg. |[7] |
Antiviral Activity
Recent studies have highlighted the antiviral potential of D. integrifolia extracts, particularly against Herpes Simplex Virus (HSV).
Table 5: Antiviral Activity of Dichrocephala integrifolia Extracts
| Extract | Virus | Assay | IC50 / CC50 | Reference |
| Methanolic Stem Extract | HSV-1 | Cytopathic Effect Inhibition (Pre-treatment) | IC50: 63.95 ± 5.36 µg/mL | [8] |
| Methanolic Leaf Extract | HSV-1 | Cytopathic Effect Inhibition (Pre-treatment) | IC50: 54.45 ± 3.45 µg/mL | [8] |
| Aqueous Leaf Extract | HSV-1 | Cytopathic Effect Inhibition (Pre-treatment) | IC50: 86.20 ± 7.56 µg/mL | [8] |
| Methanolic Flower Extract | HSV-1 | Virucidal Activity | IC50: 45.27 ± 2.41 µg/mL | [8] |
| Aqueous Root Extract | HSV-1 | Virucidal Activity | IC50: 0.333 ± 1.23 µg/mL | [8] |
| Methanolic Leaf Extract | HSV-1 | Virucidal Activity | IC50: 30.53 ± 4.51 µg/mL | [8] |
| Methanolic Flower Extract | Vero cells | Cytotoxicity (MTT assay) | CC50: 71.31 ± 2.65 µg/mL | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are generalized protocols for key experiments related to the biological activities of flavonoids.
Flavonoid Extraction and Isolation
A general procedure for the extraction and isolation of flavonoids from plant material is as follows:
-
Plant Material Preparation : The plant material (e.g., leaves of D. integrifolia) is air-dried and ground into a fine powder.
-
Extraction : The powdered material is extracted with a suitable solvent, typically methanol or a methanol-water mixture, using methods such as maceration, Soxhlet extraction, or ultrasound-assisted extraction.
-
Fractionation : The crude extract is then subjected to liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoids are often enriched in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification : The flavonoid-rich fractions are further purified using column chromatography techniques. This may involve silica gel, Sephadex LH-20, or preparative High-Performance Liquid Chromatography (HPLC) to isolate individual flavonoid compounds.
-
Structural Elucidation : The structure of the isolated flavonoids is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR; ¹H-NMR, ¹³C-NMR) and Mass Spectrometry (MS).
In Vitro Antiviral Assay (Cytopathic Effect Inhibition)
This assay determines the ability of a compound to protect cells from the destructive effects of a virus.
-
Cell Culture : Vero cells (a lineage of kidney epithelial cells from an African green monkey) are cultured in a suitable medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cytotoxicity Assay : Before testing antiviral activity, the non-toxic concentration of the plant extract or isolated flavonoid is determined using an MTT assay on Vero cells.
-
Antiviral Assay (Pre-treatment) : Confluent monolayers of Vero cells in 96-well plates are pre-treated with various non-toxic concentrations of the test sample for a specific period (e.g., 2 hours).
-
Virus Infection : The cells are then infected with a specific titer of Herpes Simplex Virus type 1 (HSV-1).
-
Incubation and Observation : The plates are incubated for a period (e.g., 48-72 hours) until the cytopathic effect (CPE) is observed in the virus control wells (untreated, infected cells). The CPE is typically characterized by cell rounding, detachment, and lysis.
-
Quantification : The inhibition of CPE is quantified using the MTT assay, which measures cell viability. The IC50 value (the concentration of the sample that inhibits 50% of the viral CPE) is then calculated.
Signaling Pathways and Mechanistic Insights
While specific signaling pathways for flavonoids from D. integrifolia have not been extensively studied, the known mechanisms of its constituent flavonoids, such as rutin and kaempferol derivatives, provide valuable insights.
Anti-inflammatory Signaling Pathway
Flavonoids are known to modulate key inflammatory pathways, such as the NF-κB signaling cascade.
Caption: NF-κB signaling pathway and points of inhibition by flavonoids.
Antioxidant and Neuroprotective Mechanism
The antioxidant effects of flavonoids contribute to their neuroprotective properties by mitigating oxidative stress-induced neuronal damage.
Caption: Antioxidant mechanisms of flavonoids in neuroprotection.
Conclusion and Future Directions
The flavonoids present in Dichrocephala integrifolia are significant contributors to its diverse biological activities, including antioxidant, anti-inflammatory, neuroprotective, hepatoprotective, and antiviral effects. While research on the plant's crude extracts provides a strong foundation, there is a clear need for further studies focused on the isolation, characterization, and quantitative biological evaluation of individual flavonoids from this source. Such research will be instrumental in validating the traditional uses of this plant and in the development of novel flavonoid-based therapeutic agents. Future investigations should also aim to elucidate the specific molecular targets and signaling pathways modulated by these isolated compounds to fully understand their mechanisms of action.
References
- 1. combonimissionaries.ie [combonimissionaries.ie]
- 2. Dichrocephala integrifolia Aqueous Extract Antagonises Chronic and Binges Ethanol Feeding-Induced Memory Dysfunctions: Insights into Antioxidant and Anti-Inflammatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dichrocephala integrifolia (L.f.) Kuntze Leaf Aqueous Extract Improves Liver Architecture in a Model of Aflatoxin-Containing Peanut-Induced Hepatotoxicity in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ajol.info [ajol.info]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. plantsjournal.com [plantsjournal.com]
- 8. smujo.id [smujo.id]
Discovery and characterization of novel trimethoxyflavones
An In-depth Technical Guide on the Discovery and Characterization of Novel Trimethoxyflavones
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, characterization, and biological evaluation of novel trimethoxyflavones. It is designed to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. The guide details the latest findings on the anticancer, antioxidant, anti-inflammatory, and antimicrobial properties of these compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways.
Introduction to Trimethoxyflavones
Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants, known for their wide range of biological activities.[1] Among them, flavones, characterized by a C6-C3-C6 backbone, have emerged as privileged scaffolds in medicinal chemistry.[2] The strategic introduction of methoxy groups to the flavone core can significantly enhance metabolic stability and lipophilicity, thereby improving pharmacokinetic properties and biological efficacy.[3] This guide focuses on recently identified or synthesized trimethoxyflavones, exploring their therapeutic potential and the methodologies used for their investigation.
Discovery and Synthesis of Novel Trimethoxyflavones
Novel trimethoxyflavones have been isolated from various natural sources or created through synthetic routes to explore new therapeutic avenues.
Natural Sources
-
5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone: Isolated from the aerial parts of Artemisia kermanensis, an endemic Iranian plant.
-
5,7,4'-trihydroxy-6,3',5'-trimethoxyflavone: A rare flavone identified in the leaves of Vitex negundo.[4]
-
5-hydroxy 3′,4′,7-trimethoxyflavone (HTMF): Isolated from the medicinal plant Lippia nodiflora.[5]
-
5-Hydroxy-3,7,4'-trimethoxyflavone: Isolated from the leaves of Vitex gardneriana Schauer.[6]
Synthetic Approaches
The synthesis of novel trimethoxyflavones often involves multi-step processes. A common strategy is the Claisen-Schmidt condensation to form a chalcone precursor, followed by oxidative cyclization.[2] A notable recent development is the synthesis of 3-fluorinated trimethoxyflavones, which has been shown to enhance antioxidant activity.[7][8]
Below is a generalized workflow for the synthesis of a 3-fluorinated trimethoxyflavone derivative.
Caption: Synthetic workflow for 3-fluorinated flavone derivatives.
Structural Characterization Techniques
The definitive identification of novel trimethoxyflavones relies on a combination of modern analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the chemical structure, including the position of methoxy and hydroxyl groups.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry, often coupled with liquid chromatography (HPLC-MS), provides accurate molecular weight determination and fragmentation patterns, confirming the compound's identity.[10][11]
-
X-ray Crystallography: Single-crystal X-ray diffraction offers unambiguous confirmation of the molecular structure in its solid state.[9]
-
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and melting point of the compounds.[9]
Biological Activities and Quantitative Data
Novel trimethoxyflavones exhibit a diverse range of pharmacological activities. The quantitative data from various studies are summarized below.
Anticancer and Cytotoxic Activity
Several trimethoxyflavones have demonstrated significant potential in cancer therapy by inducing apoptosis and inhibiting cell proliferation.
Table 1: Cytotoxic and Apoptotic Effects of Novel Trimethoxyflavones
| Compound | Cell Line | Assay | Result |
|---|---|---|---|
| 5,7,3'-Trihydroxy-6,4',5'-trimethoxyflavone | MCF-7 (Breast Cancer) | Flow Cytometry | 33% apoptosis at 650 µg/mL |
| 5-hydroxy 3′,4′,7-trimethoxyflavone (HTMF) | MCF-7 (Breast Cancer) | MTT Assay | IC50: 12 µg/mL (24h), 8 µg/mL (48h)[5] |
| Santin (5,7-Dihydroxy-3,6,4'-trimethoxy-flavone) + TRAIL (100 ng/mL) | SW480 (Colon Cancer) | Apoptosis Assay | 73.78% ± 0.62% apoptosis[12] |
| Santin (5,7-Dihydroxy-3,6,4'-trimethoxy-flavone) + TRAIL (100 ng/mL) | SW620 (Colon Cancer) | Apoptosis Assay | 93.67% ± 0.62% apoptosis[12] |
The anticancer effects are often mediated through the modulation of key signaling pathways involved in apoptosis. For instance, 5-hydroxy 3′,4′,7-trimethoxyflavone (HTMF) has been shown to induce apoptosis by modulating the expression of p53, Bcl-2, and Bax proteins.[5]
Caption: HTMF-mediated apoptosis pathway in cancer cells.[5]
Antioxidant Activity
The ability to scavenge free radicals is a key therapeutic property of many flavonoids. Fluorination at the 3-position of the trimethoxyflavone scaffold has been shown to enhance this activity.[7]
Table 2: Antioxidant Activity of Trimethoxyflavone Derivatives
| Compound | Assay | Result (EC50 in µg/mL) |
|---|---|---|
| 3',4',5'-Trimethoxyflavone | DPPH Radical Scavenging | 71[7] |
| 3-Fluoro-3',4',5'-trimethoxyflavone | DPPH Radical Scavenging | 37[7] |
Anti-inflammatory Activity
Trimethoxyflavones can exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[13][14] This involves reducing the production of pro-inflammatory mediators.
Caption: Anti-inflammatory mechanism of flavones via COX/LOX inhibition.[13][14]
Antimicrobial Activity
Certain trimethoxyflavones show promise in combating multidrug-resistant (MDR) bacteria, not only through direct inhibition but also by synergistically enhancing the efficacy of conventional antibiotics.
Table 3: Antimicrobial and Antibiotic Modulatory Activity
| Compound | Strain | Assay | Result |
|---|---|---|---|
| 5-Hydroxy-3,7,4'-trimethoxyflavone | E. coli 27 (MDR) | MIC | ≤512 µg/mL[6] |
| 5-Hydroxy-3,7,4'-trimethoxyflavone | S. aureus 358 (MDR) | MIC | ≤512 µg/mL[6] |
| 5-Hydroxy-3,7,4'-trimethoxyflavone + Norfloxacin | E. coli 27 / S. aureus 358 | MIC Modulation | Synergistic Effect[6] |
| 5-Hydroxy-3,7,4'-trimethoxyflavone + Gentamicin | E. coli 27 / S. aureus 358 | MIC Modulation | Synergistic Effect[6] |
Detailed Experimental Protocols
This section provides methodologies for key experiments cited in the characterization of novel trimethoxyflavones.
Protocol for MTT Cytotoxicity Assay
This assay is used to assess the anti-proliferative effects of compounds on cancer cells.[5]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the trimethoxyflavone compound (e.g., 2 to 20 µg/mL) for specified durations (e.g., 24 and 48 hours). A control group with vehicle (e.g., DMSO) should be included.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol for Apoptosis Analysis by Flow Cytometry
This method quantifies the percentage of apoptotic cells after treatment.
-
Cell Treatment: Treat cells (e.g., MCF-7) with the desired concentration of the trimethoxyflavone.
-
Cell Harvesting: After incubation, harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's kit instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the compound.
Protocol for DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound.[7]
-
Sample Preparation: Prepare serial dilutions of the trimethoxyflavone compound in a suitable solvent (e.g., ethanol-acetone solution).
-
Reaction Mixture: In a 96-well plate, add the test compound solutions to wells containing a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Incubation: Incubate the plate in the dark at room temperature for 20-30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: Use a positive control (e.g., Vitamin C). Calculate the percentage of DPPH scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).
Conclusion and Future Directions
The discovery and characterization of novel trimethoxyflavones continue to be a vibrant area of research. The compounds highlighted in this guide demonstrate significant potential as anticancer, antioxidant, anti-inflammatory, and antimicrobial agents. The enhanced potency observed with structural modifications, such as fluorination, underscores the value of synthetic chemistry in optimizing these natural scaffolds for therapeutic use.
Future research should focus on comprehensive preclinical evaluations, including in vivo efficacy and safety studies, for the most promising candidates. Further investigation into their mechanisms of action, particularly their effects on complex signaling networks, will be crucial for their translation into clinical applications. The development of advanced formulations to improve bioavailability will also be a key step in harnessing the full therapeutic potential of these versatile molecules.[15]
References
- 1. preprints.org [preprints.org]
- 2. Synthesis and Biological Evaluation of Newly Synthesized Flavones – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Structural and Microbiological Characterization of 5-Hydroxy-3,7,4'-Trimethoxyflavone: A Flavonoid Isolated from Vitex gardneriana Schauer Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Santin (5,7-Dihydroxy-3,6,4′-Trimetoxy-Flavone) Enhances TRAIL-Mediated Apoptosis in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Trihydroxyflavones with antioxidant and anti-inflammatory efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Methodological & Application
Synthesis of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone from chalcone precursors
Application Note: Synthesis of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
Introduction
Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This compound is a polysubstituted flavonol, a subclass of flavonoids characterized by a hydroxyl group at the 3-position. The synthesis of such complex flavonoids is of significant interest to researchers in medicinal chemistry and drug development for structure-activity relationship studies.
This application note provides a detailed, two-step protocol for the synthesis of this compound. The methodology involves an initial base-catalyzed Claisen-Schmidt condensation to form the chalcone intermediate, followed by an Algar-Flynn-Oyamada (AFO) reaction for oxidative cyclization to yield the final flavonol product.
Overall Synthesis Pathway
The synthesis begins with the condensation of appropriately substituted acetophenone and benzaldehyde derivatives to form a 2'-hydroxychalcone. This intermediate subsequently undergoes oxidative cyclization in the presence of alkaline hydrogen peroxide to form the target 3-hydroxyflavone.
Experimental Protocols
This synthesis is conducted in two primary stages:
-
Step 1: Synthesis of 2',5'-Dihydroxy-3',4,6'-trimethoxy-chalcone (Chalcone Precursor)
-
Step 2: Synthesis of this compound (Final Product)
Materials and Equipment
-
Reactants: 2',5'-Dihydroxy-4',6'-dimethoxyacetophenone, 4-Hydroxy-3-methoxybenzaldehyde (Vanillin), Potassium Hydroxide (KOH), Ethanol (EtOH), Methanol (MeOH), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂, 30% solution), Hydrochloric Acid (HCl).
-
Solvents: Ethyl Acetate, Hexane, Acetone, Dichloromethane.
-
Equipment: Round-bottom flasks, magnetic stirrer with hotplate, reflux condenser, ice bath, separatory funnel, rotary evaporator, Buchner funnel, thin-layer chromatography (TLC) plates (silica gel), column chromatography setup.
Protocol 1: Synthesis of 2',5'-Dihydroxy-3',4,6'-trimethoxychalcone
This procedure is based on the Claisen-Schmidt condensation reaction, a base-catalyzed aldol condensation.
Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 2',5'-Dihydroxy-4',6'-dimethoxyacetophenone (1.0 eq) and 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) (1.0 eq) in ethanol (50-100 mL).
-
Base Addition: While stirring the solution at 0°C in an ice bath, slowly add a solution of potassium hydroxide (KOH) (10-15 eq) in ethanol. A significant excess of a strong base is often required to drive the reaction to completion.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24-48 hours. The reaction progress should be monitored by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The formation of a colored precipitate often indicates product formation.
-
Work-up: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water.
-
Acidification: Acidify the aqueous mixture to a pH of 3-4 using dilute hydrochloric acid (e.g., 1 M HCl). This will precipitate the chalcone product.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash it with cold water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield the pure chalcone.
Protocol 2: Synthesis of this compound
This procedure utilizes the Algar-Flynn-Oyamada (AFO) reaction for the oxidative cyclization of the chalcone precursor.
Methodology:
-
Reaction Setup: Dissolve the synthesized chalcone (1.0 eq) from Protocol 1 in methanol or ethanol in a round-bottom flask.
-
Reagent Addition: To the stirred solution, add aqueous sodium hydroxide (e.g., 16% NaOH solution) followed by the slow, dropwise addition of hydrogen peroxide (e.g., 15-30% H₂O₂ solution) while maintaining the temperature at or below room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the disappearance of the chalcone starting material by TLC.
-
Work-up and Acidification: After the reaction is complete, acidify the mixture to a pH of 3-4 with dilute HCl. This will cause the flavonol product to precipitate.
-
Isolation and Purification: Collect the crude solid by vacuum filtration and wash with cold water. The final product can be purified by column chromatography on silica gel or by recrystallization from a solvent system like ethanol/water to afford the pure this compound.
Data Presentation
Quantitative data for the synthesis of polysubstituted flavonoids can vary based on specific substrates and reaction conditions. The following tables provide representative data from analogous syntheses found in the literature.
Table 1: Summary of Reaction Conditions and Yields for Analogous Flavonoid Syntheses.
| Reaction Step | Precursors | Key Reagents | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Chalcone Synthesis | 2'-hydroxyacetophenones + Benzaldehydes | KOH | Ethanol | 22.5 | 82-91% | |
| Chalcone Synthesis | 2'-hydroxyacetophenone + Aldehydes | NaOH | Ethanol | - | 42-81% | |
| Flavonol Synthesis (AFO) | Polysubstituted 2'-hydroxychalcones | H₂O₂, NaOH | Methanol | 24 | 58-83% |
| Flavonol Synthesis (AFO) | 2'-hydroxychalcones | H₂O₂, KOH | Methanol | - | 35-70% | |
Visualizations
The following diagrams illustrate the chemical pathway and the general experimental workflow for the synthesis.
Caption: Chemical synthesis pathway for this compound.
Caption: General experimental workflow for the two-step synthesis of the target flavonol.
Application Note & Protocol: Quantification of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone in Plant Extracts using HPLC-DAD
Introduction
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone is a naturally occurring flavonoid that has been identified in various plant species, including Dichrocephala integrifolia and Brickellia veronicifolia.[1] As a member of the flavonoid class, this compound is of interest to researchers in phytochemistry, pharmacology, and drug development due to the potential biological activities associated with this class of molecules. Accurate and precise quantification of this flavone in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation.
This application note provides a detailed protocol for the quantification of this compound in plant extracts using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). The described method is based on established principles for the analysis of flavonoids and provides a framework for researchers to develop and validate a robust analytical method.[2][3][4][5]
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Materials and Reagents
-
Reference Standard: this compound (purity ≥ 98%)
-
Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (analytical grade), Deionized water (18.2 MΩ·cm)
-
Plant Material: Dried and powdered plant material suspected to contain the target analyte.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector is suitable for this analysis.
| Parameter | Recommended Condition |
| HPLC Column | Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Deionized Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-10 min: 15-30% B10-45 min: 30-50% B45-50 min: 50-80% B50-55 min: 80-95% B55-60 min: Post-run equilibration with initial conditions |
| Flow Rate | 1.0 mL/min[4] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| DAD Wavelength | Monitoring at 270 nm and 340 nm. The optimal wavelength for quantification should be determined from the UV spectrum of the reference standard.[6] |
Experimental Protocols
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (Plant Extract)
-
Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collection: Carefully collect the supernatant. Repeat the extraction process on the plant residue two more times.
-
Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation
For ensuring the reliability of the analytical results, the method should be validated according to international guidelines (e.g., ICH). The following parameters should be assessed:
-
Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by comparing the chromatograms of a blank sample, the standard, and the plant extract. The peak purity can be evaluated using the DAD detector.[2]
-
Linearity: The linearity of the method should be established by injecting the working standard solutions at different concentrations. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be greater than 0.99.[3][7]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These parameters determine the lowest concentration of the analyte that can be reliably detected and quantified. They can be calculated based on the standard deviation of the response and the slope of the calibration curve.[3][4]
-
Precision: The precision of the method should be evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is determined by analyzing replicate samples at different concentration levels and is expressed as the relative standard deviation (%RSD).[3][8]
-
Accuracy: The accuracy of the method can be determined by performing a recovery study. This involves spiking a blank plant matrix with a known amount of the reference standard at different concentration levels and calculating the percentage recovery.[3][8]
Quantitative Data Summary
The following table summarizes the typical validation parameters for an HPLC-DAD method for flavonoid quantification. These values should be experimentally determined for this compound.
| Parameter | Typical Value/Range |
| Retention Time (t_R) | To be determined experimentally |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.999[3] |
| LOD | 0.1 - 0.5 µg/mL |
| LOQ | 0.5 - 1.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 95 - 105% |
Data Analysis and Quantification
-
Inject the prepared standard solutions and the sample extract into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Confirm the peak identity by comparing the UV-Vis spectrum of the peak in the sample with that of the reference standard.
-
Integrate the peak area of the analyte in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.
The final concentration in the plant material can be calculated using the following formula:
Concentration (mg/g) = (C × V) / W
Where:
-
C = Concentration of the analyte in the injected sample solution (mg/mL)
-
V = Final volume of the reconstituted extract (mL)
-
W = Weight of the plant material used for extraction (g)
Signaling Pathway and Logical Relationships
Caption: Relationship between method validation parameters and reliable quantification.
References
- 1. This compound | C18H16O8 | CID 6453535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scielo.br [scielo.br]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. inhort.pl [inhort.pl]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: LC-MS/MS Protocol for the Identification of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone is a polymethoxyflavonoid (PMF), a class of compounds prevalent in citrus fruits and noted for their potential health benefits, including anti-inflammatory and anti-cancer properties.[1][2][3] Understanding the metabolic fate of this compound is crucial for evaluating its bioavailability, efficacy, and potential toxicity. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for separating and identifying drug metabolites in complex biological matrices.[4][5][6]
This application note provides a detailed protocol for the identification and characterization of potential metabolites of this compound using LC-MS/MS. The protocol covers sample preparation, chromatographic separation, mass spectrometric conditions, and data analysis strategies.
Predicted Metabolic Pathways
Flavonoids typically undergo extensive Phase I and Phase II metabolism. For this compound, the primary metabolic transformations are predicted to be demethylation, glucuronidation, and sulfation.
-
Phase I Metabolism (Functionalization): Primarily involves demethylation of the methoxy groups to form hydroxylated metabolites.
-
Phase II Metabolism (Conjugation): The newly formed hydroxyl groups, as well as the existing ones on the parent molecule, are susceptible to conjugation with glucuronic acid (glucuronidation) or sulfate groups (sulfation) to increase water solubility and facilitate excretion.
Caption: Predicted metabolic pathway of this compound.
Experimental Protocol
This section details the complete workflow for metabolite identification, from sample preparation to data analysis.
Caption: General experimental workflow for LC-MS/MS-based metabolite identification.
Sample Preparation (from Plasma)
A robust sample preparation protocol is essential to remove interfering substances like proteins and salts that can cause ion suppression in the mass spectrometer.[7][8][9][10]
-
Protein Precipitation: To 100 µL of plasma sample, add 400 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.[11]
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid).
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any insoluble debris.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
Chromatographic separation is performed using a reverse-phase column to separate the parent compound from its more polar metabolites.[11][12]
| Parameter | Condition |
| LC System | UHPLC/HPLC System |
| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, return to 5% B and equilibrate for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Electrospray ionization (ESI) is commonly used for flavonoid analysis and can be operated in both positive and negative ion modes to maximize metabolite detection.[6][11][13]
| Parameter | Negative Ion Mode (-) | Positive Ion Mode (+) |
| Ion Source | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | 3.5 kV | 4.0 kV |
| Source Temperature | 120°C | 120°C |
| Desolvation Temp. | 350°C | 350°C |
| Nebulizer Gas | Nitrogen, 35 psi | Nitrogen, 35 psi |
| Scan Mode | Full Scan (m/z 100-1000) followed by data-dependent MS/MS | Full Scan (m/z 100-1000) followed by data-dependent MS/MS |
| Collision Gas | Argon | Argon |
| Collision Energy | Ramped (e.g., 15-40 eV) to obtain rich fragment spectra | Ramped (e.g., 15-40 eV) to obtain rich fragment spectra |
Data Presentation and Analysis
Metabolite identification is achieved by comparing the LC-MS/MS data of dosed samples against control (blank) samples. The process involves searching for new peaks in the dosed samples and identifying their characteristic mass shifts and fragmentation patterns relative to the parent compound.
Predicted Metabolites and Mass Shifts
The molecular formula for this compound is C₁₈H₁₆O₈, with a monoisotopic mass of approximately 360.08 Da. The table below summarizes the expected mass shifts for its primary metabolites.
| Metabolic Reaction | Mass Shift (Da) | Expected m/z [M-H]⁻ | Expected m/z [M+H]⁺ | Putative Metabolite |
| Parent Compound | N/A | 359.07 | 361.09 | This compound |
| Demethylation | -14.02 | 345.05 | 347.07 | Tetrahydroxy-dimethoxyflavone |
| Di-demethylation | -28.04 | 331.03 | 333.05 | Pentahydroxy-monomethoxyflavone |
| Glucuronidation | +176.03 | 535.10 | 537.12 | Glucuronide conjugate of parent |
| Sulfation | +79.96 | 439.03 | 441.05 | Sulfate conjugate of parent |
| Demethylation + Glucuronidation | +162.01 | 521.08 | 523.10 | Glucuronide conjugate of demethylated metabolite |
| Demethylation + Sulfation | +65.94 | 425.01 | 427.03 | Sulfate conjugate of demethylated metabolite |
Data Analysis Strategy
-
Extract Ion Chromatograms (EICs): Generate EICs for the predicted m/z values listed in the table above to screen for potential metabolites.
-
Compare Dosed vs. Control: Identify peaks present only in the dosed samples.
-
Analyze MS/MS Spectra: For each potential metabolite, analyze its MS/MS fragmentation pattern. The fragmentation of conjugated metabolites often results in a characteristic neutral loss of the conjugate group (e.g., -176 Da for glucuronic acid, -80 Da for sulfate). The remaining fragment ion should correspond to the m/z of the aglycone (the parent or its Phase I metabolite).
-
Structural Elucidation: The fragmentation pattern of the aglycone can provide information about the location of metabolic modification. Comparison with fragmentation patterns of the parent compound and reference standards (if available) is essential for confident structural assignment.[12][13][14]
Conclusion
This application note provides a comprehensive LC-MS/MS protocol for the systematic identification of metabolites of this compound. The combination of optimized sample preparation, high-resolution chromatography, and tandem mass spectrometry offers a sensitive and reliable method for characterizing the metabolic fate of this and other related flavonoids, which is a critical step in their development as potential therapeutic agents.
References
- 1. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymethoxyflavones and Bone Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detection, Identification and Structural Elucidation of Flavonoids using Liquid Chromatography Coupled to Mass Spectrometry | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. globalscienceresearchjournals.org [globalscienceresearchjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Assessment of Total Phenolic and Flavonoid Content, Antioxidant Properties, and Yield of Aeroponically and Conventionally Grown Leafy Vegetables and Fruit Crops: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FLAVONOID PROFILING BY LIQUID CHROMATOGRAPHY COUPLED TO MASS SPECTROMETRY (LC/MS) [protocols.io]
- 12. scielo.br [scielo.br]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone in DPPH Radical Scavenging Assay
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a detailed protocol for evaluating the antioxidant potential of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.
Introduction
This compound is a flavonoid compound of interest for its potential antioxidant properties. Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their biological activities, including radical scavenging.[1] The antioxidant capacity of these compounds is a key parameter in the assessment of their therapeutic potential.
The DPPH radical scavenging assay is a popular, rapid, and simple method for screening the antioxidant activity of compounds.[2][3] The principle of the assay is based on the reduction of the stable free radical DPPH.[4] In its radical form, DPPH has a deep violet color with a maximum absorbance around 517 nm.[2][5] When DPPH reacts with an antioxidant that can donate a hydrogen atom, it is reduced to the non-radical form, DPPH-H (diphenylpicrylhydrazine), resulting in a color change from violet to pale yellow.[6][7] The degree of discoloration is stoichiometric to the number of electrons taken up and can be measured spectrophotometrically.[2] This change in absorbance is used to calculate the radical scavenging activity of the test compound.
The antioxidant effects of phenolic compounds like flavonoids generally occur through two primary mechanisms: Hydrogen Atom Transfer (HAT) or Single-Electron Transfer followed by Proton Transfer (SET-PT).[6][7] In the HAT mechanism, the antioxidant donates a hydrogen atom to the free radical, while in the SET mechanism, an electron is transferred to the radical.
Experimental Protocols
This section details the necessary materials, reagent preparation, and step-by-step procedure for conducting the DPPH assay.
Materials and Equipment
-
Chemicals:
-
This compound (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (or Ethanol), HPLC grade
-
Ascorbic acid or Trolox (as a positive control/standard)
-
-
Equipment:
-
UV-Vis Spectrophotometer or microplate reader
-
Analytical balance
-
Micropipettes and tips
-
Volumetric flasks
-
96-well microplates (for microplate reader) or cuvettes (for spectrophotometer)
-
Vortex mixer
-
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH powder.
-
Dissolve it in 100 mL of methanol in a volumetric flask.
-
Mix thoroughly until fully dissolved.
-
Store the solution in an amber bottle or wrap the flask with aluminum foil to protect it from light.[6] Prepare this solution fresh before use.
-
-
Test Compound Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve it in 10 mL of methanol to get a 1 mg/mL (1000 µg/mL) stock solution.
-
From this stock, prepare a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) using methanol.
-
-
Standard (Ascorbic Acid) Stock Solution (1 mg/mL):
-
Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.
-
From this stock, prepare a series of dilutions similar to the test compound.
-
Assay Procedure
-
Pipetting: Add 100 µL of each concentration of the test compound or standard solution into separate wells of a 96-well microplate.
-
Control and Blank:
-
Control: Add 100 µL of methanol into a well. This will be the negative control.
-
Blank: Add 200 µL of methanol into a well for instrument calibration.
-
-
Reaction Initiation: Add 100 µL of the 0.1 mM DPPH solution to all wells except the blank.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[5][6]
Data Analysis and Presentation
Calculation of Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(A₀ - A₁) / A₀] x 100
Where:
-
A₀ is the absorbance of the control (DPPH solution + methanol).
-
A₁ is the absorbance of the sample (DPPH solution + test compound or standard).
Determination of IC₅₀
The IC₅₀ value, which is the concentration of the sample required to inhibit 50% of the DPPH free radicals, is determined by plotting the percentage of inhibition against the sample concentrations. A lower IC₅₀ value indicates a higher antioxidant activity.
Data Tables
Table 1: Example of DPPH Radical Scavenging Data for this compound.
| Concentration (µg/mL) | Absorbance (517 nm) | % Inhibition |
| Control (0 µg/mL) | 0.950 | 0.0% |
| 6.25 | 0.812 | 14.5% |
| 12.5 | 0.655 | 31.1% |
| 25 | 0.468 | 50.7% |
| 50 | 0.233 | 75.5% |
| 100 | 0.098 | 89.7% |
Table 2: Summary of IC₅₀ Values for Test Compound and Standard.
| Compound | IC₅₀ Value (µg/mL) |
| This compound | 24.6 |
| Ascorbic Acid (Standard) | 5.2 |
Note: The data presented are for illustrative purposes and may not represent actual experimental results.
Visualizations
Principle of DPPH Assay
Caption: Principle of the DPPH radical scavenging assay.
Experimental Workflow
Caption: General workflow for the DPPH radical scavenging assay.
Antioxidant Mechanisms of Flavonoids
Caption: Primary mechanisms of flavonoid antioxidant activity.
References
- 1. Flavonoid Contents and Free Radical Scavenging Activity of Extracts from Leaves, Stems, Rachis and Roots of Dryopteris erythrosora - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 5. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. encyclopedia.pub [encyclopedia.pub]
Application Notes: Cell-Based Assays for Measuring Anti-inflammatory Effects of Trimethoxyflavones
Introduction
Trimethoxyflavones (TMFs) are a class of flavonoids characterized by the presence of three methoxy groups on the flavone backbone. These compounds, found in various medicinal plants, have garnered significant interest for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory effects of TMFs using cell-based assays. The protocols focus on key inflammatory mediators and signaling pathways modulated by these compounds.
Key Inflammatory Markers and Signaling Pathways
The anti-inflammatory effects of trimethoxyflavones are often evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). Additionally, their impact on the secretion of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) is a crucial indicator of their anti-inflammatory potential.[1][2][3]
The production of these inflammatory molecules is regulated by complex intracellular signaling cascades. Key pathways involved include:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: A central regulator of inflammation. In response to inflammatory stimuli like lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[4][5] Trimethoxyflavones have been shown to inhibit this pathway by preventing IκBα degradation and p65 nuclear translocation.[1][6]
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: This pathway, comprising kinases such as p38, ERK1/2, and JNK, plays a crucial role in regulating the expression of inflammatory mediators.[7][8] TMFs can exert their anti-inflammatory effects by inhibiting the phosphorylation of these MAPKs.[7][8]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Signaling Pathway: Nrf2 is a transcription factor that regulates the expression of antioxidant and cytoprotective genes. Activation of the Nrf2 pathway can suppress inflammation.[9][10] Some flavonoids have been shown to activate this protective pathway.[9][10]
Data Presentation: In Vitro Anti-inflammatory Activity of Trimethoxyflavones
The following table summarizes the inhibitory effects of selected trimethoxyflavones on the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
| Compound | Mediator | IC50 (µM) | Cell Line | Reference(s) |
| 4'-bromo-5,6,7-trimethoxyflavone | Nitric Oxide (NO) | 14.22 ± 1.25 | RAW 264.7 | [6][11] |
| Prostaglandin E2 (PGE2) | 10.98 ± 6.25 | RAW 264.7 | [6][11] | |
| 5-Hydroxy-3′,4′,7-trimethoxyflavone | Lipoxygenase (LOX) | 23.97 µg/ml | [12] | |
| 6,3´,4´-trihydroxyflavone | Nitric Oxide (NO) | 22.1 | RAW 264.7 (2D) | [13] |
| Nitric Oxide (NO) | 35.6 | RAW 264.7 (3D) | [13] | |
| 7,3´,4´-trihydroxyflavone | Nitric Oxide (NO) | 26.7 | RAW 264.7 (2D) | [13] |
| Nitric Oxide (NO) | 48.6 | RAW 264.7 (3D) | [13] |
Mandatory Visualizations
Signaling Pathways
Caption: Inhibition of the NF-κB signaling pathway by trimethoxyflavones.
Caption: Inhibition of the MAPK signaling pathway by trimethoxyflavones.
Caption: Activation of the Nrf2 signaling pathway by trimethoxyflavones.
Experimental Workflow
Caption: General experimental workflow for assessing anti-inflammatory effects.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the culture of RAW 264.7 murine macrophage cells and subsequent treatment with trimethoxyflavones and lipopolysaccharide (LPS) to induce an inflammatory response.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100x)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Trimethoxyflavone (TMF) stock solution (in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Cell culture plates (6-well, 24-well, or 96-well)
Protocol:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
-
Cell Seeding:
-
For experiments, detach the cells using a cell scraper (do not use trypsin for macrophages if not necessary).
-
Count the cells using a hemocytometer and seed them in appropriate culture plates at a density of 5 x 10^5 cells/mL.[14]
-
Allow the cells to adhere and grow for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the TMF stock solution for 1-2 hours.[8][15] Include a vehicle control (DMSO).
-
After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce inflammation.[4]
-
Incubate the plates for the desired time period (e.g., 24 hours for cytokine, NO, and PGE2 measurements; shorter times for signaling pathway analysis).[15]
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[16][17][18]
Materials:
-
Cell culture supernatant from treated cells
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (NaNO2) standard solution (for standard curve)
-
96-well microplate
Protocol:
-
Standard Curve Preparation:
-
Prepare a series of NaNO2 standards (e.g., 0-100 µM) in the cell culture medium.
-
-
Assay Procedure:
-
Collect 100 µL of cell culture supernatant from each well of the treated plate and transfer to a new 96-well plate.[14]
-
Add 100 µL of the NaNO2 standards to separate wells.
-
Add 100 µL of the Griess reagent (freshly mixed equal volumes of Component A and B) to each well containing supernatant or standard.[14]
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance values to the standard curve.
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6, IL-1β) Measurement (ELISA)
This protocol describes the quantification of PGE2 and pro-inflammatory cytokines in the cell culture supernatant using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).[19][20][21]
Materials:
-
Cell culture supernatant from treated cells
-
Commercially available ELISA kits for PGE2, TNF-α, IL-6, and IL-1β
-
96-well ELISA plates (pre-coated with capture antibody)
-
Wash buffer
-
Assay diluent
-
Detection antibody (biotinylated)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Sample and Standard Preparation:
-
Prepare standards for each analyte according to the ELISA kit manufacturer's instructions.
-
The collected cell culture supernatants can be used directly or diluted with the assay diluent if high concentrations are expected.
-
-
ELISA Procedure (General Steps):
-
Add 100 µL of standards and samples to the appropriate wells of the pre-coated 96-well plate.
-
Incubate for the time specified in the kit protocol (e.g., 2 hours at room temperature).
-
Wash the wells multiple times with the wash buffer.
-
Add 100 µL of the detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Wash the wells.
-
Add 100 µL of Streptavidin-HRP conjugate and incubate (e.g., 30 minutes at room temperature).
-
Wash the wells.
-
Add 100 µL of TMB substrate solution and incubate in the dark until color develops (e.g., 15-20 minutes).
-
Add 50 µL of stop solution to each well.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of the analyte in the samples by plotting a standard curve.
-
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.[5][22][23]
Materials:
-
Cell lysates from treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-Nrf2, and anti-β-actin or anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction and Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
References
- 1. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4'-bromo-5,6,7-trimethoxyflavone represses lipopolysaccharide-induced iNOS and COX-2 expressions by suppressing the NF-κB signaling pathway in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Nrf2 activation reprograms macrophage intermediary metabolism and suppresses the type I interferon response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux [bmbreports.org]
- 11. researchgate.net [researchgate.net]
- 12. 5-Hydroxy-3',4',7-trimethoxyflavone | CAS:29080-58-8 | Manufacturer ChemFaces [chemfaces.com]
- 13. mdpi.com [mdpi.com]
- 14. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]
- 15. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. 5.6. Griess Reagent Assay [bio-protocol.org]
- 18. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
- 19. Measurement of Prostaglandin E2 (PGE2) Generation [bio-protocol.org]
- 20. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. mdpi.com [mdpi.com]
- 23. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Assessing Apoptosis Induction Using 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
Application Note
Introduction
3,4',5-Trihydroxy-3',6,7-trimethoxyflavone is a flavonoid compound that has demonstrated potential as an anti-cancer agent by inducing apoptosis in cancer cells. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to assess the apoptotic effects of this compound. The protocols outlined below detail methods for treating cells with this compound and subsequently evaluating the induction of apoptosis through established assays, including Annexin V/Propidium Iodide (PI) staining, caspase activity assays, and Western blotting for key apoptotic proteins. The provided methodologies are based on established laboratory techniques for studying programmed cell death.
Mechanism of Action
Studies on structurally similar flavones suggest that this compound likely induces apoptosis through the intrinsic pathway.[1] This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c. The released cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program. Key molecular events include the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[1] This shift in the balance of Bcl-2 family proteins is a critical step in mitochondrial-mediated apoptosis. The activation of initiator caspases, such as caspase-9, and executioner caspases, such as caspase-3 and -7, ultimately leads to the cleavage of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), resulting in the characteristic morphological and biochemical hallmarks of apoptosis.[1]
Data Presentation
Table 1: Dose-Dependent Effect of this compound on Apoptosis in Cancer Cells
| Concentration (µM) | Percentage of Apoptotic Cells (Annexin V+/PI-) | Percentage of Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Control) | 5% | 2% |
| 10 | 15% | 5% |
| 25 | 35% | 10% |
| 50 | 60% | 15% |
| 100 | 85% | 20% |
Table 2: Effect of this compound on Caspase Activity
| Treatment | Caspase-3 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |
| Control | 1.0 | 1.0 |
| This compound (50 µM) | 4.5 | 3.2 |
Table 3: Relative Protein Expression of Apoptotic Markers Following Treatment with this compound
| Protein | Control | This compound (50 µM) |
| Bax | 1.0 | 2.5 |
| Bcl-2 | 1.0 | 0.4 |
| Cleaved Caspase-3 | 1.0 | 5.0 |
| Cleaved PARP | 1.0 | 4.0 |
Experimental Protocols
Cell Culture and Treatment
-
Culture your cancer cell line of choice (e.g., MCF-7, HeLa, Jurkat) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in multi-well plates or flasks at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of the flavonoid for the desired time periods (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) in all experiments.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[2][3]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
-
Viable cells: Annexin V- and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3 and -7, which are activated during apoptosis.
Materials:
-
Caspase-3/7 Activity Assay Kit (containing a fluorogenic or colorimetric substrate)
-
Cell Lysis Buffer
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Treat cells with this compound as described above.
-
Lyse the cells using the provided Cell Lysis Buffer.
-
Incubate the cell lysate with the caspase substrate according to the manufacturer's instructions. The substrate is cleaved by active caspases, releasing a fluorescent or colored product.
-
Measure the fluorescence or absorbance using a microplate reader.
-
Calculate the fold-change in caspase activity relative to the untreated control.
Western Blotting for Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[4][5]
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells in RIPA buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Workflow for assessing apoptosis induced by this compound.
Caption: Proposed intrinsic apoptotic pathway induced by the flavonoid.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Relationship between Bax and Bcl-2 Protein Expression and Outcome of Induction Phase Chemotherapy in Pediatric Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Techniques for Measuring the Inhibition of Angiogenesis by Novel Flavonoids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a crucial process in both normal physiological functions and pathological conditions such as cancer, rheumatoid arthritis, and diabetic retinopathy.[1][2][3] Flavonoids, a class of naturally occurring polyphenolic compounds found in fruits, vegetables, and medicinal plants, have garnered significant attention for their potential to inhibit angiogenesis.[4][5] These compounds can interfere with key signaling cascades, such as the Vascular Endothelial Growth Factor (VEGF) pathway, to modulate endothelial cell proliferation, migration, and tube formation.[1][6] This document provides detailed application notes and protocols for a suite of in vitro, ex vivo, and in vivo assays to effectively screen and characterize the anti-angiogenic properties of novel flavonoids.
Key Signaling Pathways in Angiogenesis Targeted by Flavonoids
Flavonoids exert their anti-angiogenic effects by modulating various signaling pathways critical for blood vessel formation. The most well-documented of these is the VEGF signaling pathway.
Diagram: VEGF Signaling Pathway in Endothelial Cells
Caption: Simplified VEGF signaling cascade in endothelial cells and the inhibitory action of flavonoids.
Experimental Protocols and Data Presentation
A multi-assay approach is recommended to comprehensively evaluate the anti-angiogenic potential of novel flavonoids. This typically involves a combination of in vitro assays to assess specific cellular processes, followed by ex vivo and in vivo models for validation in a more complex biological environment.
In Vitro Assays
In vitro assays are fundamental for the initial screening of flavonoids and for dissecting the specific cellular mechanisms of their anti-angiogenic activity.[1]
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a key step in angiogenesis.[7][8]
Diagram: Endothelial Cell Tube Formation Assay Workflow
Caption: Workflow for the endothelial cell tube formation assay.
Protocol: Endothelial Cell Tube Formation Assay [8][9]
-
Preparation: Thaw Basement Membrane Extract (BME), such as Matrigel®, on ice overnight at 4°C.[9] Pre-cool a 96-well plate and pipette tips.
-
Coating: Add 50-80 µL of cold BME to each well of the pre-cooled 96-well plate, ensuring the entire surface is covered.
-
Gelation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes to allow the BME to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) that are 70-90% confluent.[8] Resuspend the cells in the appropriate basal medium containing the test flavonoid at the desired concentrations.
-
Treatment: Carefully add 100 µL of the cell suspension (1x10^4 - 1.5x10^4 cells) to each well on top of the gelled BME.[8] Include positive (e.g., VEGF-stimulated) and negative (basal medium) controls.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for 4 to 24 hours.
-
Visualization and Quantification: Observe and photograph the formation of tube-like structures using an inverted microscope.[8] Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of meshes using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).[10]
Data Presentation: Inhibition of Tube Formation by Flavonoids
| Flavonoid | Concentration (µM) | Inhibition of Tube Length (%) | Inhibition of Junctions (%) | Reference |
| Quercetin | 10 | 55 | 60 | |
| Myricetin | 10 | 65 | 70 | [11] |
| Kaempferol | 10 | 48 | 52 | [11] |
| Galangin | 10 | 30 | 35 | [11] |
| Luteolin | 5 | ~50 | ~55 | |
| Apigenin | 5 | ~45 | ~50 | [12] |
Cell migration is a prerequisite for angiogenesis. The wound healing (scratch) assay and the transwell migration (Boyden chamber) assay are two common methods to assess the effect of flavonoids on endothelial cell motility.
1. Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells to close a "wound" created in a confluent monolayer.[13]
Diagram: Wound Healing Assay Workflow
Caption: Workflow for the wound healing (scratch) assay.
Protocol: Wound Healing Assay [14][15]
-
Cell Culture: Seed endothelial cells in a 6-well plate and grow them to 90-100% confluency.[14]
-
Wound Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.[13]
-
Washing: Gently wash the wells twice with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Replace the PBS with a fresh culture medium containing the test flavonoid at the desired concentrations. Use a medium with reduced serum (e.g., 0.5% FBS) to minimize cell proliferation.[14]
-
Imaging: Immediately capture images of the scratch at designated locations (time 0). Incubate the plate at 37°C and 5% CO2 and capture images of the same locations at subsequent time points (e.g., 12, 24 hours).
-
Analysis: Measure the width of the scratch at several points for each image. Calculate the percentage of wound closure relative to the initial wound area.
2. Transwell Migration (Boyden Chamber) Assay
This assay evaluates the chemotactic migration of cells through a porous membrane towards a chemoattractant.
Protocol: Transwell Migration Assay [16]
-
Chamber Preparation: Place transwell inserts (typically with 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 20 ng/ml VEGF) to the lower chamber.[16]
-
Cell Seeding: Harvest and resuspend endothelial cells in a serum-free medium containing the test flavonoid at various concentrations. Seed the cells (e.g., 2 x 10^4 cells/well) into the upper chamber of the transwell insert.[16]
-
Incubation: Incubate the plate for 4-8 hours at 37°C and 5% CO2.[16]
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[16]
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde and stain with 0.1% crystal violet.[16]
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
Data Presentation: Inhibition of Endothelial Cell Migration by Flavonoids
| Flavonoid | Assay | Concentration (µM) | Inhibition of Migration (%) | Reference |
| Wogonin | Transwell | 10 | ~60 | [17] |
| Chrysin | Transwell | 10 | ~55 | [17] |
| Scutellarin | Wound Healing | 20 | ~50 | [4] |
| Quercetin | Wound Healing | 10 | ~40 | [6] |
Ex Vivo Assay: Aortic Ring Assay
The aortic ring assay is an ex vivo model that bridges the gap between in vitro and in vivo studies. It assesses the sprouting of new microvessels from a cross-section of an aorta cultured in a three-dimensional matrix.[18][19]
Diagram: Aortic Ring Assay Workflow
Caption: Workflow for the ex vivo aortic ring assay.
Protocol: Aortic Ring Assay [18][20][21]
-
Aorta Dissection: Aseptically dissect the thoracic aorta from a euthanized mouse or rat.[18][21]
-
Ring Preparation: Remove the surrounding fibro-adipose tissue and slice the aorta into 1-2 mm thick rings.[21]
-
Embedding: Embed each aortic ring in a gelled matrix (e.g., collagen type I or BME) in a well of a 48-well plate.[20][21]
-
Culturing: Add endothelial cell growth medium supplemented with the test flavonoid at the desired concentrations.
-
Incubation: Incubate the plate at 37°C and 5% CO2 for 6-12 days, replacing the medium every 2-3 days.[18]
-
Analysis: Observe the outgrowth of microvessels from the aortic rings daily using a phase-contrast microscope. Quantify the angiogenic response by measuring the length and number of the sprouts.
Data Presentation: Inhibition of Aortic Ring Sprouting by Flavonoids
| Flavonoid | Concentration (µM) | Inhibition of Sprouting (%) | Reference |
| Genistein | 10 | ~70 | [22] |
| Fisetin | 5 | ~60 | [12] |
| Nobiletin | 10 | ~50 | [6] |
In Vivo Assay: Chick Chorioallantoic Membrane (CAM) Assay
The CAM assay is a widely used in vivo model to study angiogenesis. The CAM is a highly vascularized extraembryonic membrane of the chick embryo, providing a natural environment to assess the effect of compounds on blood vessel formation.[23][24]
Protocol: Chick Chorioallantoic Membrane (CAM) Assay [23][25][26]
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.[23]
-
Window Creation: On embryonic day 3-4, create a small window in the eggshell to expose the CAM.[23]
-
Sample Application: On embryonic day 7-9, apply a sterile filter paper disc or a carrier loaded with the test flavonoid directly onto the CAM.[25][26]
-
Incubation: Reseal the window and continue incubation for 48-72 hours.[27]
-
Observation and Quantification: Observe the CAM for changes in the vasculature around the application site. Excise the CAM, fix it, and photograph it under a stereomicroscope. Quantify angiogenesis by counting the number of blood vessel branch points within a defined area.[25][26]
Data Presentation: Anti-Angiogenic Activity of Flavonoids in the CAM Assay
| Flavonoid Class | Concentration (µM) | Reduction of Blood Vessels (%) | Reference |
| Isoflavones | 100 | 64-80 | [1][3] |
| Flavonols | 100 | 64-80 | [1][3] |
| Flavones | 100 | 64-80 | [1][3] |
Conclusion
The systematic evaluation of novel flavonoids for their anti-angiogenic properties requires a multi-faceted approach. The assays and protocols detailed in this document provide a robust framework for initial screening, mechanistic studies, and pre-clinical validation. By combining in vitro, ex vivo, and in vivo methodologies, researchers can effectively identify and characterize promising flavonoid candidates for the development of new anti-angiogenic therapies.
References
- 1. Antiangiogenic Activity of Flavonoids: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiangiogenic Activity of Flavonoids: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ibidi.com [ibidi.com]
- 8. promocell.com [promocell.com]
- 9. corning.com [corning.com]
- 10. Halogenated Flavonoid Derivatives Display Antiangiogenic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiangiogenic Activity of Flavonols in Chorioallantoic Membrane (CAM) Assay [jstage.jst.go.jp]
- 12. Flavonoids, Dietary-derived Inhibitors of Cell Proliferation and in Vitro Angiogenesis1 | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 13. Wound healing assay | Abcam [abcam.com]
- 14. 2.6. Wound healing assay [bio-protocol.org]
- 15. Wound Healing Assay [bio-protocol.org]
- 16. Endothelial Cell Transwell Migration Assay [bio-protocol.org]
- 17. Flavonoids with Anti-Angiogenesis Function in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Aortic Ring Assay and Its Use for the Study of Tumor Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
- 22. Flavonoids, dietary-derived inhibitors of cell proliferation and in vitro angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 26. In vivo Chick Chorioallantoic Membrane (CAM) Angiogenesis Assays [bio-protocol.org]
- 27. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols for the Demethylation of Polymethoxyflavones to Hydroxyflavones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymethoxyflavones (PMFs) are a class of flavonoids predominantly found in citrus peels, known for their diverse biological activities. The conversion of PMFs to their corresponding hydroxyflavones through demethylation is of significant interest as it can modulate their bioavailability and biological effects. Hydroxyflavones often exhibit enhanced antioxidant, anti-inflammatory, and anti-cancer properties. This document provides detailed application notes and protocols for the chemical and biological demethylation of PMFs.
Methods for Demethylation of Polymethoxyflavones
The demethylation of PMFs can be achieved through various chemical and biological methods. Chemical methods often involve strong acids or Lewis acids, while biological methods utilize microorganisms or enzymes.
Chemical Demethylation
Chemical demethylation offers a direct and often high-yielding route to hydroxyflavones. Common reagents include boron tribromide (BBr₃) and hydrobromic acid (HBr).
-
Boron Tribromide (BBr₃): A powerful and widely used reagent for the cleavage of aryl methyl ethers. It is particularly effective for complete demethylation. The reaction is typically performed in a dry, inert solvent like dichloromethane (DCM) at low temperatures.[1][2][3]
-
Hydrobromic Acid (HBr): A strong acid that can effectively demethylate PMFs, usually at elevated temperatures.[4] It can be used as an aqueous solution or in acetic acid.
-
Acid Hydrolysis: Demethylation can also occur under acidic conditions, for instance, during the drying of citrus peels, which involves both acid hydrolysis and enzymatic catalysis.[5][6][7]
Biological Demethylation
Biological methods offer a milder and more selective alternative to chemical synthesis.
-
Microbial Demethylation: Certain gut bacteria, such as Blautia sp. MRG-PMF1, have been shown to effectively demethylate PMFs. This biotransformation is regioselective, generally following the order C-7 > C-4' ≈ C-3' > C-5 > C-3. The enzymatic system responsible is suggested to be a Co-corrinoid methyltransferase.
-
Enzymatic Demethylation: Enzymes like cytochrome P450s in humans can also metabolize methoxyflavones through O-demethylation. Additionally, enzymes present in citrus peels can catalyze the demethylation of PMFs during processes like drying.[5][6] A yeast strain found in old orange peel has also been cultivated for the biosynthesis of hydroxylated PMFs.[8]
Quantitative Data on Demethylation Methods
The efficiency of demethylation can vary significantly depending on the method and the specific PMF substrate. The following table summarizes available quantitative data.
| PMF Substrate | Method/Reagent | Conditions | Product | Yield/Ratio | Reference |
| 3,3'-Dimethoxybiphenyl | Boron Tribromide (BBr₃) | -80°C to RT, overnight, in CH₂Cl₂ | 3,3'-Biphenol | 77-86% | [9] |
| Tangeretin | HCl in Ethanol | Reflux for 130 h | 5-Desmethyltangeretin | Nearly quantitative | [10] |
| General Aryl Methyl Ether | Hydrobromic Acid (HBr) | 47% in H₂O, 120°C, 16 h | Corresponding Phenol | 78% | [4] |
| General Aryl Methyl Ether | Hydrobromic Acid (HBr) | 48% aq. HBr, Reflux (85°C), 16 h | Corresponding Phenol | 86% | [4] |
| Sinensetin | Hot-Air Drying (60°C, 8h) | Acid hydrolysis & enzymatic | 5-Desmethylsinensetin | 11.17 ± 0.09% demethylation ratio | [7] |
| Nobiletin | Sun Drying | Acid hydrolysis & enzymatic | 5-Desmethylnobiletin | 6.56 ± 0.29% demethylation ratio | [7] |
Experimental Protocols
Protocol 1: Chemical Demethylation using Boron Tribromide (BBr₃)
This protocol is a general procedure for the demethylation of a PMF using BBr₃ in dichloromethane.
Materials:
-
Polymethoxyflavone (PMF)
-
Anhydrous Dichloromethane (DCM)
-
Boron Tribromide (BBr₃) solution (e.g., 1M in DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath and/or Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the PMF (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78°C (dry ice/acetone bath) or 0°C (ice bath).
-
Slowly add the BBr₃ solution (1.1-1.5 eq per methoxy group) dropwise to the stirred solution.[1]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench the reaction by the slow addition of water or saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure hydroxyflavone.
Protocol 2: Chemical Demethylation using Hydrobromic Acid (HBr)
This protocol describes a general method for demethylating PMFs using aqueous HBr.
Materials:
-
Polymethoxyflavone (PMF)
-
Aqueous Hydrobromic Acid (HBr, e.g., 48%)
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Suspend the PMF (1.0 eq) in aqueous HBr (48%) in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to reflux (approximately 100-120°C) and maintain for 16-24 hours.[4]
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize with a NaOH solution.
-
Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude hydroxyflavone using silica gel column chromatography or recrystallization.
Protocol 3: Enzymatic Demethylation using Citrus Peel Microsomes
This protocol is based on the method for enzymatic demethylation using microsomal fractions from citrus peels.[2]
Materials:
-
Fresh citrus peels
-
Extraction buffer (e.g., Tris-HCl buffer with sucrose and DTT)
-
Polymethoxyflavone (PMF) standard
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Homogenizer
-
Centrifuge and ultracentrifuge
-
Incubator
-
HPLC system for analysis
Procedure:
-
Microsome Extraction:
-
Homogenize fresh citrus peels in ice-cold extraction buffer.
-
Filter the homogenate and centrifuge at low speed to remove cell debris.
-
Centrifuge the supernatant at high speed to pellet mitochondria.
-
Subject the resulting supernatant to ultracentrifugation to pellet the microsomes.
-
Resuspend the microsomal pellet in a small volume of ice-cold extraction buffer.
-
-
Enzymatic Reaction:
-
Dissolve the PMF standard in a minimal amount of DMSO.
-
Add the PMF solution to the fresh microsomal enzyme buffer solution (ensure final DMSO concentration is low, e.g., <0.5% v/v).
-
Incubate the mixture at 37°C for a specified period (e.g., 12 hours).
-
-
Extraction and Analysis:
-
Stop the reaction and extract the mixture with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate extracts and evaporate to dryness under vacuum.
-
Re-dissolve the residue in a suitable solvent (e.g., methanol) for HPLC analysis to identify and quantify the formation of the corresponding hydroxyflavone.
-
Visualizations
Experimental Workflows
Caption: Workflow for Chemical Demethylation.
Caption: Workflow for Biological Demethylation.
Signaling Pathways Activated by Hydroxyflavones
Hydroxyflavones, the products of PMF demethylation, can modulate various cellular signaling pathways.
Caption: Nrf2/HO-1 Signaling Pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway.
References
- 1. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 2. ajrconline.org [ajrconline.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Demethylation of Methyl Ethers - Hydrobromic Acid (HBr) [commonorganicchemistry.com]
- 5. Characterization of polymethoxyflavone demethylation during drying processes of citrus peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Rutgers University Office of Research logo [techfinder.rutgers.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. WO2007083263A1 - Process to prepare flavones - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to optimize the synthesis of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common strategy involves a two-step process. The first step is the Claisen-Schmidt condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde to form a 2'-hydroxychalcone intermediate. The second step is the oxidative cyclization of this chalcone to the final flavonol product, typically via the Algar-Flynn-Oyamada (AFO) reaction.[1][2] Depending on the starting materials, a final demethylation step may be required to yield the target trihydroxy compound.[3]
Q2: My Claisen-Schmidt condensation yield for the chalcone intermediate is low. What are the common causes?
A2: Low yields in Claisen-Schmidt condensations can be attributed to several factors:
-
Base Selection: The choice and concentration of the base are critical. Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used.[4][5] Using ineffective bases like calcium hydroxide or magnesium hydroxide can halt the reaction.[6]
-
Solvent System: Alcohols like ethanol or methanol are frequently used. Isopropyl alcohol (IPA) has also been shown to be an effective solvent.[5][6]
-
Temperature: Temperature significantly impacts yield and purity. Conducting the reaction at low temperatures (e.g., 0°C) often provides the best results.[6]
-
Reaction Time: While some reactions complete within hours, others may require stirring for up to 24 hours at room temperature.[4][6] Monitoring the reaction via Thin-Layer Chromatography (TLC) is essential.[5]
Q3: During the oxidative cyclization step, I am getting a significant amount of aurone byproduct. How can this be prevented?
A3: Aurone formation is a common side reaction in the Algar-Flynn-Oyamada (AFO) reaction, especially if a methoxy substituent is present at the 6'-position of the chalcone.[7] The mechanism involves an attack of the phenolic oxygen. An attack at the α-position of the epoxide intermediate leads to the desired flavonol, while an attack at the β-position results in an aurone.[7][8] To favor flavonol formation, controlling the reaction conditions, such as the concentration of hydrogen peroxide and base, is crucial.
Q4: What are the key parameters to optimize in the Algar-Flynn-Oyamada (AFO) reaction for better yield?
A4: The AFO reaction is an oxidative cyclization of a 2'-hydroxychalcone using alkaline hydrogen peroxide.[1][7] Key optimization parameters include:
-
Base: Typically NaOH or KOH in an aqueous or alcoholic solution.
-
Oxidant: Hydrogen peroxide (H₂O₂) is the classic reagent. The concentration and rate of addition should be carefully controlled. Urea-hydrogen peroxide (UHP) can also be used as a stable alternative.[9]
-
Solvent: Aqueous ethanol or methanol are common choices.
-
Temperature: The reaction is often performed at room temperature.[7]
Q5: Are there alternative methods for the oxidative cyclization of the chalcone intermediate?
A5: Yes, several other methods exist for cyclizing 2'-hydroxychalcones to flavones. These include using iodine in dimethyl sulfoxide (DMSO), selenium(IV) reagents, or indium(III) halides.[10][11] For instance, heating the chalcone with a catalytic amount of iodine in DMSO at around 120°C can yield the corresponding flavone in good yields.[10][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Problem | Potential Cause | Recommended Solution | Citation |
| Low or No Chalcone Formation | Incorrect base used. | Switch to a strong base like NaOH or KOH. A 40% NaOH solution has been shown to be effective. | [6] |
| Inappropriate solvent. | Use isopropyl alcohol (IPA), ethanol, or methanol. | [5][6] | |
| Reaction temperature is too high, leading to side products. | Maintain the reaction temperature at 0°C for optimal yield and purity. | [6] | |
| Multiple Products in Cyclization Step | Formation of aurone byproducts. | This is often due to the substitution pattern on the chalcone. Carefully control the reaction conditions (base and H₂O₂ concentration). | [7] |
| Incomplete oxidation. | The AFO reaction proceeds via a dihydroflavonol intermediate. Ensure sufficient reaction time and oxidant for complete conversion to the flavonol. | [1] | |
| Incomplete Demethylation | Harshness of demethylating agent. | Hydrobromic acid (HBr) in acetic acid is effective for complete demethylation. The reaction may require heating to 100-120°C for an extended period. | [3][12] |
| Selective demethylation is difficult. | The 5-methoxy group is often the first to be cleaved due to the influence of the 4-carbonyl group. The 7-methoxy group can be harder to remove. Careful monitoring by TLC or LC-MS is required. | [12] | |
| Purification Difficulties | Products are oily or hard to crystallize. | Column chromatography using silica gel with a gradient of ethyl acetate in petroleum ether or hexanes is a standard purification method. | [5][12] |
| Final product contains residual starting material. | Re-purify using column chromatography or consider recrystallization from a suitable solvent system like ethanol. | [13] |
Experimental Protocols & Visualizations
Overall Synthesis Pathway
The synthesis of this compound typically starts from appropriately substituted acetophenone and benzaldehyde precursors.
References
- 1. Algar–Flynn–Oyamada reaction - Wikipedia [en.wikipedia.org]
- 2. Flavones and Related Compounds: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities [mdpi.com]
- 5. 2'-Hydroxychalcone | 1214-47-7 [chemicalbook.com]
- 6. ajrconline.org [ajrconline.org]
- 7. Computational insight of the mechanism of Algar–Flynn–Oyamada (AFO) reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Algar-Flynn-Oyamada Reaction (Chapter 1) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Modified Algar–Flynn–Oyamada Reaction for the Synthesis of 3-Hydroxy-2-styryl-chromen-4-ones under Solvent-Free Conditions [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Stereoselective Synthesis of Flavonoids: A Brief Overview [mdpi.com]
- 12. Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Aqueous Solubility of Trimethoxyflavones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor aqueous solubility of trimethoxyflavones.
Frequently Asked Questions (FAQs)
Q1: Why are trimethoxyflavones poorly soluble in water?
Trimethoxyflavones, such as nobiletin, tangeretin, and sinensetin, are polymethoxylated flavonoids. Their chemical structure, characterized by multiple methoxy groups and a lack of ionizable hydroxyl groups, results in a hydrophobic and non-polar nature. This lipophilicity leads to low solubility in aqueous solutions, which can limit their bioavailability and therapeutic efficacy.[1][2][3]
Q2: What are the common consequences of poor aqueous solubility in my experiments?
Poor solubility can lead to several experimental challenges, including:
-
Low Bioavailability: Inconsistent and low absorption in both in vitro cell-based assays and in vivo studies.[1][4]
-
Precipitation: The compound may precipitate out of solution, leading to inaccurate concentration measurements and unreliable experimental results.
-
Difficulty in Formulation: Challenges in preparing stable and homogenous solutions for administration or experimental use.[5][6]
-
Underestimation of Biological Activity: The true potential of the compound may be masked due to the low concentration reaching the target site.
Q3: What are the primary strategies to enhance the solubility of trimethoxyflavones?
Several techniques can be employed to improve the aqueous solubility of trimethoxyflavones. These can be broadly categorized as:
-
Physical Modifications: Particle size reduction (micronization and nanonization) and formulation into amorphous solid dispersions.[5][7][8]
-
Chemical Modifications: Formation of inclusion complexes with cyclodextrins.[9][10][11][12]
-
Use of Excipients: Addition of co-solvents, surfactants, and hydrotropic agents.[13][14][15][16]
-
Advanced Formulations: Development of nanoparticle-based delivery systems, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles.[17][18][19]
Troubleshooting Guides
Issue 1: My trimethoxyflavone is precipitating out of my aqueous buffer.
Possible Cause: The concentration of the trimethoxyflavone exceeds its maximum solubility in the chosen aqueous medium.
Solutions:
-
Incorporate a Co-solvent: The addition of a water-miscible organic solvent can significantly increase solubility.
-
Recommended Co-solvents: Dimethyl sulfoxide (DMSO), ethanol, polyethylene glycol 400 (PEG 400), and propylene glycol are commonly used.[7][8][13]
-
Protocol: First, dissolve the trimethoxyflavone in a minimal amount of the co-solvent (e.g., DMSO). Then, slowly add the aqueous buffer to this solution while vortexing to achieve the desired final concentration. Be mindful that high concentrations of organic solvents can be toxic to cells.
-
-
Utilize a Surfactant: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in water.
Issue 2: I am observing low and variable efficacy in my cell-based assays.
Possible Cause: Poor solubility is leading to low and inconsistent bioavailability of the trimethoxyflavone at the cellular level.
Solutions:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate trimethoxyflavones, forming inclusion complexes with enhanced water solubility.[9][10][11][20]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dimethyl-β-cyclodextrin (DM-β-CD) are often more effective than native β-cyclodextrin.[10]
-
Protocol: See the detailed experimental protocol for preparing cyclodextrin inclusion complexes below.
-
-
Nanoparticle Formulation: Encapsulating the trimethoxyflavone into nanoparticles can improve its solubility, stability, and cellular uptake.[17][18][19]
Quantitative Data on Solubility Enhancement
The following tables summarize the reported solubility of common trimethoxyflavones and the fold-increase in solubility achieved with different enhancement techniques.
Table 1: Aqueous Solubility of Common Trimethoxyflavones
| Trimethoxyflavone | Aqueous Solubility | Reference |
| Tangeretin | 0.037 g/L | [21] |
| Nobiletin | 16.2 µg/mL | [4][22] |
| Sinensetin | Poorly soluble (data not specified) | [3] |
Table 2: Examples of Solubility Enhancement for Polymethoxylated Flavonoids
| Flavonoid | Enhancement Technique | Fold Increase in Solubility | Reference |
| Nobiletin | Choline and Geranic Acid (CAGE) ionic liquid | ~450-fold | [23] |
| 5,7-Dimethoxyflavone | Hydroxypropyl-β-cyclodextrin (HPβ-CD) | 361.8-fold | [12] |
| Nobiletin | Amorphous Solid Dispersion (ASD) with HPC-SSL | 4.4-fold higher dissolved concentration than crystalline form | [4] |
| Quercetin | Dimeric β-cyclodextrin | 12.4-fold | [9] |
Experimental Protocols
Protocol 1: Preparation of a Trimethoxyflavone Solution using a Co-solvent
-
Weighing: Accurately weigh the required amount of the trimethoxyflavone powder.
-
Initial Dissolution: Dissolve the powder in a small volume of a suitable co-solvent (e.g., DMSO, ethanol). Ensure complete dissolution. For example, the solubility of nobiletin in DMSO is approximately 10 mg/mL.[24]
-
Dilution: While vortexing, slowly add the desired aqueous buffer (e.g., PBS, cell culture medium) to the co-solvent mixture to achieve the final desired concentration.
-
Final Check: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high for the chosen co-solvent ratio.
Protocol 2: Preparation of a Trimethoxyflavone-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio: Determine the desired molar ratio of the trimethoxyflavone to the cyclodextrin (a 1:1 molar ratio is common to start with).[12]
-
Mixing: Mix the accurately weighed trimethoxyflavone and cyclodextrin (e.g., HP-β-CD) in a mortar.
-
Kneading: Add a small amount of a water-alcohol mixture (e.g., 50% ethanol) to the powder mixture to form a paste. Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until the solvent has completely evaporated.
-
Sieving: Pass the dried complex through a sieve to obtain a uniform particle size.
-
Reconstitution: The resulting powder can be dissolved in an aqueous solution.
Visualizations
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Sinensetin-Rich Fraction Solid Dispersion Inhibits Cancer Cell Cycle - Neliti [neliti.com]
- 4. mdpi.com [mdpi.com]
- 5. wjbphs.com [wjbphs.com]
- 6. researchgate.net [researchgate.net]
- 7. jparonline.com [jparonline.com]
- 8. ijpsm.com [ijpsm.com]
- 9. Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids [mdpi.com]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. A 5,7-dimethoxyflavone/hydroxypropyl-β-cyclodextrin inclusion complex with anti-butyrylcholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. jsfk.ffarmasi.unand.ac.id [jsfk.ffarmasi.unand.ac.id]
- 16. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Emergence of Nano-Based Formulations for Effective Delivery of Flavonoids against Topical Infectious Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nanoparticle-based flavonoid therapeutics: Pioneering biomedical applications in antioxidants, cancer treatment, cardiovascular health, neuroprotection, and cosmeceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oatext.com [oatext.com]
- 21. Tangeretin - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Transdermal delivery of nobiletin using ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 24. cdn.caymanchem.com [cdn.caymanchem.com]
How to increase the stability of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone for in vitro assays.
Troubleshooting Guide
Poor reproducibility and unexpected results in in vitro assays using this compound can often be attributed to the compound's instability. This guide addresses common issues and provides solutions to ensure the reliability of your experiments.
| Issue | Potential Cause | Recommended Solution |
| Low or no biological activity | Degradation of the flavonoid due to improper storage or handling. | Prepare fresh stock solutions. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect all solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Inconsistent results between experiments | Instability of the flavonoid in the cell culture medium. | Minimize the incubation time of the flavonoid in the medium before and during the assay. Prepare working solutions immediately before use. Consider the use of a stabilizing agent, such as ascorbic acid, in your assay medium. The presence of serum in the culture medium can sometimes stabilize flavonoids through protein binding. |
| Precipitation of the compound in aqueous solutions | Low aqueous solubility of the flavonoid. | Prepare stock solutions in an appropriate organic solvent like DMSO or ethanol. Ensure the final concentration of the organic solvent in the cell culture medium is low (typically <0.1%) and consistent across all experiments, including controls. |
| Color change of the culture medium upon adding the flavonoid | pH-dependent degradation or oxidation of the flavonoid. | Measure the pH of the final working solution. If necessary, adjust the pH of the buffer system to maintain a slightly acidic to neutral environment, as alkaline conditions can promote flavonoid degradation. |
| High background signal in fluorescence-based assays | Autofluorescence of the flavonoid or its degradation products. | Run appropriate controls, including wells with the flavonoid alone, to measure and subtract any background fluorescence. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing a stock solution of this compound?
Based on the properties of similar polymethoxylated flavonoids, Dimethyl Sulfoxide (DMSO) or ethanol are recommended for preparing stock solutions. It is crucial to use high-purity, anhydrous solvents to minimize degradation.
2. How should I store the stock solution to ensure its stability?
For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. To avoid the detrimental effects of repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Always protect the stock solution from light by using amber-colored vials or by wrapping the vials in aluminum foil.
3. What is the stability of this compound in cell culture medium?
Flavonoids can be unstable in cell culture media, such as DMEM, especially at 37°C. The rate of degradation can be influenced by the medium's composition, pH, and the presence of serum. It is advisable to prepare working solutions fresh for each experiment and minimize the pre-incubation time of the compound in the medium.
4. Can I do anything to improve the stability of the flavonoid in my in vitro assay?
Yes, several strategies can be employed:
-
Use of Antioxidants: The addition of a small amount of a stabilizing agent like ascorbic acid to the culture medium can help prevent oxidative degradation.
-
pH Control: Maintaining a slightly acidic to neutral pH can improve stability, as alkaline conditions often accelerate flavonoid degradation.
-
Light Protection: Perform experimental manipulations under subdued light and use opaque plates or cover plates with foil to protect the compound from light-induced degradation.
-
Serum Content: The presence of serum proteins, like albumin, can bind to flavonoids and potentially enhance their stability.
5. How can I verify the stability of my compound during my experiment?
To confirm the stability of this compound under your specific experimental conditions, you can perform a stability study. This involves incubating the compound in your assay medium for the duration of your experiment and quantifying its concentration at different time points using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol describes the preparation of a stock solution of this compound with enhanced stability.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Amber-colored microcentrifuge tubes or clear tubes wrapped in aluminum foil
-
Vortex mixer
-
Calibrated micropipettes
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot the stock solution into single-use amber-colored microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Assessment using HPLC
This protocol outlines a method to assess the stability of this compound in cell culture medium. A validated HPLC method for a structurally similar compound, 3',4',5-trihydroxy-3-methoxy-6,7-methylenedioxyflavone 4'-glucuronide, has been reported and can be adapted.[1][2]
Materials:
-
This compound stock solution
-
Cell culture medium (e.g., DMEM) with and without serum
-
Incubator (37°C, 5% CO2)
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase HPLC column
-
Acetonitrile (HPLC grade)
-
Formic acid (or another suitable modifier for the mobile phase)
-
Water (HPLC grade)
-
Autosampler vials
Procedure:
-
Prepare a working solution of this compound in the cell culture medium at the final concentration used in your assays.
-
Immediately take a sample (t=0) and store it at -80°C until analysis.
-
Incubate the remaining working solution under your standard assay conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 1, 2, 4, 8, 24 hours).
-
Store all collected samples at -80°C until analysis.
-
For HPLC analysis, thaw the samples and, if necessary, precipitate proteins (e.g., by adding cold acetonitrile) and centrifuge to clarify the supernatant.
-
Transfer the supernatant to autosampler vials.
-
Analyze the samples by HPLC. An exemplary starting point for the mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Quantify the peak area of the parent compound at each time point and calculate the percentage remaining relative to the t=0 sample.
Visualizations
Signaling Pathways
Polymethoxylated flavonoids, including compounds structurally related to this compound, have been shown to modulate several key signaling pathways involved in inflammation and cell survival.[3][4][5]
References
- 1. Validation of an Analytical Method of 3',4',5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4'-Glucuronide for Standardization of Spinacia oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flavones: Six Selected Flavones and Their Related Signaling Pathways That Induce Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low signal intensity in mass spectrometry for polymethoxyflavonoids
Welcome to the technical support center for the mass spectrometry analysis of polymethoxyflavonoids (PMFs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low or no signal for my polymethoxyflavonoid standards. What are the initial checks I should perform?
A complete loss of signal can often be attributed to a singular issue within the LC-MS system. A systematic check of the instrument's components is the most effective way to identify the problem.[1]
Initial Troubleshooting Steps:
-
Verify System Suitability: Before running your samples, always check the system's performance by injecting a known standard. This will help you determine if the issue lies with your sample preparation or the instrument itself.[2]
-
Check for Leaks: Inspect all tubing connections from the LC pump to the mass spectrometer's ion source for any signs of leaks, such as buffer deposits or discoloration of fittings.[2][3]
-
Inspect the Ion Source:
-
Stable Spray: Visually inspect the electrospray needle to ensure a consistent and fine spray is being generated. An unstable or absent spray is a common cause of signal loss.[1]
-
Contamination: A dirty ion source can significantly suppress the signal. Regular cleaning of the ion source is recommended.[4]
-
-
Review MS Parameters:
-
Ionization Mode: Ensure you are using the appropriate ionization mode (positive or negative) for your PMFs. For many PMFs, positive ion mode provides a better response.[5][6]
-
Scheduled MRM Events: If you are using Multiple Reaction Monitoring (MRM), confirm that your analyte's retention time falls within the scheduled event window.[7]
-
-
Mobile Phase and Sample Integrity:
Q2: My PMF signal is weak and inconsistent. How can I improve the ionization efficiency?
Optimizing the ionization process is crucial for achieving a strong and stable signal. Several factors, from the choice of ionization source to the mobile phase composition, can significantly impact ionization efficiency.[8]
Strategies to Enhance Ionization:
-
Choice of Ionization Source (ESI vs. APCI):
-
Electrospray Ionization (ESI): ESI is generally the preferred method for analyzing polar compounds and large biomolecules.[9] For many flavonoids, ESI in positive ion mode offers higher sensitivity compared to negative ion mode.[5] It is particularly effective for PMFs as it can generate strong signals for protonated molecules [M+H]+ and other adducts.[10]
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar and more volatile compounds of lower molecular weight.[9] While ESI is often more sensitive for flavonoids, APCI can be a viable alternative for certain PMFs, especially those that are less polar.[9]
-
-
Optimizing Mobile Phase Composition:
-
Solvents: The use of high-purity, MS-grade solvents is essential to minimize background noise and prevent the formation of unwanted adducts.[11] A common mobile phase for PMF analysis is a gradient of water and acetonitrile or methanol, often with a small amount of acid.[5][6][12]
-
Additives: The addition of a small percentage of an acid, such as formic acid (typically 0.1%), to the mobile phase can significantly improve the protonation of PMFs in positive ion mode, leading to a stronger signal.[5][6][12][13]
-
-
Fine-Tuning Ion Source Parameters:
-
Gas Flows and Temperatures: The nebulizing and drying gas flows and temperatures are critical for efficient desolvation of the mobile phase and the formation of gas-phase ions. These parameters should be optimized for the specific flow rate and mobile phase composition being used.[11]
-
Capillary Voltage: The capillary voltage should be carefully tuned to maximize the signal for your specific analytes.[5]
-
Q3: I suspect matrix effects are suppressing my PMF signal. How can I identify and mitigate this issue?
Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, leading to signal suppression or enhancement.[11]
Identifying and Mitigating Matrix Effects:
-
Effective Sample Preparation: The most effective way to reduce matrix effects is through thorough sample preparation. This includes techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering compounds.[14]
-
Chromatographic Separation: Optimizing the liquid chromatography method to achieve good separation between the PMFs and matrix components can significantly reduce ion suppression.
-
Internal Standards: The use of a stable isotope-labeled internal standard that co-elutes with the analyte is the most reliable way to compensate for matrix effects.
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix extract that is similar to the samples can also help to correct for matrix effects.
Quantitative Data Summary
The following tables provide a summary of typical validation parameters and mass spectrometer settings for the analysis of key polymethoxyflavonoids.
Table 1: Method Validation Parameters for Nobiletin and Tangeretin
| Parameter | Nobiletin | Tangeretin | Reference |
| Linearity Range | 2–2,000 ng/mL | 2–2,000 ng/mL | [12] |
| LLOQ | 2 ng/mL | 2 ng/mL | [12] |
| LOD | 0.5 ng/mL | 0.5 ng/mL | [12] |
| Recovery | >65.2% (plasma) | >65.2% (plasma) | [14] |
| Intra-day Precision (RSD) | <12.5% | <12.5% | [14] |
| Inter-day Precision (RSD) | <12.5% | <12.5% | [14] |
Table 2: Optimized Mass Spectrometer Parameters for Nobiletin and Tangeretin Analysis
| Parameter | Nobiletin | Tangeretin | Vitexin (Internal Standard) | Reference |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive | [5] |
| MRM Transition (m/z) | 403.29 → 373.14 | 373.28 → 343.17 | 433.14 → 313.03 | [5][12] |
| Cone Voltage | 22 V | 20 V | 32 V | [5][12] |
| Collision Voltage | 28 V | 26 V | 26 V | [5][12] |
| Capillary Voltage | 2.5 kV | 2.5 kV | 2.5 kV | [5] |
| Ion Source Temperature | 150 °C | 150 °C | 150 °C | [5] |
| Desolvation Temperature | 450 °C | 450 °C | 450 °C | [5] |
Experimental Protocols
Protocol 1: Extraction of Polymethoxyflavonoids from Citrus Peels
This protocol describes a common method for extracting PMFs from dried citrus peels for LC-MS analysis.[6][15]
Materials:
-
Dried and powdered citrus peels
-
Methanol/water (70:30, v/v)
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Weigh approximately 0.3 g of the powdered citrus peel into a 50 mL flask.[6]
-
Add 25 mL of methanol/water (70:30, v/v) to the flask.[6]
-
Extract the mixture in an ultrasonic bath at room temperature for 30 minutes.[6]
-
Centrifuge the extract to pellet any solid material.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.[6]
Protocol 2: LC-MS/MS Analysis of Nobiletin and Tangeretin
This protocol provides a detailed methodology for the quantitative analysis of nobiletin and tangeretin using UPLC-MS/MS.[5][12]
Liquid Chromatography Conditions:
-
Gradient: A linear gradient is typically used, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray Ionization (ESI) in positive mode[5]
-
See Table 2 for specific MRM transitions and voltage settings.
Visualizations
Caption: Troubleshooting workflow for low signal intensity of polymethoxyflavonoids.
Caption: Experimental workflow for LC-MS analysis of polymethoxyflavonoids.
References
- 1. biotage.com [biotage.com]
- 2. myadlm.org [myadlm.org]
- 3. gentechscientific.com [gentechscientific.com]
- 4. zefsci.com [zefsci.com]
- 5. akjournals.com [akjournals.com]
- 6. infopharm.bucm.edu.cn [infopharm.bucm.edu.cn]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. gmi-inc.com [gmi-inc.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Rapid analysis of flavonoids based on spectral library development in positive ionization mode using LC-HR-ESI-MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 14. Simultaneous quantification of paeoniflorin, nobiletin, tangeretin, liquiritigenin, isoliquiritigenin, liquiritin and formononetin from Si-Ni-San extract in rat plasma and tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Bioavailability of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
Disclaimer: Experimental data specifically for 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone is limited in publicly available literature. The following guidance is based on established principles for poorly soluble flavonoids, predictive models, and data from structurally similar compounds. Researchers should conduct initial validation experiments to confirm these recommendations for their specific application.
Frequently Asked Questions (FAQs)
Section 1: Physicochemical Properties and Solubility
Q1: What are the fundamental physicochemical properties of this compound, and how might they impact its bioavailability?
A1: The bioavailability of this compound is largely dictated by its molecular structure and resulting physicochemical properties. Like many flavonoids, it faces challenges with aqueous solubility and membrane permeability.[1][2][3] Below is a summary of its known and predicted properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Bioavailability | Source |
|---|---|---|---|
| Molecular Formula | C₁₈H₁₆O₈ | - | PubChem[4] |
| Molecular Weight | 360.3 g/mol | High molecular weight can sometimes limit passive diffusion across membranes. | PubChem[4] |
| XLogP | 2.8 | Indicates moderate lipophilicity, suggesting it may favor membrane crossing but have poor aqueous solubility. | PubChem[4] |
| H-Bond Donors | 3 | Multiple hydroxyl groups can increase interaction with water but may hinder passive membrane transport. | PlantaeDB[5] |
| H-Bond Acceptors | 8 | High number of acceptors can increase water solubility but also limit permeability. | PlantaeDB[5] |
| Predicted ADMET Properties | |||
| Water Solubility | Low | Primary Barrier: Poor solubility is a major rate-limiting step for oral absorption.[3] | admetSAR 2[5] |
| Caco-2 Permeability | Low | Secondary Barrier: Suggests that even if solubilized, the compound may not efficiently cross the intestinal epithelium. | admetSAR 2[5] |
| Human Intestinal Absorption | High (predicted) | This prediction may seem contradictory but often assumes the compound is in solution. The primary challenge is achieving that initial dissolution. | admetSAR 2[5] |
| BBB Permeability | No | The compound is not predicted to cross the blood-brain barrier. | admetSAR 2[5] |
Q2: I am observing very low solubility of this flavonoid in my aqueous buffers. What are some common strategies to improve its dissolution for in vitro and in vivo studies?
A2: Low aqueous solubility is a common issue for polymethoxylated flavonoids.[6] Several formulation strategies can be employed to enhance solubility. The choice of method depends on the experimental context (e.g., in vitro cell culture vs. in vivo oral gavage).
Table 2: Troubleshooting Low Solubility
| Strategy | Description | Recommended Starting Point | Considerations |
|---|---|---|---|
| Co-solvents | Dissolve the compound in a small amount of a water-miscible organic solvent before diluting it into the aqueous medium. | 1. Dissolve stock in 100% DMSO. 2. Dilute into final buffer/media, ensuring final DMSO concentration is non-toxic to cells (typically <0.5%). | High concentrations of organic solvents can be toxic to cells or animals. Always run a vehicle control group. |
| pH Adjustment | The hydroxyl groups on the flavonoid are weakly acidic. Increasing the pH of the buffer can deprotonate these groups, increasing solubility. | Titrate with NaOH to a pH of 7.4 or higher. Check for compound degradation at elevated pH. | Flavonoids can be unstable at high pH. Monitor for color changes or degradation via HPLC. |
| Cyclodextrin Complexation | Cyclodextrins have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate poorly soluble drugs and increase their apparent water solubility. | Prepare a 1:1 or 1:2 molar ratio of flavonoid to β-cyclodextrin or HP-β-cyclodextrin. | Can increase the molecular weight of the complex, potentially affecting permeability. |
| Solid Dispersions | The flavonoid is dispersed in a solid, water-soluble polymer matrix (e.g., PVP, PEG). When added to water, the polymer dissolves, releasing the flavonoid in a finely dispersed, more soluble state. | Prepare by solvent evaporation: Dissolve the flavonoid and polymer (e.g., PVP K30) in a common solvent (e.g., ethanol), then evaporate the solvent. | Requires more formulation development but can significantly enhance dissolution and bioavailability. |
Section 2: In Vivo Study Design
Q3: What are some recommended vehicle formulations for oral administration of this compound to rodents?
A3: For in vivo oral dosing, it is crucial to use a vehicle that can safely deliver a consistent and bioavailable dose. Simple aqueous suspensions are often ineffective due to poor wetting and particle aggregation.
Table 3: Recommended Oral Gavage Formulations for Poorly Soluble Flavonoids
| Formulation Type | Example Composition (v/v) | Preparation Notes | Pros & Cons |
|---|---|---|---|
| Co-solvent System | 10% DMSO, 40% PEG400, 50% Saline | Dissolve flavonoid in DMSO first, then add PEG400, and finally titrate in saline while vortexing. | Pros: Simple to prepare. Cons: Potential for drug precipitation upon dilution in the GI tract. High PEG concentration may have physiological effects. |
| Lipid-Based System | 10% DMSO, 90% Corn Oil | Dissolve flavonoid in DMSO, then mix thoroughly with corn oil. Gentle heating may aid dissolution. | Pros: Can enhance lymphatic absorption.[4] Cons: May not be suitable for all compounds. Requires careful solubility testing in oil. |
| Surfactant-Based Suspension | 0.5% - 2% Tween 80 or Cremophor EL in water or saline | Suspend the micronized flavonoid powder in the surfactant solution. Use a homogenizer to ensure uniform particle size. | Pros: Simple and widely used. Surfactants improve wetting. Cons: Bioavailability can be variable. Physical stability of the suspension can be an issue. |
| Nanosuspension | Flavonoid, stabilizer (e.g., Poloxamer 188) in water | Requires specialized techniques like nanoprecipitation or high-pressure homogenization (see Q4). | Pros: Significantly increases surface area for dissolution, leading to improved bioavailability.[6] Cons: More complex to prepare and characterize. |
Troubleshooting Guide: In Vivo Studies
-
Issue: High variability in plasma concentrations between animals.
-
Possible Cause: Inconsistent dosing due to an unstable vehicle (e.g., compound crashing out of solution or suspension settling).
-
Solution: Check the physical stability of your formulation over the duration of the experiment. Prepare fresh daily if needed. Ensure thorough vortexing before drawing each dose.
-
-
Issue: No detectable compound in plasma.
-
Possible Cause: Extremely low oral bioavailability due to poor solubility and/or rapid metabolism.[3]
-
Solution: Consider a more advanced formulation like a nanosuspension or a solid dispersion.[6] Also, consider co-administration with a bio-enhancer like piperine, which can inhibit metabolic enzymes.
-
Q4: How can I prepare a nanoparticle formulation of this flavonoid to improve its bioavailability for in vivo studies?
A4: Nanoparticle technology is a highly effective method for increasing the solubility and dissolution rate of poorly soluble compounds like flavonoids.[6][7] Nanoprecipitation is a relatively straightforward "bottom-up" method.
Experimental Protocol: Flavonoid Nanoparticle Formulation via Nanoprecipitation
-
Objective: To formulate this compound into nanoparticles to enhance aqueous dispersibility and bioavailability.
-
Materials:
-
This compound
-
Polymer (e.g., PLGA - Poly(lactic-co-glycolic acid))
-
Stabilizer/Surfactant (e.g., Poloxamer 188 or Polyvinyl Alcohol - PVA)
-
Organic Solvent (e.g., Acetone or Acetonitrile)
-
Anti-solvent (e.g., Deionized Water)
-
Magnetic stirrer and stir bar
-
-
Methodology:
-
Organic Phase Preparation: Dissolve the flavonoid (e.g., 5 mg) and a polymer like PLGA (e.g., 25 mg) in a suitable organic solvent (e.g., 5 mL of acetone).
-
Aqueous Phase Preparation: Dissolve a stabilizer (e.g., 50 mg of Poloxamer 188) in the anti-solvent (e.g., 20 mL of deionized water).
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer at a constant, moderate speed. Inject the organic phase into the aqueous phase quickly but steadily using a syringe. Nanoparticles will form spontaneously as the organic solvent diffuses into the water, causing the polymer and drug to precipitate.
-
Solvent Evaporation: Continue stirring the suspension (e.g., for 3-4 hours) in a fume hood to allow the organic solvent to evaporate completely.
-
Characterization: Analyze the resulting nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
-
Purification (Optional): Centrifuge the nanosuspension to pellet the nanoparticles, discard the supernatant containing the free drug and excess surfactant, and resuspend the pellet in fresh deionized water.
-
Caption: Nanoprecipitation workflow for flavonoid encapsulation.
Section 3: In Vitro Permeability and Mechanism of Action
Q5: How can I perform an in vitro assay to predict the intestinal permeability of my flavonoid formulation?
A5: The Caco-2 cell monolayer permeability assay is the gold standard in vitro model for predicting human intestinal drug absorption.[8][9][10] These cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.
Experimental Protocol: Caco-2 Permeability Assay
-
Objective: To determine the apparent permeability coefficient (Papp) of a flavonoid formulation across a Caco-2 cell monolayer.
-
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., MEM with 10% FBS)
-
Transport buffer (e.g., HBSS, pH 7.4)
-
Test flavonoid formulation
-
Lucifer yellow (marker for monolayer integrity)
-
Analytical instrumentation (LC-MS/MS)
-
-
Methodology:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto Transwell® inserts at a high density. Culture for 19-21 days to allow them to differentiate and form a confluent, polarized monolayer.[8]
-
Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value >300 Ω·cm² generally indicates good integrity.[11] Also, perform a Lucifer yellow rejection assay; low permeability of this marker confirms tight junction formation.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the flavonoid formulation (at a known concentration) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C on an orbital shaker.
-
Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 min). Replace the volume with fresh buffer.
-
-
Sample Analysis: Quantify the concentration of the flavonoid in the collected samples using a validated analytical method like LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the flux (rate of compound appearance in the receiver chamber).
-
A is the surface area of the Transwell® membrane.
-
C₀ is the initial concentration in the donor chamber.
-
-
Caption: Caco-2 assay workflow for in vitro permeability assessment.
Q6: What cellular signaling pathways are likely to be modulated by this compound?
A6: While specific targets for this particular flavonoid are not well-documented, flavonoids as a class are known to interact with and modulate key intracellular signaling cascades, particularly those involved in cell survival, proliferation, and inflammation.[12][13] Two of the most common targets are the PI3K/Akt/mTOR and MAPK pathways.
PI3K/Akt/mTOR Signaling Pathway This pathway is a central regulator of cell growth, survival, and metabolism. Many flavonoids have been shown to inhibit this pathway at various points, which contributes to their anti-cancer and anti-inflammatory effects.[1][12][14]
Caption: Flavonoids can inhibit key kinases in the PI3K/Akt pathway.
MAPK Signaling Pathway The Mitogen-Activated Protein Kinase (MAPK) pathways (including ERK, JNK, and p38) are critical in translating extracellular stimuli into cellular responses like inflammation, apoptosis, and differentiation. Flavonoids can either inhibit or activate these pathways depending on the specific flavonoid and cellular context, thereby modulating inflammatory responses.[[“]][[“]][17]
Caption: Flavonoids often suppress pro-inflammatory MAPK signaling.
References
- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 2. aidic.it [aidic.it]
- 3. Mechanisms of poor oral bioavailability of flavonoid Morin in rats: From physicochemical to biopharmaceutical evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C18H16O8 | CID 6453535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. plantaedb.com [plantaedb.com]
- 6. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 7. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 8. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enamine.net [enamine.net]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flavonoids and PI3K/Akt/mTOR Signaling Cascade: A Potential Crosstalk in Anticancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Role of MAPK signaling in flavonoid-mediated oxidative stress reduction - Consensus [consensus.app]
- 16. Role of MAPK signaling in flavonoid-mediated oxidative stress reduction - Consensus [consensus.app]
- 17. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Trimethoxyflavones in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing trimethoxyflavones in cell-based assays while minimizing potential off-target effects. The information is presented in a question-and-answer format, offering troubleshooting solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are trimethoxyflavones and what are their primary known biological activities?
A1: Trimethoxyflavones are a class of flavonoid compounds characterized by the presence of three methoxy groups attached to the flavone backbone. They are found in various medicinal plants. Research has shown that these compounds exhibit a range of biological activities, including neuroprotective, anti-inflammatory, antioxidant, and anti-cancer properties. For instance, 5,7,4'-trimethoxyflavone has been shown to induce apoptosis in cancer cells and modulate immune responses.[1][2]
Q2: What are "off-target" effects in the context of cell-based assays with trimethoxyflavones?
A2: Off-target effects refer to the interactions of trimethoxyflavones with cellular components other than the intended biological target. These unintended interactions can lead to misinterpretation of experimental results, producing either false-positive or false-negative outcomes. Due to their chemical nature, polyphenolic compounds like trimethoxyflavones can be prone to non-specific interactions.
Q3: Why is it crucial to minimize off-target effects when working with trimethoxyflavones?
Q4: What are the common challenges or pitfalls when using polyphenolic compounds like trimethoxyflavones in cell culture?
A4: Researchers may encounter several challenges, including:
-
Poor solubility: Trimethoxyflavones can have limited solubility in aqueous culture media, leading to precipitation and inaccurate concentrations.
-
Instability in culture media: Flavonoids can be unstable in typical cell culture conditions (e.g., neutral pH, presence of serum), leading to degradation over the course of an experiment.
-
Interference with assay reagents: Polyphenols have been reported to interfere with common assay components. For example, they can directly reduce MTT tetrazolium salts, leading to a false-positive signal in cell viability assays.[3]
-
Non-specific binding: These compounds can bind non-specifically to proteins, including serum albumin in the culture medium, which can affect their bioavailability and activity.
-
Artifacts in biochemical assays: Protein-bound polyphenols can cause "ghost" bands in chemiluminescence-based Western blotting.[4]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected cell viability results (e.g., with MTT assay) | Trimethoxyflavone is directly reducing the MTT reagent, leading to a false signal of increased viability. | Use an alternative cell viability assay that is less susceptible to interference from reducing compounds, such as the luciferin/luciferase ATP assay, which measures cellular ATP levels as an indicator of viability.[3] |
| Precipitate observed in the cell culture medium after adding the trimethoxyflavone. | The compound has poor solubility in the aqueous medium, or the final concentration of the solvent (e.g., DMSO) is too high. | Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into the culture medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. Pre-warm the medium before adding the compound and mix gently but thoroughly. Consider using a solubilizing agent if necessary, after validating its lack of effect on the cells. |
| Loss of compound activity over time in a multi-day experiment. | The trimethoxyflavone may be unstable and degrading in the cell culture medium at 37°C. | Perform a stability test of the trimethoxyflavone in your specific cell culture medium over the time course of your experiment. Analyze samples at different time points using HPLC to determine the compound's integrity. If degradation is observed, consider replenishing the medium with fresh compound at regular intervals. |
| "Ghost" bands or high background in Western blot analysis. | Protein-bound polyphenols can hyperactivate horseradish peroxidase (HRP) used in enhanced chemiluminescence (ECL) detection, leading to non-specific signal.[4] | Thoroughly wash the membrane after antibody incubations to remove any non-specifically bound compound. Consider using a different detection system, such as one based on fluorescence, which may be less prone to this type of artifact. Include appropriate controls, such as a lane with the trimethoxyflavone alone, to assess for direct effects on the detection system. |
| Variability in results between experiments. | Inconsistent compound preparation, cell passage number, or cell density. | Standardize all experimental parameters. Prepare fresh dilutions of the trimethoxyflavone from a validated stock solution for each experiment. Use cells within a consistent and narrow range of passage numbers. Ensure uniform cell seeding density across all wells and plates. |
Quantitative Data Summary
In Silico Predicted Off-Targets for 5,7,4'-Trimethoxyflavone (TMF)
The following table summarizes the potential off-targets for 5,7,4'-trimethoxyflavone as predicted by in silico models. It is important to note that these are computational predictions and require experimental validation.
| Predicted Target | Target Class | Predicted Interaction Score/Binding Energy | Potential Implication | Reference |
| GABRG2 | Neurotransmitter Receptor | - | Modulation of GABAergic neurotransmission | [1] |
| 5-HT2A | Neurotransmitter Receptor | -9.30 kcal/mol | Modulation of serotonergic signaling | [1][5] |
| 5-HT2B | Neurotransmitter Receptor | - | Modulation of serotonergic signaling | [1] |
| 5-HT2C | Neurotransmitter Receptor | - | Modulation of serotonergic signaling | [1] |
| CYP2A11 | Enzyme (Cytochrome P450) | Pa > 0.7 | Drug metabolism | [6] |
| JAK2 | Kinase | Pa > 0.7 | Inhibition of JAK/STAT signaling pathway | [6] |
| MMP9 | Enzyme (Matrix Metalloproteinase) | Pa > 0.7 | Inhibition of extracellular matrix degradation | [6] |
Binding energy values are from molecular docking studies, with more negative values indicating stronger predicted binding. Pa (Probability of activity) values are from PASS (Prediction of Activity Spectra for Substances) analysis.
Signaling Pathways and Experimental Workflows
5,7,4'-Trimethoxyflavone (TMF) Mediated PD-L1 Degradation
Caption: TMF enhances anti-tumor immunity by stabilizing HRD1, leading to ubiquitination and proteasomal degradation of PD-L1.
LPS-Induced Pro-inflammatory Signaling and TMF Intervention
Caption: Trimethoxyflavones can inhibit LPS-induced pro-inflammatory responses by targeting key signaling proteins like SRC, MEK, ERK, and AKT.
General Experimental Workflow for Assessing TMF Effects
Caption: A generalized workflow for investigating the effects of trimethoxyflavones in cell-based assays.
Detailed Experimental Protocols
Protocol 1: Assessment of Trimethoxyflavone Stability in Cell Culture Medium
Objective: To determine the stability of a trimethoxyflavone in complete cell culture medium over a typical experiment duration.
Materials:
-
Trimethoxyflavone of interest
-
DMSO (cell culture grade)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
HPLC system with a suitable column (e.g., C18)
-
Incubator (37°C, 5% CO2)
-
Sterile microcentrifuge tubes
Methodology:
-
Prepare a 10 mM stock solution of the trimethoxyflavone in DMSO.
-
Spike the complete cell culture medium with the trimethoxyflavone stock solution to achieve the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is ≤ 0.1%.
-
Aliquot the trimethoxyflavone-containing medium into sterile microcentrifuge tubes.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately analyze the sample by HPLC to determine the concentration of the trimethoxyflavone.
-
Plot the concentration of the trimethoxyflavone as a function of time to assess its stability.
Protocol 2: Cell Viability Assay using an ATP-Based Luminescence Assay
Objective: To determine the effect of a trimethoxyflavone on cell viability while avoiding artifacts associated with MTT assays.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Trimethoxyflavone stock solution (in DMSO)
-
White, clear-bottom 96-well plates
-
ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Methodology:
-
Seed cells in a white, clear-bottom 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the trimethoxyflavone in complete cell culture medium. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the trimethoxyflavone or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add the ATP-based assay reagent to each well according to the manufacturer's instructions (typically 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 3: Western Blot Analysis of Phosphorylated Signaling Proteins
Objective: To investigate the effect of a trimethoxyflavone on the phosphorylation status of key signaling proteins (e.g., AKT, ERK).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Trimethoxyflavone stock solution (in DMSO)
-
Stimulant (e.g., LPS, if investigating inflammatory pathways)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the proteins of interest)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Seed cells and grow to 70-80% confluency.
-
Pre-treat the cells with the trimethoxyflavone at the desired concentrations for a specified time.
-
If applicable, stimulate the cells with an agonist (e.g., LPS) for the appropriate duration.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the ECL substrate.
-
Visualize the bands using an imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein.
-
Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.
References
- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5,7,4′‐Trimethoxyflavone triggers cancer cell PD‐L1 ubiquitin–proteasome degradation and facilitates antitumor immunity by targeting HRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protein-bound polyphenols create “ghost” band artifacts during chemiluminescence-based antigen detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
Technical Support Center: Flavonoid Extraction from Complex Plant Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine methods for flavonoid extraction from complex plant matrices.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the flavonoid extraction process.
| Problem | Potential Causes | Solutions |
| Low Flavonoid Yield | Inappropriate Solvent Selection: The polarity of the solvent may not be suitable for the target flavonoids. Insufficient Extraction Time/Temperature: The extraction conditions may not be optimal for efficient diffusion of flavonoids from the plant matrix. Inadequate Solvent-to-Solid Ratio: An insufficient volume of solvent may lead to saturation and incomplete extraction. Large Particle Size: Larger particles have a smaller surface area, hindering solvent penetration. Degradation of Flavonoids: High temperatures or prolonged extraction times can lead to the degradation of thermolabile flavonoids. | Solvent Optimization: Test a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, and their aqueous mixtures). Ethanol is a commonly used and effective solvent. Optimize Extraction Parameters: Systematically vary the extraction time and temperature to find the optimal conditions for your specific plant material and target flavonoids. Response Surface Methodology (RSM) can be employed for efficient optimization. Adjust Solvent-to-Solid Ratio: Increase the solvent volume. Ratios between 10:1 and 50:1 (mL/g) are often a good starting point. Reduce Particle Size: Grind the plant material to a fine powder to increase the surface area available for extraction. Method Selection: For heat-sensitive flavonoids, consider non-thermal methods like ultrasound-assisted extraction (UAE) at controlled temperatures or supercritical fluid extraction (SFE). |
| Poor Reproducibility | Inhomogeneous Plant Material: Variations in the plant material composition can lead to inconsistent results. Inconsistent Extraction Parameters: Minor variations in temperature, time, or solvent ratio between experiments can affect the yield. Instrumental Variability: Fluctuations in the performance of equipment (e.g., ultrasonic bath, microwave extractor) can introduce variability. | Homogenize Sample: Thoroughly mix the ground plant material to ensure a representative sample for each extraction. Strict Parameter Control: Maintain precise control over all extraction parameters. Use calibrated equipment and monitor conditions closely. Method Validation: Validate the extraction method to ensure its robustness and reproducibility. |
| Co-extraction of Interfering Compounds (Matrix Effect) | Non-selective Solvent: The solvent may be co-extracting other compounds (e.g., chlorophyll, lipids, polysaccharides) that can interfere with downstream analysis. Harsh Extraction Conditions: High temperatures or extreme pH can lead to the extraction of undesirable compounds. | Solvent Polarity Adjustment: Modify the solvent system to be more selective for flavonoids. Solid-Phase Extraction (SPE) Cleanup: Use an SPE step after extraction to remove interfering compounds. Common sorbents for flavonoid purification include C18 and polyamide. Liquid-Liquid Extraction: Perform a liquid-liquid extraction to partition the flavonoids into a cleaner solvent phase. |
| Thermal Degradation of Flavonoids | High Extraction Temperature: Many flavonoids are sensitive to heat and can degrade at elevated temperatures. Prolonged Exposure to Heat: Even at moderate temperatures, long extraction times can cause degradation. | Use Modern Extraction Techniques: Employ methods like UAE or MAE which often require shorter extraction times and can be performed at lower temperatures. Optimize Temperature and Time: Carefully optimize the extraction temperature and duration to maximize yield while minimizing degradation. For MAE, excessive microwave power can also lead to degradation. Supercritical Fluid Extraction (SFE): SFE using carbon dioxide is an excellent alternative for extracting thermolabile compounds as it is performed at relatively low temperatures. |
Frequently Asked Questions (FAQs)
1. What is the best solvent for flavonoid extraction?
There is no single "best" solvent, as the optimal choice depends on the specific flavonoids of interest and the plant matrix. Generally, aqueous mixtures of ethanol or methanol (e.g., 70-80%) are effective for a broad range of flavonoids due to their ability to extract both polar and moderately non-polar compounds.
2. How can I optimize my extraction parameters?
Response Surface Methodology (RSM) is a powerful statistical tool for optimizing multiple extraction parameters simultaneously, such as solvent concentration, temperature, and time. This approach allows for the efficient determination of the optimal conditions to maximize flavonoid yield.
3. What are the advantages of modern extraction techniques like UAE and MAE over conventional methods?
Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods like maceration and Soxhlet extraction, including:
-
Reduced extraction time: Significantly shorter processing times are often achieved.
-
Lower solvent consumption: These methods are generally more efficient, requiring less solvent.
-
Higher extraction yields: Increased efficiency can lead to a greater recovery of flavonoids.
-
Suitability for thermolabile compounds: Shorter extraction times and potentially lower operating temperatures can minimize the degradation of heat-sensitive flavonoids.
4. How do I remove chlorophyll from my plant extract?
Chlorophyll can be a significant interference. It can be removed by a post-extraction cleanup step using Solid-Phase Extraction (SPE) with a non-polar sorbent like C18. The flavonoid-containing extract is loaded onto the column, and a non-polar solvent is used to wash away the chlorophyll while the more polar flavonoids are retained. The flavonoids can then be eluted with a more polar solvent.
5. My flavonoid of interest is a glycoside. Do I need to perform hydrolysis?
It depends on your research goals. If you want to quantify the total aglycone content, then acid hydrolysis is necessary to cleave the sugar moieties from the flavonoid glycosides. However, if you are interested in the profile of native flavonoid glycosides, hydrolysis should be avoided. High-Performance Liquid Chromatography (HPLC) is a common technique for separating and quantifying both flavonoid glycosides and aglycones.
6. What is the "matrix effect" and how can I mitigate it?
The matrix effect refers to the interference of co-extracted compounds from the sample matrix with the analysis of the target analytes. This can lead to inaccurate quantification. To mitigate the matrix effect, you can:
-
Use a more selective extraction method.
-
Employ a cleanup step such as SPE to remove interfering substances.
-
Use an internal standard for quantification in your analytical method (e.g., HPLC).
Quantitative Data Summary
The following table summarizes optimized parameters for flavonoid extraction from various plant matrices using different techniques.
| Plant Material | Extraction Method | Solvent | Solvent-to-Solid Ratio (mL/g) | Temperature (°C) | Time (min) | Other Parameters | Reference |
| Alfalfa | UAE | 52.14% Ethanol | 57.16 | 62.33 | 57.08 | - | |
| Pouteria leaves | Maceration | 80% Ethanol | 8:1 | 21 | 8 (2 cycles) | - | |
| Hemerocallis | UAE | 72% Ethanol | 10:1 (2.5mL for 0.25g) | - | 17 | - | |
| Onion | MAE | 93.8% Methanol (pH 2) | 17.9:0.2 | 50 | 5 | - | |
| Phyllostachys heterocycla leaves | MAE | 78.1% Ethanol | - | - | 24.9 | Microwave Power: 559 W | |
| Lactuca indica L. cv. Mengzao | UAE | 58.86% Ethanol | 24.76 | - | 30 | Ultrasonic Power: 411.43 W | |
| Hypericum formosanum | UAE | 73.5% Ethanol | - | 62.5 | 38.3 | - | |
| Curry leaf (Murraya koenigii) | UAE | 80% Methanol | 20 | 55.9 | 20 | Ultrasonic Power: 145.49 W |
Experimental Protocols
Ultrasound-Assisted Extraction (UAE) Protocol
This protocol is a general guideline and should be optimized for your specific plant material.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 70% ethanol)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filter paper or centrifuge
-
Rotary evaporator (optional)
Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 1 g).
-
Add the appropriate volume of extraction solvent to achieve the desired solvent-to-solid ratio (e.g., 20:1, so 20 mL of solvent for 1 g of plant material).
-
Place the beaker or flask in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vessel.
-
Set the desired extraction temperature and time (e.g., 50°C for 30 minutes).
-
Set the ultrasonic power or frequency if your equipment allows (e.g., 40 kHz).
-
Start the sonication process.
-
After extraction, separate the extract from the solid residue by filtration or centrifugation.
-
The supernatant is your flavonoid extract. It can be analyzed directly or concentrated using a rotary evaporator.
Microwave-Assisted Extraction (MAE) Protocol
This protocol is a general guideline and should be optimized for your specific plant material.
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 80% methanol)
-
Microwave extraction system with closed vessels
-
Filter paper or centrifuge
-
Rotary evaporator (optional)
Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 0.5 g) into a microwave extraction vessel.
-
Add the appropriate volume of extraction solvent (e.g., 20 mL).
-
Seal the vessel securely.
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 500 W), temperature (e.g., 80°C), and time (e.g., 10 minutes).
-
Start the microwave program.
-
After the extraction and cooling cycle, carefully open the vessel in a fume hood.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
The resulting extract can be used for analysis or further processing.
Visualizations
Caption: General workflow for flavonoid extraction from plant materials.
Caption: Troubleshooting logic for addressing low flavonoid yield.
Technical Support Center: Addressing Autofluorescence in Flavonoid Cell Imaging
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to autofluorescence interference during flavonoid cell imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in flavonoid cell imaging?
A: Autofluorescence is the natural emission of light by biological structures or compounds within cells and tissues when they are excited by light.[1] This intrinsic fluorescence can be a significant issue in fluorescence microscopy as it can mask the signal from the specific fluorescent probes you are using to label your target of interest, leading to a low signal-to-noise ratio and potentially erroneous results.[2] When imaging flavonoids, some of these compounds themselves are inherently fluorescent, which can either be the signal of interest or a source of interference.[3][4]
Q2: Which cellular components and experimental reagents cause autofluorescence?
A: Autofluorescence originates from various endogenous molecules and can also be induced by experimental procedures.
-
Endogenous Sources: Common sources include metabolic coenzymes (NADH, FAD, flavins), structural proteins (collagen and elastin), and lipofuscin (a pigment that accumulates with age).[2][5] Red blood cells also exhibit strong autofluorescence due to the heme group.[5]
-
Flavonoids: Certain classes of flavonoids, particularly flavonols like quercetin, kaempferol, and morin, are known to be autofluorescent, typically emitting in the green spectrum.[3][6] In contrast, flavonoid glycosides often do not show autofluorescence.[3]
-
Experimental Reagents & Procedures:
-
Fixatives: Aldehyde fixatives like glutaraldehyde and formaldehyde are major culprits, reacting with amines in tissues to create fluorescent products.[7][8] Glutaraldehyde generally produces more autofluorescence than formaldehyde.[7]
-
Culture Media: Phenol red and Fetal Bovine Serum (FBS) in cell culture media can contribute to background fluorescence.[9]
-
Mounting Media: Some mounting media can be fluorescent. It is crucial to test the mounting medium alone for any intrinsic fluorescence.
-
Q3: How can I determine if what I'm seeing is autofluorescence or a true signal?
A: The best way to assess the contribution of autofluorescence is to prepare and image an unstained control sample.[2][10] This sample should be processed in the exact same way as your experimental samples (including fixation, permeabilization, and mounting) but without the addition of any fluorescent labels. By imaging this control, you can visualize the baseline fluorescence of your cells or tissue.
Q4: Some flavonoids are autofluorescent. How does this impact my experiments?
A: The intrinsic fluorescence of some flavonoids can be both an advantage and a disadvantage.
-
As a Tool: The autofluorescence of certain flavonoids can be used to directly visualize their cellular uptake and distribution without the need for an external fluorescent label.[3]
-
As Interference: If you are using a fluorescent probe that emits in the same spectral range as the flavonoid you are studying, the flavonoid's autofluorescence will interfere with your signal. For example, many flavonols fluoresce in the green channel (around 500-545 nm), which would interfere with green-emitting fluorophores like FITC or Alexa Fluor 488.[6]
Troubleshooting Guides
Problem 1: High background fluorescence across my entire image.
This is a common issue and can often be addressed by optimizing your experimental protocol.
Logical Flow for Troubleshooting High Background
References
- 1. bdbiosciences.com [bdbiosciences.com]
- 2. southernbiotech.com [southernbiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 8. hwpi.harvard.edu [hwpi.harvard.edu]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Strategies to reduce degradation of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone during extraction
Welcome to the technical support center for the extraction of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing degradation of this valuable flavonoid during extraction and purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of this compound, leading to low yield or purity.
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Oxidative degradation: The presence of multiple hydroxyl groups makes the molecule susceptible to oxidation, which can be accelerated by heat, light, and the presence of metal ions. | - Use deoxygenated solvents. - Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent. - Perform extraction under an inert atmosphere (e.g., nitrogen or argon). - Use amber glassware or cover extraction vessels with aluminum foil to protect from light. |
| Thermal degradation: High temperatures used during extraction or solvent evaporation can lead to the breakdown of the flavonoid structure. Flavonoids are more sensitive to heat than other polyphenols.[1][2] | - Employ low-temperature extraction methods such as maceration or ultrasound-assisted extraction at controlled temperatures. - If heat is necessary, use the lowest effective temperature for the shortest possible duration. - Use rotary evaporation under reduced pressure for solvent removal to keep the temperature low. | |
| pH-related degradation: The stability of flavonoids is often pH-dependent. Alkaline conditions can promote the degradation of flavonoids with free hydroxyl groups. | - Maintain a slightly acidic pH (around 4-6) during extraction by using acidified solvents (e.g., methanol with 0.1% formic acid). | |
| Enzymatic degradation: If using fresh plant material, endogenous enzymes like polyphenol oxidases can degrade the flavonoid. | - Blanch the plant material with steam or hot solvent (e.g., ethanol) to denature enzymes before extraction. - Lyophilize (freeze-dry) the plant material immediately after harvesting to inactivate enzymes. | |
| Presence of unknown impurities in the final extract | Formation of degradation products: The observed impurities may be isomers or breakdown products resulting from the degradation of the target compound. | - Analyze the extract using a stability-indicating HPLC method to separate the parent compound from its degradation products. - Employ forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on a pure standard of this compound to identify potential degradation products. |
| Co-extraction of other compounds: The extraction solvent may be non-selective, leading to the co-extraction of other plant metabolites. | - Optimize the polarity of the extraction solvent to selectively extract the target flavonoid. A mixture of methanol and water is often a good starting point. - Employ a multi-step purification process, such as liquid-liquid partitioning followed by column chromatography. | |
| Discoloration of the extract (e.g., turning brown) | Oxidation and polymerization: This is a common sign of flavonoid oxidation, leading to the formation of polymeric compounds. | - Implement the strategies to prevent oxidative degradation mentioned above (use of antioxidants, inert atmosphere, protection from light). |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for extracting this compound?
A1: The optimal solvent will depend on the plant matrix. However, due to the presence of both hydroxyl and methoxy groups, a solvent of medium polarity is generally recommended. A good starting point is a mixture of methanol or ethanol with water (e.g., 70-80% alcohol). The addition of a small amount of acid, such as formic acid (0.1%), can improve stability and extraction efficiency.
Q2: At what temperature should I conduct the extraction?
A2: It is crucial to avoid high temperatures. While slightly elevated temperatures can increase extraction efficiency, they also significantly accelerate degradation. It is recommended to perform extractions at room temperature or below, or to use temperature-controlled methods like ultrasound-assisted extraction where the temperature can be maintained below 40-50°C.
Q3: How can I prevent oxidation during the extraction process?
A3: To minimize oxidation, it is advisable to use deoxygenated solvents, work under an inert atmosphere (e.g., nitrogen or argon), and protect your samples from light by using amber glassware or wrapping your containers in foil. The addition of antioxidants like ascorbic acid or BHT to the extraction solvent can also be very effective.
Q4: Is pH an important factor to consider during extraction?
A4: Yes, pH is a critical factor. Flavonoids with hydroxyl groups are generally more stable in slightly acidic conditions. An alkaline pH can lead to rapid degradation. Therefore, maintaining a pH between 4 and 6 is recommended.
Q5: How do the methoxy groups on this compound affect its stability?
A5: The methoxy groups have a protective effect on the flavonoid structure. They make the molecule less susceptible to oxidation compared to flavonoids with a higher number of free hydroxyl groups. This is a key structural feature that contributes to its relative stability.
Q6: What is a suitable method for purifying the extracted this compound?
A6: A multi-step purification approach is often necessary. After initial extraction, liquid-liquid partitioning can be used to remove highly polar or non-polar impurities. This is typically followed by column chromatography using silica gel or a reversed-phase C18 stationary phase for final purification.
Quantitative Data Summary
The following table summarizes representative data on the degradation of flavonoids with similar structural features under various stress conditions. This data is intended to provide a general understanding of the potential degradation and should be used as a guideline for designing your own experiments.
| Stress Condition | Flavonoid Type | Duration | Temperature | % Degradation (Approximate) | Reference |
| Acid Hydrolysis (0.1 M HCl) | Polymethoxyflavonoid with hydroxyl groups | 24 hours | 80°C | 10-15% | [Forced degradation study principles] |
| Base Hydrolysis (0.1 M NaOH) | Polymethoxyflavonoid with hydroxyl groups | 8 hours | Room Temp. | 40-60% | [Forced degradation study principles] |
| Oxidation (3% H₂O₂) | Polymethoxyflavonoid with hydroxyl groups | 24 hours | Room Temp. | 25-40% | [Forced degradation study principles] |
| Thermal Degradation | Polymethoxyflavonoid with hydroxyl groups | 48 hours | 100°C | 20-35% | [General flavonoid stability data] |
| Photodegradation (UV light) | Polymethoxyflavonoid with hydroxyl groups | 7 days | Room Temp. | 15-25% | [General flavonoid stability data] |
Note: The data presented are illustrative and based on general knowledge of flavonoid stability. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Optimized Extraction of this compound
This protocol is designed to maximize the yield of the target flavonoid while minimizing its degradation.
-
Sample Preparation:
-
Lyophilize (freeze-dry) the plant material to inactivate endogenous enzymes and facilitate grinding.
-
Grind the lyophilized material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Extraction:
-
Prepare the extraction solvent: 80% methanol in deionized water containing 0.1% formic acid and 0.1% ascorbic acid. Deoxygenate the solvent by bubbling with nitrogen gas for 15 minutes.
-
Add the powdered plant material to the extraction solvent at a solid-to-liquid ratio of 1:20 (w/v) in an amber glass flask.
-
Perform ultrasound-assisted extraction for 30 minutes, maintaining the temperature of the ultrasonic bath at or below 40°C.
-
Alternatively, use maceration with constant stirring for 24 hours at room temperature, protected from light.
-
-
Filtration and Solvent Evaporation:
-
Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C under reduced pressure.
-
-
Purification:
-
Resuspend the concentrated extract in a small volume of 50% methanol.
-
Perform liquid-liquid partitioning by sequentially extracting with hexane (to remove non-polar impurities) and then with ethyl acetate. The target flavonoid is expected to partition into the ethyl acetate phase.
-
Evaporate the ethyl acetate fraction to dryness under reduced pressure at <40°C.
-
Further purify the ethyl acetate fraction using column chromatography on silica gel or a C18 reversed-phase column with a suitable solvent gradient (e.g., a gradient of methanol in water with 0.1% formic acid).
-
Protocol 2: Stability-Indicating HPLC Method for Analysis
This HPLC method can be used to quantify this compound and monitor for the presence of degradation products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-30 min: 10% to 70% B
-
30-35 min: 70% to 10% B
-
35-40 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Monitor at the λmax of this compound (determined by UV scan of a pure standard, typically around 270 nm and 340 nm for flavones).
-
Injection Volume: 10 µL
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activities of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone and Quercetin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids are a class of polyphenolic secondary metabolites found in plants, known for their diverse biological activities, including potent antioxidant effects. This antioxidant capacity is primarily attributed to their ability to scavenge free radicals, chelate metal ions, and modulate intracellular signaling pathways involved in cellular defense mechanisms. Quercetin is one of the most studied flavonoids, renowned for its strong antioxidant properties. 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone is a less-common polymethoxyflavonoid. Understanding the comparative antioxidant potential of these compounds is crucial for the development of new therapeutic agents targeting oxidative stress-related diseases.
Quantitative Antioxidant Activity
The antioxidant activity of a compound is often quantified using various in vitro assays, with the results typically expressed as the half-maximal inhibitory concentration (IC50) or in equivalence to a standard antioxidant like Trolox. Lower IC50 values indicate higher antioxidant potency.
Table 1: In Vitro Antioxidant Activity of Quercetin
| Assay | IC50 / Activity Value | Reference(s) |
| DPPH Radical Scavenging | 0.55 - 47.20 µM | [1][2] |
| ABTS Radical Scavenging | 1.17 - 95.3 µM | [2][3] |
| FRAP (Ferric Reducing Antioxidant Power) | High reducing activity reported | [2][4] |
Note: The wide range of reported IC50 values for quercetin can be attributed to variations in experimental conditions, such as solvent systems and reaction times.[5]
As previously stated, specific quantitative data from DPPH, ABTS, or FRAP assays for this compound are not available in the reviewed literature.
Qualitative Comparison Based on Structure-Activity Relationships
The antioxidant activity of flavonoids is intrinsically linked to their chemical structure. Key structural features that enhance antioxidant capacity include:
-
The presence of a catechol group (ortho-dihydroxy) in the B-ring.
-
A 2,3-double bond in conjugation with a 4-oxo function in the C-ring.
-
The presence of hydroxyl groups at positions 3 and 5.
Quercetin possesses all these features, contributing to its robust antioxidant activity.
In contrast, this compound has a different substitution pattern. While it possesses three hydroxyl groups, some are replaced by methoxy groups. Generally, methoxylation of hydroxyl groups in flavonoids tends to diminish their antioxidant activity.[6] This is because the hydrogen-donating ability of the hydroxyl groups is crucial for radical scavenging. However, polymethoxyflavonoids can still exhibit significant antioxidant and anti-inflammatory properties through other mechanisms, such as the modulation of signaling pathways.[7]
Antioxidant Signaling Pathways: The Nrf2-ARE Pathway
A critical mechanism by which flavonoids exert their antioxidant effects is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like flavonoids, Keap1 undergoes a conformational change, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the ARE, promoting the transcription of a battery of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).
References
- 1. researchgate.net [researchgate.net]
- 2. inabj.org [inabj.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Pivotal Dance of Hydroxyl and Methoxy Groups on Flavone Bioactivity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interplay of functional groups on a molecule's bioactivity is paramount. In the realm of flavones, a class of polyphenolic compounds abundant in nature, the presence and position of hydroxyl (-OH) and methoxy (-OCH₃) groups dictate their therapeutic potential. This guide provides a comprehensive comparison of how these substitutions influence the anticancer, antioxidant, and anti-inflammatory properties of flavones, supported by experimental data and detailed protocols.
The substitution pattern of hydroxyl and methoxy moieties on the flavone scaffold significantly alters their physicochemical properties, such as electron distribution, steric hindrance, and lipophilicity. These changes, in turn, profoundly impact how these molecules interact with biological targets, leading to a spectrum of bioactivities.
Comparative Bioactivity Data
The following tables summarize the quantitative data from various studies, comparing the bioactivity of flavones with different hydroxyl and methoxy substitution patterns. The half-maximal inhibitory concentration (IC₅₀) is a key metric, with lower values indicating greater potency.
Anticancer Activity
The antiproliferative effects of hydroxylated and methoxylated flavones have been extensively studied across various cancer cell lines. Generally, hydroxylation, particularly on the B-ring, tends to enhance cytotoxic activity. However, methoxylation can increase metabolic stability and cell membrane permeability, leading to improved bioavailability and, in some cases, potent anticancer effects.[1]
| Flavone Derivative | Cell Line | IC₅₀ (µM) | Key Structural Features |
| 5,7,4'-Trihydroxyflavone (Apigenin) | SCC-9 | 40 | Hydroxyl groups at C5, C7, and C4' |
| 5,7,4'-Trimethoxyflavone | SCC-9 | 5 | Methoxy groups at C5, C7, and C4' |
| 5,7-Dihydroxyflavone (Chrysin) | FaDu | 8-10 | Hydroxyl groups at C5 and C7 |
| 5,7-Dimethoxyflavone | FaDu | 8-10 | Methoxy groups at C5 and C7 |
| 5,3',4'-Trihydroxyflavone | HL-60 | 13 | Dihydroxyl moiety on the B-ring (catechol) |
| 5,4'-Dihydroxyflavone | HL-60 | 28 | Hydroxyl group at C4' of the B-ring |
| 5,4'-Dimethoxyflavone | HL-60 | 36 | Methoxy group at C4' of the B-ring |
| 3',4'-Dihydroxyflavone | RAW 264.7 (NO inhibition) | 9.61 | Catechol group on the B-ring |
| Luteolin (5,7,3',4'-Tetrahydroxyflavone) | RAW 264.7 (NO inhibition) | 16.90 | Multiple hydroxyl groups |
Table 1: Comparative anticancer and anti-inflammatory (Nitric Oxide inhibition) activities of selected hydroxylated and methoxylated flavones.
Antioxidant Activity
The antioxidant capacity of flavones is strongly linked to the presence of free hydroxyl groups that can donate a hydrogen atom to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity.
| Flavone Derivative | DPPH Scavenging IC₅₀ (µM) | Key Structural Features |
| Quercetin (3,5,7,3',4'-Pentahydroxyflavone) | ~5-15 | Multiple hydroxyl groups, including a catechol B-ring |
| Luteolin (5,7,3',4'-Tetrahydroxyflavone) | ~10-20 | Multiple hydroxyl groups, including a catechol B-ring |
| Apigenin (5,7,4'-Trihydroxyflavone) | >50 | Fewer hydroxyl groups than quercetin and luteolin |
| 5,7-Dimethoxyflavone | Inactive | Methoxy groups cannot donate hydrogen atoms |
| 3',4'-Dimethoxyflavone | Inactive | Methoxy groups on the B-ring |
Table 2: Comparative antioxidant activity of selected hydroxylated and methoxylated flavones.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the standard protocols for the MTT and DPPH assays cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium
-
Test compounds (flavones) dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the flavone derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only).
-
MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
DPPH Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)
-
Test compounds (flavones) dissolved in methanol at various concentrations
-
Methanol
-
96-well plates or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add a specific volume of the DPPH solution to each well.
-
Sample Addition: Add a small volume of the test compound at different concentrations to the wells. Include a control with methanol instead of the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm.
-
Data Analysis: The reduction in absorbance is indicative of the radical scavenging activity. Calculate the percentage of inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 From the dose-response curve, determine the IC₅₀ value.
Visualizing the Mechanisms
To better understand the structure-activity relationships, the following diagrams illustrate key concepts and pathways.
Caption: Logical relationship of flavone structure to bioactivity.
Caption: Flavone inhibition of the NF-κB signaling pathway.
Caption: Antioxidant mechanism of hydroxylated flavones.
Conclusion
The bioactivity of flavones is a delicate balance orchestrated by the placement of hydroxyl and methoxy groups. Hydroxylation is generally key for potent antioxidant and, in many cases, anticancer and anti-inflammatory effects due to the ability to donate hydrogen atoms and interact with polar targets. Conversely, methoxylation often enhances metabolic stability and lipophilicity, which can lead to improved bioavailability and potent, sometimes more specific, biological activities. This guide underscores the importance of considering these structural nuances in the design and development of novel flavone-based therapeutic agents. Further research, including in vivo studies and clinical trials, is essential to fully elucidate the therapeutic potential of these versatile natural compounds.
References
Unveiling the Anti-Inflammatory Potential of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone: A Comparative Analysis of Its Mechanism of Action
A deep dive into the molecular mechanisms underpinning the anti-inflammatory effects of the flavonoid 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone reveals a multi-pronged approach targeting key signaling pathways. While direct experimental data on this specific flavonoid remains limited, this guide provides a comprehensive comparison with structurally similar and well-researched flavonoids, offering valuable insights into its potential therapeutic applications for researchers, scientists, and drug development professionals.
Inflammation, a fundamental biological process, can become dysregulated and contribute to a myriad of chronic diseases. Flavonoids, a class of naturally occurring polyphenolic compounds, have garnered significant attention for their anti-inflammatory properties.[1][2] This guide focuses on the putative mechanism of action of this compound by drawing parallels with its close chemical relatives. Experimental evidence from studies on analogous flavonoids suggests a potent inhibitory effect on pro-inflammatory mediators through the modulation of critical signaling cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways.
Comparative Efficacy of Structurally Related Flavonoids
To elucidate the potential anti-inflammatory profile of this compound, we have summarized the quantitative data from studies on structurally analogous flavonoids. These compounds share core structural motifs, suggesting a likelihood of similar biological activities. The following tables present a comparative summary of their inhibitory effects on key inflammatory markers.
| Flavonoid | Assay | Target | Cell Line | IC50 / Inhibition | Reference |
| 5,7-dihydroxy-3,4,6-trimethoxyflavone (Eupatilin) | ELISA | IL-8 Production | HT-29 | Dose-dependent decrease | [3] |
| ELISA | PGE2 Production | HT-29 | Dose-dependent decrease | [3] | |
| 3,5,6,7,3′,4′-hexamethoxyflavone | Griess Assay | NO Production | RAW 264.7 | Dose-dependent inhibition (1-100 µM) | [4] |
| ELISA | PGE2 Production | RAW 264.7 | Dose-dependent inhibition (1-100 µM) | [4] | |
| ELISA | TNF-α, IL-6, IL-1β | RAW 264.7 | Significant inhibition at 100 µM | [4] | |
| 6,3´,4´-Trihydroxyflavone | Griess Assay | NO Production | RAW 264.7 | IC50: 12.0 µM | [5] |
| ELISA | IL-1β Production | RAW 264.7 | Significant suppression | [5] | |
| 7,3´,4´-Trihydroxyflavone | Griess Assay | NO Production | RAW 264.7 | IC50: 20.9 µM | [5] |
| ELISA | IL-1β Production | RAW 264.7 | Significant suppression | [5] | |
| 5,6,7-trimethoxyflavone | Griess Assay | NO Production | RAW 264.7 | Dose-dependent inhibition | [6] |
| ELISA | PGE2 Production | RAW 264.7 | Dose-dependent inhibition | [6] | |
| ELISA | TNF-α, IL-1β, IL-6 | RAW 264.7 | Dose-dependent inhibition | [6] |
Modulation of Key Inflammatory Signaling Pathways
The anti-inflammatory effects of these flavonoids are attributed to their ability to interfere with intracellular signaling cascades that orchestrate the inflammatory response.
The NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[7] Flavonoids, including those structurally similar to this compound, have been shown to inhibit NF-κB activation.[4] This inhibition is often achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4] As a result, the translocation of the active NF-κB dimer (typically p65/p50) to the nucleus is blocked, leading to a downstream reduction in the transcription of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[3][4]
The MAPK Signaling Pathway
The MAPK pathway, comprising cascades like ERK, JNK, and p38, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation.[4] Studies on related flavonoids demonstrate their ability to suppress the phosphorylation of key MAPK proteins.[4] By inhibiting the activation of ERK, JNK, and/or p38, these compounds can effectively dampen the inflammatory response triggered by stimuli like lipopolysaccharide (LPS).
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arls.ro [arls.ro]
- 3. researchgate.net [researchgate.net]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. h-h-c.com [h-h-c.com]
- 6. 2.8. Western Blotting for Mitogen-Activated Protein Kinase (MAPK) Expressions [bio-protocol.org]
- 7. indigobiosciences.com [indigobiosciences.com]
Comparing the anti-cancer efficacy of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone with other polymethoxyflavonoids
An In-depth Guide for Researchers and Drug Development Professionals on the Anti-tumor Properties of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone and Other Polymethoxyflavonoids.
Polymethoxyflavonoids (PMFs), a class of flavonoids rich in methoxy groups, have garnered significant attention in oncological research for their potential as anti-cancer agents. Their unique chemical structures contribute to enhanced metabolic stability and oral bioavailability compared to their polyhydroxylated counterparts. This guide provides a comparative analysis of the anti-cancer efficacy of this compound and other prominent PMFs, namely nobiletin and tangeretin. Due to the limited direct experimental data on this compound, this guide also incorporates data on the structurally similar compound, eupatorin, to provide a broader perspective.
Comparative Anti-proliferative Activity
The anti-proliferative effects of PMFs have been evaluated across a spectrum of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this assessment, with lower values indicating higher potency.
| Flavonoid | Cancer Cell Line | IC50 (µM) | Incubation Time (h) | Reference |
| Nobiletin | Caco-2 (Colon) | 403.6 | 24 | [1] |
| Caco-2 (Colon) | 264 | 48 | [1] | |
| Caco-2 (Colon) | 40 | 72 | [1] | |
| ACHN (Renal) | >80 | 24 | [2] | |
| Caki-2 (Renal) | >40 | 24 | [2] | |
| Tangeretin | MDA-MB-468 (Breast) | 0.25 ± 0.15 | Not Specified | [3] |
| MCF7 (Breast) | 39.3 ± 1.5 | Not Specified | [3] | |
| A549 (Lung) | 118.5 | 24 | [4] | |
| Eupatorin (surrogate) | MDA-MB-468 (Breast) | <1 (submicromolar) | Not Specified | [5] |
| MCF-7 (Breast) | >20 µg/mL | 24 | [6] | |
| MCF-7 (Breast) | 5 µg/mL | 48 | [6][7] | |
| MDA-MB-231 (Breast) | >20 µg/mL | 24 | [6] | |
| MDA-MB-231 (Breast) | 5 µg/mL | 48 | [6][7] | |
| 4T1 (Murine Breast) | 6.00 µg/mL | 48 | [8] | |
| HT-29 (Colon) | 100 | 24 | [3] | |
| SW948 (Colon) | 100 | 24 | [3] | |
| 3',4',5-Trihydroxyflavone | A549 (Lung) | Highly Potent | Not Specified | [9][10] |
| MCF-7 (Breast) | Highly Potent | Not Specified | [9][10] |
Induction of Apoptosis
A crucial mechanism of anti-cancer agents is the induction of programmed cell death, or apoptosis. PMFs have been shown to trigger apoptosis in various cancer cells.
| Flavonoid | Cancer Cell Line | Apoptosis Induction | Key Observations | Reference |
| Nobiletin | Renal Carcinoma | Increased apoptosis with concentration. | 80 µM and 120 µM nobiletin significantly increased apoptosis in ACHN cells. 40 µM and 80 µM increased apoptosis in Caki-2 cells. | [2] |
| Tangeretin | Oral Cancer (KB) | Dose-dependent increase in pro-apoptotic Bax and decrease in anti-apoptotic Bcl-2 and Bcl-xL mRNA. | Significant pro-apoptotic activity observed. | [11][12] |
| Eupatorin (surrogate) | Colon Cancer (HT-29, SW948) | Increased early and late apoptosis up to ~50% at 100µM. | Potentiated doxorubicin-induced apoptosis. | [3] |
| Breast Cancer (MCF-7, MDA-MB-231) | Induced apoptosis via the intrinsic pathway. | Higher activation of caspase-9 compared to caspase-8. | [6][7] | |
| Ovarian Cancer (PA-1) | Increased apoptosis and apoptosis markers with concentration. | Triggered the caspase pathway. | [13][14] |
Cell Cycle Arrest
Disruption of the cell cycle is another key anti-cancer strategy. PMFs can halt cancer cell proliferation by inducing cell cycle arrest at different phases.
| Flavonoid | Cancer Cell Line | Phase of Arrest | Key Observations | Reference |
| Nobiletin | Renal Carcinoma | G0/G1 | Significantly increased the proportion of ACHN and Caki-2 cells in the G0/G1 phase. | [2] |
| Tangeretin | Breast Cancer | G1 | Arrests MDA-MB-468 cells in the G1 phase. | [15] |
| Eupatorin (surrogate) | Breast Cancer (MDA-MB-468) | G2/M | Arrested the cell cycle of the CYP1-expressing MDA-MB-468 cells. | [5] |
| Breast Cancer (MCF-7, MDA-MB-231) | Sub G0/G1 | Exerted anti-proliferative activity with cell cycle arrest. | [6][7] | |
| Colon Cancer (HT-29, SW948) | G2/M (Eupatorin) & G1/M (Salvigenin) | Eupatorin induced G2/M arrest, while the related flavonoid salvigenin induced G1/M arrest. | [3] |
Modulation of Signaling Pathways
The anti-cancer effects of PMFs are mediated through their interaction with various intracellular signaling pathways that regulate cell growth, survival, and proliferation.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation and is often hyperactivated in cancer. Several PMFs have been shown to inhibit this pathway.
Caption: PI3K/Akt signaling pathway and its inhibition by PMFs.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival.
Caption: MAPK/ERK signaling pathway and its inhibition by PMFs.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compound and a vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for cell viability.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Western Blot for Protein Expression
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Discussion and Future Perspectives
The available data strongly suggests that polymethoxyflavonoids, including nobiletin and tangeretin, possess significant anti-cancer properties. They inhibit cancer cell proliferation, induce apoptosis, and cause cell cycle arrest through the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK.
While direct experimental evidence for the anti-cancer efficacy of this compound is currently limited, the data from the structurally similar compound, eupatorin, indicates a high potential for potent anti-cancer activity. The presence of both hydroxyl and methoxy groups in this compound may offer a unique combination of bioavailability and biological activity. The high potency of 3',4',5-trihydroxyflavone further supports the potential significance of the trihydroxy substitution on the B-ring.
Future research should focus on conducting direct comparative studies of this compound against established PMFs like nobiletin and tangeretin across a panel of cancer cell lines. Elucidating its precise molecular targets and mechanisms of action will be crucial for its potential development as a novel anti-cancer therapeutic. Further in vivo studies are also warranted to validate the in vitro findings and to assess its safety and efficacy in preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationships of polymethoxyflavones and other flavonoids as inhibitors of non-enzymic lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eupatorin and Salvigenin Potentiate Doxorubicin-Induced Apoptosis and Cell Cycle Arrest in HT-29 and SW948 Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiproliferative and cytostatic effects of the natural product eupatorin on MDA-MB-468 human breast cancer cells due to CYP1-mediated metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity of eupatorin in MCF-7 and MDA-MB-231 human breast cancer cells via cell cycle arrest, anti-angiogenesis and induction of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eupatorin Suppressed Tumor Progression and Enhanced Immunity in a 4T1 Murine Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids as anticancer agents: structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eupafolin inhibits breast cancer cell proliferation and induces apoptosis by inhibiting the PI3K/Akt/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying cellular targets of 3',4',5',5,7-pentamethoxyflavone in colorectal cancer - Kent Academic Repository [kar.kent.ac.uk]
- 13. archives.ijper.org [archives.ijper.org]
- 14. In vitro and in silico Investigations on the Anti-cancer Efficacy of Eupatorin, a Polymethoxy Flavone against Ovarian Cancer PA-1 Cell Line | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 15. Antiproliferative and apoptosis-induction studies of 5-hydroxy 3',4',7-trimethoxyflavone in human breast cancer cells MCF-7: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Performance of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in silico docking performance of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone, also known as Chrysosplenol D, against various protein targets implicated in cancer signaling pathways. By juxtaposing its binding affinities with those of other well-studied flavonoids, this document aims to offer valuable insights for computational drug discovery and development.
Comparative Docking Analysis
The potential of a flavonoid to act as a therapeutic agent is often initially assessed through in silico molecular docking studies, which predict the binding affinity and interaction patterns between the small molecule (ligand) and the target protein. Lower binding energy values typically indicate a more stable and favorable interaction.
A study on the active components of Artemisia annua identified Chrysosplenol D as a potential inhibitor of topoisomerase IIα, a key enzyme in DNA replication and a target for anticancer drugs.[1] The molecular docking results revealed that Chrysosplenol D could effectively bind to the topoisomerase IIα-DNA complex, suggesting a mechanism for inducing DNA damage and subsequent apoptosis in cancer cells.[1]
To provide a broader context for the potential efficacy of this compound, the following tables summarize the in silico docking performance of this compound and other notable flavonoids against several key protein targets in cancer biology.
Table 1: In Silico Docking Performance Against Topoisomerase IIα
| Flavonoid | Target Protein | Binding Affinity (kcal/mol) |
| Chrysosplenol D (this compound) | Topoisomerase IIα | Not explicitly quantified in the study, but shown to bind effectively.[1] |
Table 2: Comparative In Silico Docking Performance of Flavonoids Against Various Cancer-Related Protein Targets
| Flavonoid | Target Protein | Binding Affinity (kcal/mol) | Reference |
| Myricetin | Breast Cancer Target (unspecified) | -11.50 | [2] |
| Quercetin | Prostate Cancer Target (unspecified) | -14.18 | [2] |
| Quercetin | Colorectal Cancer Target (unspecified) | -12.94 | [2] |
| Myricetin | Lung Cancer Target (unspecified) | -10.56 | [2] |
| ZINC000005854718 (a flavonoid) | CDK8 | -10.7 | [3] |
| Kaempferol 3-rutinoside-4'-glucoside | MAPK3 | Not explicitly quantified, but showed magnificent binding affinity. | |
| Rutin | MAPK3 | Not explicitly quantified, but showed magnificent binding affinity. | |
| Vicenin-2 | MAPK3 | Not explicitly quantified, but showed magnificent binding affinity. | |
| Unidentified Flavonoid | MEK2 | -11.3 | [4] |
Experimental Protocols: A Generalized In Silico Docking Workflow
The following outlines a typical workflow for performing in silico molecular docking studies with flavonoids, primarily using AutoDock Vina, a widely used open-source docking program.[5]
1. Preparation of the Receptor (Protein):
-
The three-dimensional structure of the target protein is obtained from a protein structure database like the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the PDB file.
-
Polar hydrogen atoms are added to the protein structure, and Gasteiger charges are computed to simulate physiological conditions.
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
2. Preparation of the Ligand (Flavonoid):
-
The 3D structure of the flavonoid is obtained from a chemical database such as PubChem.
-
The ligand's structure is optimized to its lowest energy conformation.
-
Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
-
The prepared ligand is also saved in the PDBQT file format.
3. Grid Box Generation:
-
A three-dimensional grid box is defined around the active site of the target protein. This grid box specifies the search space for the ligand during the docking simulation.
-
The size and center of the grid box are crucial parameters and are determined based on the known binding site of the protein or by identifying potential binding pockets.
4. Molecular Docking Simulation:
-
AutoDock Vina is used to perform the docking calculations. The program systematically explores different conformations and orientations of the ligand within the defined grid box.
-
A scoring function is used to estimate the binding affinity for each pose, typically expressed in kcal/mol.[5]
-
The Lamarckian Genetic Algorithm is a common search algorithm employed to find the optimal binding pose.
5. Analysis of Results:
-
The docking results provide a set of possible binding poses for the ligand, ranked by their predicted binding affinities.
-
The pose with the lowest binding energy is generally considered the most favorable.
-
Visualization software (e.g., PyMOL, Discovery Studio) is used to analyze the interactions between the ligand and the protein's active site residues, such as hydrogen bonds and hydrophobic interactions.
Signaling Pathway and Experimental Workflow Visualization
To visually represent the biological context and the experimental process, the following diagrams have been generated using the DOT language.
References
- 1. Casticin and chrysosplenol D from Artemisia annua L. induce apoptosis by inhibiting topoisomerase IIα in human non-small-cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Computational Exploration of Anti-cancer Potential of Flavonoids against Cyclin-Dependent Kinase 8: An In Silico Molecular Docking and Dynamic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of fluorinated vs non-fluorinated trimethoxyflavone derivatives
In the landscape of drug discovery and development, the strategic incorporation of fluorine into bioactive scaffolds is a widely employed strategy to enhance pharmacological properties. This guide provides a head-to-head comparison of fluorinated versus non-fluorinated trimethoxyflavone derivatives, summarizing key experimental data on their biological performance and providing detailed methodologies for the cited experiments. This objective analysis is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Data Summary: Fluorinated vs. Non-Fluorinated Trimethoxyflavones
The introduction of fluorine into the trimethoxyflavone scaffold can significantly modulate its biological activity. The following table summarizes the quantitative data from comparative studies, highlighting the impact of fluorination on antioxidant potential and the reversal of multidrug resistance.
| Compound Pair | Assay | Metric | Non-Fluorinated Value | Fluorinated Value | Fold Change | Reference |
| 3',4',5'-Trimethoxyflavone vs. 3-Fluoro-3',4',5'-trimethoxyflavone | DPPH Radical Scavenging | EC50 (µg/mL) | 71 | 37 | ~1.9x increase in potency | [1] |
| 3',4',7-Trimethoxyflavone vs. 5-Fluoro-3',4',7-trimethoxyflavone | Reversal of BCRP-mediated Drug Resistance (SN-38) | RI50 (nM) | 18 | 25 | ~1.4x decrease in potency | [2] |
Key Findings and Discussion
The strategic placement of a fluorine atom on the trimethoxyflavone backbone can lead to varied effects on its biological activity. In the case of 3-fluoro-3',4',5'-trimethoxyflavone, fluorination at the 3-position of the C-ring resulted in a nearly twofold increase in antioxidant potency, as measured by the DPPH radical scavenging assay.[1] This suggests that the electron-withdrawing nature of fluorine at this position may enhance the molecule's ability to donate a hydrogen atom or stabilize the resulting radical.
Conversely, the introduction of a fluorine atom at the 5-position of the A-ring in 5-fluoro-3',4',7'-trimethoxyflavone led to a slight decrease in its ability to reverse BCRP-mediated multidrug resistance compared to its non-fluorinated counterpart.[2] This indicates that steric or electronic effects of the fluorine atom at this specific location might slightly hinder the interaction with the BCRP transporter protein.
Interestingly, in studies on 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone, the fluorinated compound demonstrated conserved neuroprotective activity compared to the non-fluorinated parent molecule.[1] This highlights that fluorination does not universally lead to enhanced activity and its effects are highly dependent on the specific biological target and the position of the fluorine substituent.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable DPPH free radical.
Methodology:
-
A solution of DPPH in methanol is prepared to a specific absorbance at 517 nm.
-
Various concentrations of the test compounds (fluorinated and non-fluorinated trimethoxyflavone derivatives) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is then measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance with the test compound.
-
The EC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a dose-response curve.[1]
Reversal of BCRP/ABCG2-Mediated Multidrug Resistance Assay
This assay evaluates the ability of a compound to reverse the resistance of cancer cells to a particular anticancer drug, mediated by the Breast Cancer Resistance Protein (BCRP), an ATP-binding cassette (ABC) transporter.
Methodology:
-
BCRP-expressing human leukemia K562/BCRP cells are cultured under standard conditions.
-
The cells are treated with a cytotoxic drug (e.g., SN-38) in the presence of various concentrations of the test compounds (fluorinated and non-fluorinated trimethoxyflavone derivatives).
-
Cell viability is assessed after a specific incubation period (e.g., 72 hours) using a suitable method, such as the MTT assay.
-
The concentration of the compound that causes a twofold reduction in the IC50 of the cytotoxic drug (RI50) is calculated to quantify the reversal effect.[2]
Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay assesses the ability of a compound to protect neurons from cell death induced by glutamate, an excitatory neurotransmitter.
Methodology:
-
Primary rat cortical neurons are cultured in appropriate media.
-
The neurons are pre-treated with the test compounds (fluorinated and non-fluorinated trimethoxyflavone derivatives) for a specified duration.
-
Glutamate is then added to the culture medium to induce excitotoxicity.
-
After an incubation period (e.g., 24 hours), cell viability is measured using a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).
-
The production of formazan dye by viable neurons is quantified by measuring the absorbance at a specific wavelength.
-
The neuroprotective effect is determined by comparing the viability of neurons treated with the test compounds to that of untreated and glutamate-only treated controls.[1]
Visualizing the Impact of Fluorination
The following diagrams illustrate the core concepts discussed in this guide.
Caption: A logical diagram illustrating the impact of fluorination on the biological activities of trimethoxyflavone derivatives.
Caption: A generalized experimental workflow for the in vitro comparison of fluorinated and non-fluorinated compounds.
References
- 1. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antineoplastic Potential of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone: A Comparative Guide for Researchers
For Immediate Release
While direct in vivo studies evaluating the antineoplastic potential of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone in animal models are not yet available in the published literature, a growing body of in vitro evidence for this compound and its analogs suggests a promising avenue for cancer research. This guide provides a comparative analysis of the available data for structurally similar methoxyflavones, offering a predictive framework for the potential efficacy and mechanisms of action of this compound and highlighting the need for future in vivo investigations.
In Vitro Cytotoxicity: A Glimpse into Antineoplastic Activity
In vitro studies have demonstrated the cytotoxic effects of various methoxyflavone analogs across a range of cancer cell lines. The substitution patterns of hydroxyl and methoxy groups on the flavone backbone play a crucial role in determining their anticancer potency. For instance, the presence of multiple methoxy groups is often associated with enhanced cytotoxic activity.
Table 1: Comparative In Vitro Cytotoxicity (IC50) of Methoxyflavone Analogs in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Nobiletin | Human renal carcinoma cells | ~40-80 | [1] |
| Tangeretin | Human breast and colon cancer cells | >50 | [2] |
| Acacetin | Human prostate cancer (DU145) | ~20-40 | [3][4] |
Note: This table is illustrative and compiles data from various sources. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
In Vivo Antineoplastic Activity of Related Methoxyflavones
While awaiting in vivo data for this compound, the well-documented antineoplastic effects of related compounds like nobiletin and tangeretin in animal models provide a valuable benchmark. These studies showcase the potential for this class of compounds to inhibit tumor growth and progression in a living organism.
Table 2: Summary of In Vivo Antineoplastic Effects of Nobiletin and Tangeretin in Animal Models
| Compound | Animal Model | Cancer Type | Key Findings | Reference |
| Nobiletin | Nude mice with renal carcinoma xenografts | Renal Carcinoma | Significant reduction in tumor volume and weight.[1] | [1] |
| Tangeretin | Rat mammary carcinogenesis model | Breast Cancer | Promising results in preventing mammary carcinogenesis. | [5] |
| Acacetin | Nude mice with prostate tumor xenografts | Prostate Cancer | Significantly reduced tumor size and weight.[4] | [4] |
Experimental Protocols: A Blueprint for Future In Vivo Studies
The following provides a generalized experimental protocol for assessing the antineoplastic potential of a novel compound, such as this compound, in a xenograft animal model. This is based on methodologies reported in studies of similar flavonoids.
1. Animal Model:
-
Immunocompromised mice (e.g., nude mice, SCID mice) are commonly used for xenograft studies to prevent rejection of human tumor cells.
2. Tumor Cell Implantation:
-
A specific number of human cancer cells (e.g., 1 x 10^6 to 5 x 10^6 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and injected subcutaneously into the flank of the mice.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), animals are randomly assigned to treatment and control groups.
-
The test compound (this compound) would be administered at various doses, typically via oral gavage or intraperitoneal injection, on a predetermined schedule (e.g., daily, every other day).
-
A vehicle control group receives the solvent used to dissolve the compound. A positive control group may receive a standard-of-care chemotherapy drug.
4. Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, animals are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
5. Statistical Analysis:
-
Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are used to determine the significance of the treatment effect.
Caption: Generalized workflow for in vivo antineoplastic studies.
Signaling Pathways: Unraveling the Mechanism of Action
Methoxyflavones exert their anticancer effects by modulating multiple signaling pathways involved in cell proliferation, apoptosis, and metastasis. Understanding these pathways is crucial for targeted drug development. Key pathways implicated in the action of related methoxyflavones include the PI3K/Akt, NF-κB, and MAPK pathways.
The PI3K/Akt pathway is a central regulator of cell survival and proliferation. Methoxyflavones have been shown to inhibit this pathway, leading to decreased cancer cell viability.
Caption: Methoxyflavone inhibition of the PI3K/Akt signaling pathway.
The NF-κB signaling pathway is critically involved in inflammation and cancer. Its inhibition by methoxyflavones can suppress tumor growth and induce apoptosis.
Caption: Methoxyflavone inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
The existing in vitro data on methoxyflavone analogs, coupled with the in vivo efficacy of compounds like nobiletin and tangeretin, strongly support the investigation of this compound as a potential antineoplastic agent. Future research should prioritize conducting well-designed animal studies to validate its anticancer activity, determine its pharmacokinetic and toxicological profiles, and further elucidate its mechanisms of action. Such studies are essential to bridge the gap between promising in vitro results and potential clinical applications.
References
- 1. Frontiers | Nobiletin Inhibits Cell Viability via the SRC/AKT/STAT3/YY1AP1 Pathway in Human Renal Carcinoma Cells [frontiersin.org]
- 2. Nobiletin in Cancer Therapy: How This Plant Derived-Natural Compound Targets Various Oncogene and Onco-Suppressor Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Assessment of the Safety and Toxicity Profile of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone Against Well-Characterized Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the safety and toxicity profile of the novel flavonoid 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone. Due to the limited availability of direct toxicological data for this specific compound, this comparison is benchmarked against the extensively studied and structurally related flavonoids: quercetin, kaempferol, and luteolin. The objective is to offer a comprehensive toxicological perspective based on established data for these well-known flavonoids, thereby providing a foundational safety assessment framework for the target compound.
Executive Summary
While direct experimental safety and toxicity data for this compound are not currently available in the public domain, an assessment of its potential toxicological profile can be inferred by comparing it to the known safety profiles of quercetin, kaempferol, and luteolin. These established flavonoids generally exhibit low acute toxicity. However, in vitro studies have indicated potential for genotoxicity, which is often not replicated in in vivo studies. This guide summarizes the available quantitative data for these comparator flavonoids and provides detailed experimental protocols for key toxicological assays.
Comparative Toxicity Data
The following tables summarize the key toxicological endpoints for quercetin, kaempferol, and luteolin based on available literature. This data serves as a crucial reference for contextualizing the potential toxicity of novel flavonoids like this compound.
Table 1: Acute Oral Toxicity Data (LD50)
| Compound | Test Species | Route of Administration | LD50 | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Quercetin | Mouse | Oral | 3807 mg/kg | [1][2] |
| Kaempferol | Rat | Oral | 2444 mg/kg | [3] |
| Luteolin | Mouse | Intraperitoneal | 180 mg/kg | [4] |
| Luteolin | Mouse | Intragastric | >2500 mg/kg | [5] |
Table 2: In Vitro Cytotoxicity Data (IC50)
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | - |
| Quercetin | Various Cancer Cells | MTT/Other | Wide range, cell-dependent | [6] |
| Kaempferol | MDA-MB-231 (Breast Cancer) | MTT | 43 | [7] |
| Kaempferol | HepG2 (Liver Cancer) | MTT | Varies by duration | [8] |
| Luteolin | HeLa (Cervical Cancer) | MTT | 20 (at 48h) | [9] |
| Luteolin | Various Cancer Cells | MTT | 3-50 | [10] |
| Luteolin | LoVo (Colon Cancer) | MTT | 66.70 (24h), 30.47 (72h) | [11] |
Table 3: Genotoxicity Profile
| Compound | Ames Test Result | Micronucleus Test Result | Reference |
| This compound | Data Not Available | Data Not Available | - |
| Quercetin | Mutagenic in some strains (e.g., TA98, TA100, TA102), often enhanced by metabolic activation.[3][12][13][14] | Generally negative in vivo,[2] but some in vitro studies and high-dose in vivo studies show potential for clastogenicity.[15][16] | [2][3][12][13][14][15][16] |
| Kaempferol | Mutagenic in some strains (e.g., TA98) with metabolic activation.[12][14] | Positive in an in vivo mouse study.[16] | [12][14][16] |
| Luteolin | Signs of mutagenicity in some strains (e.g., TA102) with metabolic activation.[12][14] | Induced micronuclei in vitro in human lymphocytes. | [12][14] |
Experimental Protocols
Detailed methodologies for key toxicological assays are provided below to support the design of future studies for this compound.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay assesses cell metabolic activity as an indicator of cell viability.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test flavonoid and appropriate controls (vehicle and positive control).
-
MTT Addition: After the desired incubation period (e.g., 24, 48, or 72 hours), add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free media) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm to reduce background).
Genotoxicity Assay: Bacterial Reverse Mutation Test (Ames Test)
This assay is used to evaluate the mutagenic potential of a chemical substance.
Principle: The Ames test utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize their own histidine and require it for growth).[4] The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to regain the ability to synthesize histidine and grow on a histidine-free medium.[4] The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.
Protocol:
-
Strain Preparation: Grow overnight cultures of the selected S. typhimurium strains (e.g., TA98, TA100, TA102).
-
Test Mixture Preparation: In separate tubes, combine the bacterial culture, the test compound at various concentrations, and either the S9 metabolic activation mix or a buffer control.
-
Plating: Mix the contents of each tube with molten top agar and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.[4]
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[4]
In Vivo Genotoxicity Assay: Mammalian Erythrocyte Micronucleus Test (OECD 474)
This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of animals.
Principle: When an erythroblast develops into a polychromatic erythrocyte (PCE), its main nucleus is expelled. If chromosomal damage has occurred, small, membrane-bound DNA fragments (micronuclei) may be left behind in the cytoplasm.[5] An increase in the frequency of micronucleated PCEs in treated animals indicates genotoxicity.[5]
Protocol:
-
Animal Dosing: Administer the test substance to a group of rodents (typically mice or rats) via an appropriate route (e.g., oral gavage). Include positive and negative control groups.[14] The limit dose is generally 2000 mg/kg body weight for a single or short-term administration.[14]
-
Sample Collection: At appropriate time points (e.g., 24 and 48 hours after dosing), collect bone marrow or peripheral blood samples.[5]
-
Slide Preparation: Prepare smears of the collected cells on microscope slides and stain them to differentiate between PCEs and normochromatic erythrocytes (NCEs) and to visualize micronuclei.[5]
-
Microscopic Analysis: Analyze a predetermined number of PCEs (e.g., at least 4000 per animal) under a microscope and count the number of micronucleated PCEs.[5]
-
Data Analysis: Compare the frequency of micronucleated PCEs in the treated groups to the negative control group. A statistically significant, dose-related increase is considered a positive result.[5]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the described toxicological assays.
Signaling Pathways in Flavonoid-Induced Cytotoxicity
Flavonoids can induce cytotoxicity through various signaling pathways, often culminating in apoptosis (programmed cell death). A simplified, generalized pathway is depicted below.
Conclusion and Future Directions
The safety assessment of this compound is currently constrained by a lack of direct toxicological data. Based on the profiles of the well-characterized flavonoids quercetin, kaempferol, and luteolin, it is plausible that the target compound will exhibit a low acute toxicity profile. However, the potential for in vitro genotoxicity, a common characteristic of flavonoids, cannot be dismissed without direct experimental evidence.
It is imperative that comprehensive toxicological studies, following the detailed protocols outlined in this guide, are conducted for this compound. This should include, at a minimum, in vitro cytotoxicity screening against a panel of cell lines, a bacterial reverse mutation assay (Ames test), and an in vivo micronucleus assay. These studies will provide the necessary data to perform a robust safety and toxicity assessment and will be critical for any future development of this compound for therapeutic or other applications.
References
- 1. Acute Toxicity of Quercetin From Onion Skin in Mice - Pharmaceutical and Biomedical Research [pbr.mazums.ac.ir]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Toxicological Evaluation of Kaempferol and Linearolactone as Treatments for Amoebic Liver Abscess Development in Mesocricetus auratus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. microbiologyinfo.com [microbiologyinfo.com]
- 5. nucro-technics.com [nucro-technics.com]
- 6. bulldog-bio.com [bulldog-bio.com]
- 7. oecd.org [oecd.org]
- 8. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. researchgate.net [researchgate.net]
- 12. oecd.org [oecd.org]
- 13. MTT assay overview | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 16. researchhub.com [researchhub.com]
Replicating published findings on the anti-inflammatory properties of trimethoxyflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory properties of various trimethoxyflavones, referencing published scientific findings. It is designed to assist researchers in replicating and expanding upon these studies by offering a consolidated resource of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Comparative Anti-Inflammatory Activity
The anti-inflammatory potential of trimethoxyflavones is typically evaluated by their ability to inhibit key inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). The following tables summarize the half-maximal inhibitory concentrations (IC50) of various trimethoxyflavones against these markers, alongside comparator anti-inflammatory drugs.
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Inducer | IC50 (µM) | Reference |
| 5,6,7-Trimethoxyflavone | RAW 264.7 | LPS | 13.5 | [1] |
| 2',4',7-Trimethoxyflavone | RAW 264.7 | LPS | Not Reported | |
| 5,7,4'-Trimethoxyflavone | Not Reported | Not Reported | Not Reported | |
| Comparator: | ||||
| Dexamethasone | RAW 264.7 | LPS | Not Reported | |
| L-NMMA (Positive Control) | RAW 264.7 | LPS | 22.1 ± 0.1 |
Table 2: Inhibition of Prostaglandin E2 (PGE2) Production
| Compound | Cell Line | Inducer | IC50 (µM) | Reference |
| 5,6,7-Trimethoxyflavone | RAW 264.7 | LPS | 15.2 | [1] |
| 2',4',7-Trimethoxyflavone | RAW 264.7 | LPS | 0.48 | [2] |
| 5,7,4'-Trimethoxyflavone | Not Reported | Not Reported | Not Reported | |
| Comparator: | ||||
| Ibuprofen | Not Reported | Not Reported | Not Reported | |
| NS-398 (COX-2 Inhibitor) | RAW 264.7 | LPS | 0.07 | [2] |
Table 3: Inhibition of Pro-Inflammatory Cytokines (TNF-α, IL-1β, IL-6)
| Compound | Cytokine | Cell Line | Inducer | IC50 (µM) | Reference |
| 5,6,7-Trimethoxyflavone | TNF-α | RAW 264.7 | LPS | > 50 | [1] |
| 5,6,7-Trimethoxyflavone | IL-1β | RAW 264.7 | LPS | Not Reported | [1] |
| 5,6,7-Trimethoxyflavone | IL-6 | RAW 264.7 | LPS | Not Reported | [1] |
| 3,5,7-Trimethoxyflavone | TNF-α | Not Reported | Not Reported | Not Reported | [3] |
| 5,7,4'-Trimethoxyflavone | TNF-α | HDFs | TNF-α | Not Reported | [4] |
| Comparator: | |||||
| Dexamethasone | TNF-α | Not Reported | Not Reported | Not Reported |
Key Experimental Protocols
To facilitate the replication of these findings, detailed protocols for the key assays are provided below.
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay is crucial for determining if the anti-inflammatory effect of trimethoxyflavones is mediated through the inhibition of the NF-κB signaling pathway.
a. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, RAW 264.7) in appropriate media.
-
Co-transfect the cells with an NF-κB-dependent luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
b. Treatment and Lysis:
-
Seed the transfected cells into 96-well plates.
-
Pre-treat the cells with various concentrations of trimethoxyflavones for a specified time (e.g., 1 hour).
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α, LPS) for a defined period (e.g., 6 hours).
-
Lyse the cells using a suitable lysis buffer.
c. Luciferase Measurement:
-
Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay quantifies the amount of nitrite, a stable product of NO, in cell culture supernatants.
a. Cell Culture and Treatment:
-
Seed macrophages (e.g., RAW 264.7) in a 96-well plate.
-
Pre-treat the cells with different concentrations of trimethoxyflavones.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS).
b. Sample Collection and Griess Reaction:
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate at room temperature to allow for color development.
c. Measurement:
-
Measure the absorbance at approximately 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Prostaglandin E2 (PGE2) and Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the levels of specific proteins like PGE2, TNF-α, IL-1β, and IL-6 in cell culture supernatants.
a. Cell Culture and Treatment:
-
Culture appropriate cells (e.g., macrophages for cytokines, various cell types for PGE2) in multi-well plates.
-
Treat the cells with trimethoxyflavones and/or an inflammatory stimulus.
-
Collect the cell culture supernatants.
b. ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for the target molecule.
-
Add the cell culture supernatants and standards to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that will be converted by the enzyme to produce a colored product.
c. Measurement:
-
Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength.
-
Determine the concentration of the target molecule in the samples by comparing their absorbance to the standard curve.
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition by Trimethoxyflavones
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds, including flavonoids, exert their effects by inhibiting this pathway. The diagram below illustrates the key steps in the canonical NF-κB signaling pathway and the potential points of inhibition by trimethoxyflavones. In an inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB). Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Trimethoxyflavones are thought to inhibit this pathway by interfering with the IKK complex activation or by directly inhibiting the nuclear translocation of NF-κB.[1][5]
Caption: NF-κB signaling pathway and points of inhibition by trimethoxyflavones.
Experimental Workflow for Assessing Anti-Inflammatory Activity
The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory properties of trimethoxyflavones. The process begins with cell culture, followed by treatment with the compounds and an inflammatory stimulus. Finally, various assays are performed to measure the levels of key inflammatory mediators.
Caption: A typical experimental workflow for evaluating anti-inflammatory activity.
References
- 1. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A Novel Pentamethoxyflavone Down-Regulates Tumor Cell Survival and Proliferative and Angiogenic Gene Products through Inhibition of IκB Kinase Activation and Sensitizes Tumor Cells to Apoptosis by Cytokines and Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document outlines the essential, immediate safety and logistical information for the proper disposal of 3,4',5-Trihydroxy-3',6,7-trimethoxyflavone, ensuring adherence to safety protocols and regulatory compliance.
I. Immediate Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Although specific hazard data is limited, related compounds are known to cause skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Skin and Body | Laboratory coat |
| Respiratory | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |
II. Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to avoid environmental release and to direct the waste to a licensed and approved chemical waste disposal facility.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for "this compound" and any contaminated materials.
-
Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containment
-
For solid waste (e.g., unused compound, contaminated lab supplies), sweep up and shovel into a suitable, sealable container for disposal.[1]
-
For solutions, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container.
-
Ensure the waste container is kept tightly closed in a dry and well-ventilated place.[1]
Step 3: Storage Pending Disposal
-
Store the sealed waste container in a designated, secure chemical waste storage area.
-
This area should be away from incompatible materials and general laboratory traffic.
Step 4: Final Disposal
-
Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company.
-
All disposal activities must be in accordance with local, state, and federal regulations.
-
It is crucial to dispose of the contents and the container at an approved waste disposal plant.
Environmental Precautions:
-
This compound should not be released into the environment.[1]
-
Prevent the chemical from entering drains, as this can have adverse effects on aquatic life.
III. Experimental Workflow for Disposal
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
